QX-314 chloride
Description
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPOMUAOGMYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-03-9 | |
| Record name | Ammonium, triethyl((2,6-xylylcarbamoyl)methyl)-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
QX-314 Chloride: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Abstract
QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to its permanent positive charge, it is membrane-impermeable and, therefore, largely inactive when applied extracellularly to voltage-gated sodium channels. However, its unique mechanism of action, which allows for selective entry into specific neuronal populations through large-pore ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), has made it an invaluable tool in neuropharmacology research. Once inside the cell, QX-314 effectively blocks voltage-gated sodium channels from the intracellular side, leading to a potent and long-lasting inhibition of neuronal excitability. This targeted action allows for the selective silencing of nociceptive neurons without affecting motor or other sensory modalities, offering a powerful approach for studying pain pathways and developing novel analgesic strategies. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of this compound.
Chemical and Physical Properties
This compound, also known as N-Ethyllidocaine chloride, is a synthetic compound with well-defined chemical and physical characteristics.[1][2] These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | [3][4] |
| Synonyms | QX 314 chloride, N-Ethyllidocaine chloride | [5][6] |
| Molecular Formula | C₁₆H₂₇ClN₂O | [1][5][7][8] |
| Molecular Weight | 298.85 g/mol | [4][7][8] |
| CAS Number | 5369-03-9 | [1][5][7][8] |
| Purity | ≥98% | [3][7] |
| Appearance | White solid | [4] |
| Solubility | Soluble in water (up to 100 mM) | [7] |
| Storage | Store at room temperature under desiccating conditions. The product can be stored for up to 12 months. | [1][2][7] |
Mechanism of Action: A Targeted Intracellular Blockade
The primary mechanism of action of this compound involves the intracellular blockade of voltage-gated sodium channels (NaVs).[9][10] Unlike its parent compound, lidocaine, the permanent positive charge of QX-314 prevents it from readily crossing the neuronal cell membrane.[11][12] This property is central to its utility as a selective neuronal inhibitor.
Entry into Neurons via Large-Pore Ion Channels
The key to QX-314's activity lies in its ability to enter neurons through the pores of certain ion channels, most notably TRPV1 and TRPA1.[11][13] These channels are predominantly expressed in nociceptive (pain-sensing) neurons. When activated by their respective agonists (e.g., capsaicin for TRPV1, mustard oil or cinnamaldehyde for TRPA1), the pores of these channels open to a sufficient diameter to allow the passage of QX-314 into the cytoplasm.[11][13] Interestingly, some local anesthetics, including lidocaine and bupivacaine, can also act as agonists for TRPV1 and TRPA1 channels, facilitating the entry of co-administered QX-314.
Intracellular Blockade of Voltage-Gated Sodium Channels
Once inside the neuron, QX-314 binds to a site on the intracellular side of voltage-gated sodium channels, similar to the binding site of conventional local anesthetics.[10] This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[12] This leads to a potent and long-lasting inhibition of neuronal excitability. The block is use-dependent, meaning it is more pronounced in neurons that are firing at higher frequencies.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Type/Condition | Reference |
| Estimated IC₅₀ (Intracellular) | ~57 µM | Naᵥ1.7 and Naᵥ1.1 channels | [5] |
| IC₅₀ (Extracellular) | 2.0 ± 0.3 mM | HEK293 cells expressing Naᵥ1.7 | [2] |
| Effective Intracellular Concentration | 1 mM | Rat CA1 pyramidal neurons (for action potential block) | |
| Effective Intracellular Concentration | 5 mM | Rat hippocampal neurons (for blocking specific currents) | [13] |
| Effective Intracellular Concentration | 10 µM | GH₃ cells (progressive decline in INa amplitude) | [5] |
| Effective Intracellular Concentration | 20 mM | Rat hippocampal slices (for blocking Na⁺ conductances) |
Note: The intracellular IC₅₀ is estimated based on a study comparing QX-314 to a novel compound, BW-031, which had an IC₅₀ of 9.5 µM and was ~6-fold more potent than QX-314.[5]
Table 2: In Vivo Efficacy and Properties
| Parameter | Value | Animal Model/Assay | Reference |
| EC₅₀ (IVRA) | 0.15 ± 0.02% | Rat tail intravenous regional anesthesia | [10] |
| Effective Concentration (Sensory Block) | 10, 30, and 70 mM | Guinea pig intradermal wheal assay, mouse tail-flick test | |
| Effective Concentration (Motor Block) | 10, 30, and 70 mM | Mouse sciatic nerve blockade model | |
| Duration of Sensory Block (70 mM QX-314) | 540 ± 134 min | Mouse tail-flick test | |
| Duration of Motor Block (70 mM QX-314) | 282 ± 113 min | Mouse sciatic nerve blockade model | |
| Duration of Nociceptive Block (0.2% QX-314 + 1% Lidocaine) | ~1.5 hours | Rat subcutaneous injection | [6] |
| Duration of Nociceptive Block (0.2% QX-314 + 2% Lidocaine) | ~9 hours | Rat perisciatic nerve injection | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the intracellular application of this compound to a single neuron using the whole-cell patch-clamp technique to study its effects on ion channels and neuronal excitability.
4.1.1. Preparation of Intracellular Solution with this compound
-
Prepare a potassium-based or cesium-based intracellular solution appropriate for the target neurons and the specific ion channels under investigation. A common potassium-based solution contains (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP.
-
Adjust the pH of the solution to 7.2-7.4 using KOH.
-
Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution.
-
Dissolve this compound directly into the intracellular solution to the desired final concentration (typically ranging from 1 to 10 mM).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Aliquot the solution and store at -20°C. Thaw and keep on ice on the day of the experiment.
4.1.2. Whole-Cell Patch-Clamp Recording Procedure
-
Prepare acute brain slices or cultured neurons according to standard laboratory procedures.
-
Transfer the preparation to the recording chamber of an upright or inverted microscope equipped with differential interference contrast (DIC) optics and a perfusion system.
-
Continuously perfuse the preparation with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Back-fill the patch pipette with the QX-314-containing intracellular solution.
-
Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.
-
Monitor the blockade of voltage-gated sodium channels by observing the diminishment or complete abolition of action potentials in current-clamp mode or sodium currents in voltage-clamp mode. The onset of the block is typically progressive over several minutes as the QX-314 equilibrates within the cell.
References
- 1. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
- 11. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - UCL Discovery [discovery.ucl.ac.uk]
- 12. Patch Clamp Protocol [labome.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
QX-314 Chloride: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine.[1][2] Its unique chemical structure, featuring a permanent positive charge, renders it membrane impermeable.[1][2][3] This characteristic is central to its mechanism of action and its potential for developing targeted analgesics. Unlike traditional local anesthetics that readily diffuse across cell membranes, QX-314's access to its intracellular target, the voltage-gated sodium channel, is restricted. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, the necessary pathways for its activity, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Intracellular Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action of QX-314 is the blockade of voltage-gated sodium (NaV) channels from the intracellular side of the neuronal membrane.[3][4] When applied externally, QX-314 is generally ineffective at blocking these channels due to its inability to cross the lipid bilayer.[3][4] However, once inside the neuron, it binds to the local anesthetic binding site within the pore of NaV channels, effectively inhibiting the influx of sodium ions that is critical for the generation and propagation of action potentials.[4][5] This leads to a disruption of neuronal signaling and, in the context of nociceptive neurons, analgesia.
The blockade of NaV channels by intracellular QX-314 is highly use-dependent.[4] This means that the channels are more susceptible to blockade when they are in the open state, which occurs during neuronal activity.[4] QX-314 enters the open channel pore and becomes trapped when the channel closes, prolonging the refractory period and preventing further firing.[4]
The Critical Role of TRP Channels for Intracellular Access
For QX-314 to exert its effect, it must first gain entry into the neuron. This is primarily achieved through the pores of specific Transient Receptor Potential (TRP) channels, most notably TRPV1 (Transient Receptor Potential Vanilloid 1) and, to some extent, TRPA1 (Transient Receptor Potential Ankrin 1).[4][6] These channels are non-selective cation channels with pores large enough to allow the passage of QX-314.[4][7][8]
TRPV1 channels are predominantly expressed in nociceptive (pain-sensing) neurons and are activated by various noxious stimuli, including heat, low pH (acid), and capsaicin, the pungent component of chili peppers.[5][9] Co-application of a TRPV1 agonist with QX-314 facilitates the entry of QX-314 into these specific neurons, leading to a selective blockade of nociceptive signaling without affecting motor or other sensory neurons that do not express TRPV1.[4][5] This targeted action is a key area of interest for the development of novel analgesics with reduced side effects.[3]
The permeation of QX-314 through TRPV1 channels does not appear to require "pore dilation," a phenomenon previously suggested for this channel, and can occur through the standard, open conformation of the pore.[7][8]
Biphasic Effects on TRPV1 Channels
Interestingly, QX-314 itself can directly interact with TRPV1 channels in a concentration-dependent manner. At lower, micromolar concentrations, QX-314 can act as an inhibitor of capsaicin-evoked TRPV1 currents.[9] Conversely, at higher, millimolar concentrations, QX-314 can directly activate TRPV1 channels.[9] This biphasic effect adds a layer of complexity to its pharmacological profile and may contribute to some of the irritant properties observed in certain in vivo applications.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interactions of QX-314 with its primary targets.
| Target Channel | Species | Cell Type | Parameter | Value | Reference |
| Voltage-Gated Sodium Channels (NaV) | Rat | Vagus Nerve C-fibers | IC50 (High-frequency stimulation) | 350 µM | [10] |
| Voltage-Gated Sodium Channels (NaV) | Rat | Vagus Nerve C-fibers | IC50 (Low-frequency stimulation) | 9000 µM | [10] |
| Transient NaV Current (INa(T)) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 93 µM | [11] | |
| Late NaV Current (INa(L)) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 42 µM | [11] | |
| NaV1.7 | Human | HEK293 Cells | IC50 (External application) | 2.0 ± 0.3 mM | [12] |
| TRPV1 (inhibition of capsaicin-evoked currents) | Xenopus laevis oocytes | IC50 | 8.0 ± 0.6 µM | [9] | |
| Hyperpolarization-activated cation current (Ih) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 68 µM | [11] | |
| Erg-mediated K+ current (IK(erg)) | Pituitary Tumor Cells (GH3) | IC50 (Extracellular application) | 73 µM | [11] |
| Effect | Species | Preparation | Concentration of QX-314 | Observation | Reference |
| TRPV1 Activation | Xenopus laevis oocytes | 10 mM | 0.4 ± 0.1% of normalized peak activation | [9] | |
| TRPV1 Activation | Xenopus laevis oocytes | 30 mM | 3.5 ± 1.3% of normalized peak activation | [9] | |
| TRPV1 Activation | Xenopus laevis oocytes | 60 mM | 21.5 ± 6.9% of normalized peak activation | [9] | |
| Intracellular Accumulation via TRPV1 | Rat | Dorsal Root Ganglion Neurons | Co-application with capsaicin | 50-100 µM | [7][8] |
| Block of Inactivating Na+ channels | Lamprey | Dissociated Spinal Neurons | 0.2 mM (intracellular) | Effective block | [13] |
| No effect on Ca2+ channels | Lamprey | Dissociated Spinal Neurons | 0.2 mM and 0.5 mM (intracellular) | No effect | [13] |
| Reduction of Ca2+ current (ICa) | Lamprey | Dissociated Spinal Neurons | 10 mM (intracellular) | Marked reduction | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
A primary technique for studying the effects of QX-314 on ion channels is the whole-cell patch-clamp method.
Objective: To measure ionic currents across the cell membrane of a single neuron and assess the effect of QX-314.
General Methodology:
-
Cell Preparation: Neurons, such as those from the dorsal root ganglion (DRG), are dissociated and cultured on coverslips.[5] For studies on specific channel subtypes, human embryonic kidney (HEK293) cells heterologously expressing the channel of interest (e.g., NaV1.7) are often used.[12]
-
Pipette Solution: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition. For intracellular application of QX-314, it is included in this pipette solution at a known concentration (e.g., 1 mM).[2] The pipette solution for current-clamp experiments typically contains (in mM): 145 K-gluconate, 2 MgCl2, 1 CaCl2, 10 EGTA, 5 HEPES, and 5 K2ATP, with pH adjusted to 7.3–7.4 with KOH.[14]
-
External Solution: The coverslip with the cells is placed in a recording chamber and perfused with an external solution that mimics the extracellular environment. The extracellular solution for current-clamp experiments may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.[14]
-
Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal. A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the cell's interior and diffusion of the pipette solution (containing QX-314) into the cytoplasm.
-
Voltage and Current Clamp: In voltage-clamp mode, the membrane potential is held at a specific level, and the currents flowing through the ion channels are measured. To study NaV channels, the cell is typically held at a negative potential (e.g., -70 mV) and then depolarized to various test potentials to elicit channel opening.[2] In current-clamp mode, the total membrane potential is measured, allowing for the study of action potential firing.
-
Data Acquisition and Analysis: The recorded currents or voltages are amplified, filtered, and digitized for analysis. The effects of QX-314 are quantified by measuring changes in current amplitude, channel kinetics (activation and inactivation), and action potential firing frequency.
In Vivo Models of Nociception
Objective: To assess the analgesic effects of QX-314 in living animals.
General Methodology:
-
Animal Models: Rodent models of inflammatory or neuropathic pain are commonly used. For instance, injection of complete Freund's adjuvant (CFA) can induce inflammatory pain, while chronic constriction injury (CCI) of the sciatic nerve can model neuropathic pain.[15]
-
Drug Administration: QX-314 is co-administered with a TRPV1 agonist (e.g., capsaicin or an acidic solution) via subcutaneous or perineural (adjacent to a nerve) injection at the site of pain.[15][16]
-
Behavioral Testing: Nociceptive responses are measured using various behavioral assays:
-
Mechanical Allodynia: The withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.
-
Thermal Hyperalgesia: The latency to withdraw from a heat source (e.g., radiant heat) is assessed.
-
Motor Function: Motor coordination and strength can be evaluated using tests like the rotarod or grip strength tests to ensure the analgesic effect is not due to motor impairment.[3][15]
-
-
Data Analysis: The changes in withdrawal thresholds or latencies in response to the drug treatment are compared to control groups to determine the efficacy of QX-314 as an analgesic.
Visualizations
Caption: QX-314 enters nociceptive neurons via activated TRPV1 channels to block NaV channels intracellularly.
Caption: Workflow for investigating QX-314's mechanism from cellular electrophysiology to in vivo behavioral studies.
Conclusion
The mechanism of action of this compound is a compelling example of targeted pharmacology. Its reliance on specific ion channels, like TRPV1, for intracellular entry allows for the selective inhibition of neuronal populations, particularly those involved in nociception. This in-depth understanding, derived from detailed electrophysiological and in vivo studies, provides a solid foundation for the continued exploration of QX-314 and similar molecules in the development of next-generation analgesics. The biphasic effects on TRPV1 and the potential for some external blockade at high concentrations highlight the need for careful dose-response studies in any therapeutic application. Future research will likely focus on optimizing delivery strategies and further characterizing the interactions of QX-314 with other ion channels to fully harness its therapeutic potential while minimizing off-target effects.
References
- 1. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]
- 2. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 5. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Permeability of QX-314 Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
QX-314 chloride, a quaternary derivative of lidocaine, is a membrane-impermeant cation that has garnered significant interest in pain research. Its inability to passively diffuse across the cell membrane provides a unique tool for the selective targeting of neurons. This technical guide delves into the core principles of QX-314 permeability, focusing on its primary route of entry into cells through large-pore ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. We present a comprehensive overview of the experimental data, detailed protocols for key assays, and a visualization of the underlying signaling pathway to facilitate further research and development in this area.
Introduction
QX-314 is a permanently charged molecule, a characteristic that renders it incapable of crossing the lipid bilayer of cell membranes via passive diffusion.[1][2] This property is central to its utility as a research tool and its potential as a therapeutic agent. When applied extracellularly, QX-314 has minimal effect on voltage-gated sodium channels (Nav), which are its primary intracellular targets.[2] However, when it gains access to the intracellular space, it effectively blocks these channels, leading to an inhibition of neuronal excitability. The key to harnessing the therapeutic potential of QX-314 lies in understanding and controlling its entry into specific cell populations.
Mechanism of Permeation: The Role of TRP Channels
The primary mechanism for QX-314 entry into cells is through the pores of large-conductance ion channels. Extensive research has identified the TRPV1 and TRPA1 channels as the principal gateways for QX-314 permeation.[3][4] These channels are predominantly expressed in nociceptive sensory neurons, the very cells responsible for transmitting pain signals.
TRPV1-Mediated Permeation
The TRPV1 channel, activated by stimuli such as capsaicin, heat, and protons, undergoes a conformational change that opens a large pore permeable to cations, including the relatively bulky QX-314 molecule.[5][6] The co-application of a TRPV1 agonist, like capsaicin, with extracellular QX-314 leads to the influx of QX-314 into TRPV1-expressing neurons.[5] Once inside, QX-314 blocks voltage-gated sodium channels from the cytoplasmic side, resulting in a selective silencing of these nociceptive neurons.[7]
TRPA1-Mediated Permeation
Similar to TRPV1, the TRPA1 channel, which is activated by a variety of irritants and inflammatory agents, can also serve as a conduit for QX-314.[4] The activation of TRPA1 channels in the presence of extracellular QX-314 facilitates its entry into the cell, leading to the same intracellular blockade of sodium channels.
Quantitative Data on QX-314 Permeability
The following tables summarize the key quantitative data related to the membrane permeability and activity of this compound.
| Parameter | Value | Cell Type | Channel | Reference |
| Relative Permeability (PQX-314/PCs) | 0.12 | Rat Dorsal Root Ganglion Neurons | TRPV1 | [6] |
| IC50 (External Inhibition) | 2.0 ± 0.3 mM | HEK293 | Nav1.7 | [8] |
Table 1: Permeability and Inhibitory Concentrations of QX-314
| Condition | Cell Viability | Cell Type | Reference |
| 30 mM QX-314 (TRPV1-expressing) | 48 ± 5% | HEK-293 | [9] |
| 30 mM QX-314 + TRPV1 Antagonist (TRPV1-expressing) | 81 ± 5% | HEK-293 | [9] |
Table 2: Cytotoxicity of QX-314 in TRPV1-Expressing Cells
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of QX-314 entry and action, as well as a typical experimental workflow for studying its effects.
Caption: Signaling pathway of TRPV1-mediated QX-314 entry and subsequent sodium channel blockade.
Caption: A typical experimental workflow for investigating the effects of QX-314.
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10]
-
Splitting Cells: When cells reach 80-90% confluency, they are split. The culture medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a brief incubation with 0.25% trypsin-EDTA. The trypsin is neutralized with complete medium, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and re-plated at a lower density.[8]
-
Transient Transfection: For experiments requiring the expression of specific ion channels (e.g., TRPV1, Nav1.7), HEK293 cells are transiently transfected. One day prior to transfection, cells are seeded onto appropriate culture vessels. Plasmids encoding the desired channel(s) are mixed with a transfection reagent (e.g., Lipofectamine) in serum-free medium and incubated to allow for complex formation. The transfection mixture is then added to the cells. Experiments are typically performed 24-48 hours post-transfection.[11][12]
Patch-Clamp Electrophysiology
This protocol is designed to measure ionic currents through Nav1.7 and TRPV1 channels expressed in HEK293 cells.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. For some experiments, this compound is added to the internal solution at the desired concentration.[4]
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
-
Voltage Protocols:
-
Nav1.7 Activation: From a holding potential of -120 mV, cells are depolarized to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments) for 50 ms.[13]
-
TRPV1 Activation: From a holding potential of -60 mV, voltage ramps from -100 mV to +100 mV are applied. Currents are evoked by the application of a TRPV1 agonist (e.g., 1 µM capsaicin) to the external solution.[14]
-
Ratiometric Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration in response to TRPV1 or TRPA1 activation.
-
Dye Loading:
-
HEK293 cells, plated on glass coverslips, are loaded with the ratiometric calcium indicator Fura-2 AM.
-
A stock solution of Fura-2 AM in DMSO is diluted in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-5 µM.
-
Cells are incubated with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.[5][15]
-
After loading, cells are washed with the salt solution to remove extracellular dye and allowed to de-esterify for at least 30 minutes.[15]
-
-
Imaging:
-
Coverslips are mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
-
A baseline ratio is established before applying agonists (e.g., capsaicin for TRPV1, carvacrol for TRPA1) and/or QX-314.[16]
-
Flow Cytometry for Cytotoxicity Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by QX-314.
-
Cell Treatment:
-
HEK293 cells expressing the channel of interest (e.g., TRPV1) are treated with various concentrations of QX-314 for a defined period (e.g., 24 hours).
-
-
Staining:
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
FITC and PI fluorescence are detected.
-
Cells are gated into four populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
The percentage of cells in each quadrant is quantified to determine the level of cytotoxicity.
-
Conclusion
The membrane permeability of this compound is fundamentally linked to the presence and activation of large-pore ion channels, most notably TRPV1 and TRPA1. This unique mechanism of entry allows for the targeted inhibition of specific neuronal populations, making QX-314 an invaluable tool in pain research. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of QX-314 and to design novel strategies for targeted drug delivery. A thorough understanding of its permeability characteristics is crucial for the continued development of this promising molecule.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of TRPV1-TRPA1 Interaction to the Single Channel Properties of the TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. kumc.edu [kumc.edu]
- 8. Basic Cell Culture Maintenance: Splitting Cells [protocols.io]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. nanion.de [nanion.de]
- 14. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]
- 15. moodle2.units.it [moodle2.units.it]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
The Impermeable Blocker That Gains Entry: A Technical Guide to QX-314 Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
QX-314 chloride, a quaternary derivative of lidocaine, stands as a pivotal tool in neuroscience research. Its defining characteristic is its general inability to cross cell membranes, rendering it a selective blocker of voltage-gated sodium channels only when introduced into the intracellular environment. This unique property has been ingeniously exploited to probe the function of specific neuronal populations. This technical guide provides an in-depth overview of the core attributes of QX-314, including its mechanism of action, physicochemical properties, and key experimental applications. We present a compilation of quantitative data, detailed experimental protocols for its use in seminal assays, and visual representations of its signaling pathways and experimental workflows to facilitate its effective application in research and drug development.
Core Concepts and Mechanism of Action
QX-314 is a permanently charged N-ethyl derivative of lidocaine.[1][2][3] This positive charge prevents it from passively diffusing across the lipid bilayer of cell membranes.[4][5] Consequently, when applied extracellularly, QX-314 has minimal effect on voltage-gated sodium channels, the primary targets of local anesthetics.[6][7] However, when present in the cytoplasm, it effectively blocks these channels from the inside, binding to a site within the channel pore and stabilizing the inactivated state, thus preventing the propagation of action potentials.[6][8]
A significant breakthrough in the application of QX-314 came with the discovery that it can gain intracellular access through the large pores of certain transient receptor potential (TRP) channels, most notably TRPV1 (transient receptor potential vanilloid 1) and, to some extent, TRPA1 (transient receptor potential ankyrin 1).[9][10][11] These channels are predominantly expressed in nociceptive (pain-sensing) neurons.[11] When activated by agonists such as capsaicin (for TRPV1) or in acidic conditions, these channels open a pathway for QX-314 to enter the neuron.[1][4][12] This targeted delivery system allows for the selective silencing of nociceptors, providing a powerful method for studying pain pathways and developing novel analgesic strategies.[13][14]
Physicochemical Properties
A clear understanding of the chemical and physical characteristics of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | [15] |
| Synonyms | QX 314 chloride, N-Ethyllidocaine chloride | [16][17] |
| Molecular Formula | C₁₆H₂₇ClN₂O | [15][16][17] |
| Molecular Weight | 298.85 g/mol | [15][16][17] |
| CAS Number | 5369-03-9 | [15][16][17] |
| Appearance | Solid | [17][18] |
| Purity | ≥98% | [15][19] |
| Solubility | Soluble to 100 mM in water | [15][19] |
| Storage | Store at room temperature | [15] |
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various experimental models.
Table 3.1: Inhibitory Concentrations (IC₅₀) and Effective Doses (ED₅₀)
| Parameter | Value | Species/Model | Comments | Reference |
| IC₅₀ (Transient Na⁺ Current) | 93 µM | GH3 cells (extracellular application) | - | [17] |
| IC₅₀ (Late Na⁺ Current) | 42 µM | GH3 cells (extracellular application) | - | [17] |
| IC₅₀ (Ih Current) | 68 µM | GH3 cells (extracellular application) | Hyperpolarization-activated cyclic nucleotide-gated channel | [17] |
| IC₅₀ (IK(erg) Current) | 73 µM | GH3 cells (extracellular application) | Ether-à-go-go-related gene potassium channel | [17] |
| IC₅₀ (C-spike amplitude, low frequency) | 9000 µM (9 mM) | Isolated rat vagus nerve (0.03 Hz stimulation) | Use-dependent inhibition | [3][20] |
| IC₅₀ (C-spike amplitude, high frequency) | 350 µM | Isolated rat vagus nerve (30 Hz stimulation) | Use-dependent inhibition | [3][20] |
| ED₅₀ (Neuroma Ectopic Nerve Activity) | 2.3 mg/kg | Rat sciatic nerve transection model | Intravenous administration | [3][20] |
| ED₅₀ (DRG Ectopic Nerve Activity) | 6.9 mg/kg | Rat sciatic nerve transection model | Intravenous administration | [3][20] |
Table 3.2: In Vivo Efficacy and Duration of Action
| Experimental Model | QX-314 Concentration/Dose | Co-administered Agent | Duration of Blockade | Comparison | Reference |
| Guinea Pig Intradermal Wheal Assay | 70 mM | None | Up to 650 ± 171 min | ~6 times longer than 70 mM lidocaine (100 ± 24 min) | [20][21] |
| Mouse Tail-Flick Test | 70 mM | None | Up to 540 ± 134 min | ~10 times longer than 70 mM lidocaine (50 ± 11 min) | [20][21] |
| Mouse Sciatic Nerve Blockade (Motor) | 70 mM | None | Up to 282 ± 113 min | ~12 times longer than 70 mM lidocaine (23 ± 10 min) | [20][21] |
| Rat Sciatic Nerve Blockade (Nociceptive) | 0.2% (5.8 mM) | 1% Lidocaine | ~2 hours | - | [7] |
| Rat Sciatic Nerve Blockade (Nociceptive) | 0.2% (5.8 mM) | 2% Lidocaine | ~9 hours | - | [7] |
| Mouse Tail-Flick Test | 2.5% | Capsaicin 0.1% | 360 min (median) | Onset reduced from 23 min to 4 min with capsaicin | [22] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Intracellular QX-314 Effects
This protocol is adapted for recording from cultured dorsal root ganglion (DRG) neurons to assess the intracellular blockade of sodium channels by QX-314.
Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. For blockade experiments, add 1-5 mM this compound to this solution.
Procedure:
-
Prepare cultured DRG neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with aCSF at 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution (with or without QX-314).
-
Under microscopic guidance, approach a neuron with the pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Record currents before and after the intracellular dialysis of QX-314 to observe the time-dependent block of sodium currents.
In Vivo Models of Nociception
This assay assesses thermal pain sensitivity.
Equipment:
-
Tail-flick analgesia meter with a radiant heat source.
-
Mouse restrainers.
Procedure:
-
Habituate the mice to the testing environment and restrainers for at least 30 minutes before the experiment.
-
Inject the test substance (e.g., QX-314 with or without a TRPV1 agonist) subcutaneously at the base of the tail.
-
At predetermined time points, place the mouse in the restrainer and position its tail over the radiant heat source.
-
Activate the heat source and measure the latency for the mouse to flick its tail away from the stimulus.
-
A cut-off time (typically 10-15 seconds) is used to prevent tissue damage.
-
An increase in tail-flick latency indicates an analgesic effect.
This model evaluates both sensory and motor blockade.
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Inject the test solution (e.g., QX-314, lidocaine) adjacent to the nerve.
-
Suture the incision.
-
Motor function assessment: Observe for paralysis of the hind limb. A common test is the toe spread reflex.
-
Sensory function assessment: At various time points, assess the withdrawal response to a noxious stimulus (e.g., thermal stimulus with a radiant heat source or mechanical stimulus with von Frey filaments) applied to the plantar surface of the hind paw.
-
Record the onset and duration of both motor and sensory blockade.
This model assesses the local anesthetic effect on the cutaneous trunci muscle reflex.
Procedure:
-
Shave the dorsal skin of the guinea pig.
-
Inject the test substance intradermally to form a wheal.
-
At set intervals, apply a noxious stimulus (e.g., a pinprick) to the center of the wheal.
-
The absence of the cutaneous trunci muscle reflex (a twitch of the skin) indicates successful local anesthesia.
-
The duration of the blockade is the time until the reflex returns.
Signaling Pathways and Experimental Workflows
Signaling Pathway of QX-314 Action via TRPV1
Caption: QX-314 enters nociceptors via activated TRPV1 channels to block sodium channels intracellularly.
Experimental Workflow for In Vivo Analgesia Testing
Caption: Workflow for assessing the analgesic effects of QX-314 in an in vivo model.
Logical Relationship of QX-314's Selective Action
Caption: Logical diagram illustrating the basis of QX-314's selective neuronal blockade.
Conclusion
This compound is an invaluable research tool that offers a unique approach to selectively modulating neuronal activity. Its membrane impermeability, coupled with its ability to enter neurons through specific TRP channels, provides a mechanism for targeted sodium channel blockade that is not achievable with traditional local anesthetics. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing QX-314 in their studies of ion channel function, nociception, and the development of next-generation analgesics.
References
- 1. diacomp.org [diacomp.org]
- 2. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Multiple open channel states revealed by lidocaine and QX-314 on rat brain voltage-dependent sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Tail Flick Test [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Action of QX-314 Chloride: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular mechanisms of QX-314 chloride, a quaternary derivative of lidocaine. Due to its permanent positive charge, QX-314 is membrane-impermeant, a characteristic that has been exploited to achieve selective blockade of specific neuron populations. This document consolidates key quantitative data, details common experimental protocols, and visualizes the critical pathways and workflows associated with the study of this compound.
Core Mechanism of Action: Intracellular Blockade of Voltage-Gated Sodium Channels
The primary intracellular action of QX-314 is the blockade of voltage-gated sodium channels (NaV) from the cytoplasmic side.[1] Unlike its parent compound, lidocaine, which can passively diffuse across the cell membrane, QX-314 requires a conduit to enter the intracellular space.[2] Once inside, it binds to a site within the pore of NaV channels, effectively inhibiting the generation and propagation of action potentials.[3] This blockade is use-dependent, meaning it is more pronounced in frequently firing neurons.[4]
Cellular Entry: A Tale of Two Channels
The selective action of QX-314 on specific neuronal populations, particularly nociceptors, is primarily attributed to its entry through large-pore, non-selective cation channels of the Transient Receptor Potential (TRP) family.
TRPV1-Mediated Entry
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and thermal sensation, is the most well-documented portal for QX-314 entry.[1] Co-application of QX-314 with TRPV1 agonists, such as capsaicin, leads to the opening of the TRPV1 channel pore, allowing the larger QX-314 molecule to permeate into the neuron.[1][2] This targeted delivery system effectively silences TRPV1-expressing nociceptors without affecting motor neurons or other sensory neurons that lack this channel.
TRPA1-Mediated Entry
More recent evidence has demonstrated that the Transient Receptor Potential Ankyrin 1 (TRPA1) channel can also facilitate the intracellular entry of QX-314.[1] Similar to the TRPV1-dependent mechanism, activation of TRPA1 channels by agonists allows for the permeation of QX-314, leading to the subsequent blockade of intracellular targets.
Quantitative Data: A Comparative Overview
The following tables summarize the key quantitative parameters related to the intracellular action of this compound on various ion channels.
| Target Ion Channel | IC50 Value (μM) | Cell Type/Expression System | Notes | Reference |
| Transient Na+ Current (INa(T)) | 93 | GH3 cells | Extracellular application | [5] |
| Late Na+ Current (INa(L)) | 42 | GH3 cells | Extracellular application | [5] |
| Hyperpolarization-activated cation current (Ih) | 68 | GH3 cells | Extracellular application | [5] |
| erg-mediated K+ current (IK(erg)) | 73 | GH3 cells | Extracellular application | [5] |
| Capsaicin-evoked TRPV1 currents | 8.0 ± 0.6 | Xenopus laevis oocytes | Inhibition at sub-activating concentrations | [6] |
| Use-dependent C-spike inhibition (0.03 Hz) | 9000 (4600-18,000) | Isolated rat vagus nerve | [7] | |
| Use-dependent C-spike inhibition (30 Hz) | 350 (290-420) | Isolated rat vagus nerve | [7] |
| Parameter | Concentration | Effect | Cell Type | Reference |
| Intracellular QX-314 | 10 μM | Decrease in INa(T) amplitude and increased inactivation | GH3 cells | [5] |
| Extracellular QX-314 | 300 μM | Significant acceleration of INa(T) inactivation | GH3 cells | [5] |
| Intracellular QX-314 (bromide salt) | 10 mM | High-threshold Ca2+ current reduced to 20% of control | Acutely isolated rat hippocampal CA1 pyramidal cells | [8] |
| Intracellular QX-314 (chloride salt) | 10 mM | Low-threshold (T-type) Ca2+ currents reduced to < 45% of control | Acutely isolated rat hippocampal CA1 pyramidal cells | [8] |
| Intracellular QX-314 | 0.2 mM | Inactivating Na+ channels blocked with no effect on Ca2+ channels | Dissociated lamprey neurons | |
| Intracellular QX-314 | 10 mM | Marked reduction of I(Ca) | Dissociated lamprey neurons | |
| QX-314 Activation of TRPV1 | 10, 30, 60 mM | 0.4 ± 0.1%, 3.5 ± 1.3%, and 21.5 ± 6.9% of normalized peak activation, respectively | Xenopus laevis oocytes | [6] |
| QX-314-induced Cytotoxicity | 30 mM | Viable cells reduced to 48 ± 5% | hTRPV1-expressing HEK-293 cells | [9] |
| Amelioration of Cytotoxicity by TRPV1 antagonist | 30 mM QX-314 + antagonist | Viable cells increased to 81 ± 5% | hTRPV1-expressing HEK-293 cells | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of common protocols used to investigate the intracellular action of QX-314.
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Blockade
This protocol is designed to measure the effect of intracellularly applied QX-314 on voltage-gated sodium currents.
1. Cell Preparation:
-
Culture cells expressing the desired NaV channel subtype (e.g., HEK-293 cells stably expressing NaV1.7) on glass coverslips.
-
Use standard cell culture conditions until cells reach 70-80% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
QX-314 Containing Internal Solution: Add this compound to the internal solution at the desired final concentration (e.g., 5-10 mM).
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the QX-314 containing internal solution.
-
Approach a cell with the pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow QX-314 to diffuse into the cell for several minutes before recording.
-
Apply voltage protocols to elicit sodium currents. A typical protocol involves holding the cell at -120 mV and stepping to various depolarizing potentials (e.g., -80 to +60 mV in 10 mV increments).
-
To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).
4. Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Plot current-voltage (I-V) relationships.
-
For use-dependent block, plot the normalized peak current against the pulse number.
Ratiometric Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium concentration, which can be indicative of TRP channel activation by QX-314 or other agonists.
1. Cell Preparation:
-
Plate cells (e.g., HEK-293 cells expressing TRPV1 or TRPA1) on glass-bottom dishes.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., HBSS) to a final concentration of 2-5 μM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells.
3. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm.
-
Capture the fluorescence emission at ~510 nm.
-
Record a baseline fluorescence ratio (F340/F380) before applying any compounds.
-
Perfuse the cells with a solution containing the test compound (e.g., QX-314, capsaicin).
-
Continue to record the fluorescence ratio to monitor changes in intracellular calcium.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
Flow Cytometry for Cytotoxicity Assessment
This protocol quantifies the percentage of viable and non-viable cells after treatment with QX-314, often to assess TRPV1-mediated cytotoxicity.
1. Cell Treatment:
-
Plate cells (e.g., HEK-293 cells with and without hTRPV1 expression) in multi-well plates.
-
Treat the cells with various concentrations of QX-314 for a specified duration (e.g., 24 hours). Include untreated control wells.
2. Cell Harvesting and Staining:
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells and resuspend them in a binding buffer.
-
Add a viability dye, such as Propidium Iodide (PI), to the cell suspension. PI is excluded by live cells but can enter and stain the DNA of dead cells.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the cells with an appropriate laser (e.g., 488 nm for PI).
-
Measure the fluorescence emission in the appropriate channel (e.g., >600 nm for PI).
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive (dead) and PI-negative (live) cells in each sample.
4. Data Analysis:
-
Compare the percentage of dead cells in the QX-314 treated groups to the untreated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: QX-314 entry via TRPV1 and subsequent NaV channel blockade.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Workflow for assessing cytotoxicity using flow cytometry.
This guide serves as a foundational resource for understanding and investigating the intracellular actions of this compound. The provided data, protocols, and visualizations are intended to facilitate further research and development in the fields of sensory neuroscience and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Attributes | Graphviz [graphviz.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. flowchart - Can you build reusable styles in GraphViz? - Stack Overflow [stackoverflow.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]
The Dual Role of QX-314 Chloride in Targeting TRPV1 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate relationship between the quaternary lidocaine derivative, QX-314 chloride, and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. QX-314, a permanently charged molecule, is generally membrane-impermeable. However, its interaction with TRPV1 provides a unique mechanism for selectively targeting and silencing nociceptive neurons, offering a promising avenue for the development of novel analgesics. This document outlines the core mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
The interaction between QX-314 and TRPV1 channels is multifaceted and concentration-dependent. At its core, the mechanism relies on the ability of TRPV1 channels, when activated, to act as a conduit for the entry of the otherwise membrane-impermeable QX-314 into the neuron. Once inside, QX-314 exerts its primary effect by blocking voltage-gated sodium channels (NaV) from the intracellular side, thereby inhibiting action potential generation and propagation in nociceptive neurons.[1][2][3][4][5][6][7][8][9]
Interestingly, QX-314 exhibits a biphasic effect on TRPV1 channels themselves. At lower, micromolar concentrations, it acts as an inhibitor of capsaicin-evoked TRPV1 currents.[10] Conversely, at higher, millimolar concentrations, QX-314 can directly activate TRPV1 channels, further facilitating its own entry.[10][11] This direct activation involves the intracellular vanilloid-binding domain of the TRPV1 channel.[11][12]
The permeation of QX-314 through the TRPV1 pore has been shown to be direct and does not necessitate "pore dilation" or the involvement of downstream signaling pathways like pannexin channels.[1][2][4][5][6] The co-application of QX-314 with a TRPV1 agonist, such as capsaicin or even lidocaine itself, produces a long-lasting and selective inhibition of nociceptive neurons.[1][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies investigating the interaction between QX-314 and TRPV1 channels.
| Parameter | Value | Species/Cell Line | Experimental Condition | Reference |
| TRPV1 Inhibition | ||||
| IC₅₀ for inhibition of capsaicin-evoked TRPV1 currents | 8.0 ± 0.6 µM | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |
| TRPV1 Activation | ||||
| Concentration for activation | 5 mM and 30 mM | Human embryonic kidney 293 (HEK-293) cells expressing hTRPV1 | Patch clamp and ratiometric calcium imaging | [11] |
| Normalized peak activation at 10 mM | 0.4 ± 0.1% | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |
| Normalized peak activation at 30 mM | 3.5 ± 1.3% | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |
| Normalized peak activation at 60 mM | 21.5 ± 6.9% | Xenopus laevis oocytes expressing TRPV1 | Two-electrode voltage clamp | [10] |
| Permeation and Intracellular Accumulation | ||||
| Relative permeability (PQX-314/PCs) | 0.12 | Heterologously expressed and native rat dorsal root ganglion (DRG) neurons | Patch clamp with external QX-314 | [1][2][5][6] |
| Intracellular accumulation | 50–100 µM | Rat DRG neurons | Maintained co-application with capsaicin | [1][2][4][6] |
| In Vivo Analgesia | ||||
| Duration of peripheral nociceptive blockade (70 mM QX-314) | 650 ± 171 min | Guinea pig intradermal wheal assay | In vivo local anesthesia model | [14][15] |
| Duration of sensory blockade (70 mM QX-314) | 540 ± 134 min | Mouse tail-flick test | In vivo local anesthesia model | [14][15] |
| Duration of motor blockade (70 mM QX-314) | 282 ± 113 min | Mouse sciatic nerve model | In vivo local anesthesia model | [14][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of QX-314 Action via TRPV1
The following diagram illustrates the proposed signaling pathway for QX-314-mediated inhibition of neuronal activity through TRPV1 channels.
Caption: Signaling pathway of QX-314 entry via TRPV1 and subsequent NaV channel blockade.
Experimental Workflow for Assessing QX-314 Effects
This diagram outlines a typical experimental workflow to investigate the effects of QX-314 on TRPV1-expressing neurons.
Caption: A typical experimental workflow for studying QX-314's effects on TRPV1-expressing cells.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV Current Inhibition
This protocol is adapted from studies investigating the intracellular blockade of NaV channels by QX-314 following its entry through TRPV1.[5][11][12]
Objective: To measure the inhibition of voltage-gated sodium currents by extracellularly applied QX-314 in the presence of a TRPV1 agonist.
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK-293) stably expressing both a voltage-gated sodium channel (e.g., NaV1.7) and TRPV1.
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
Agonist and Drug Solutions: Prepare stock solutions of capsaicin (e.g., 10 mM in ethanol) and this compound (e.g., 1 M in water). Dilute to final concentrations in the external solution on the day of the experiment (e.g., 1 µM capsaicin, 5 mM QX-314).
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Record baseline NaV currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms). To assess use-dependent block, a train of depolarizations at a specific frequency (e.g., 10 Hz) can be applied.
-
Co-apply the external solution containing the TRPV1 agonist (capsaicin) and QX-314 via a perfusion system.
-
Continuously record NaV currents using the same voltage protocol to observe the time course of inhibition.
-
After a stable block is achieved, wash out the drugs with the standard external solution to test for the reversibility of the block.
Data Analysis:
-
Measure the peak amplitude of the NaV current for each voltage step before and after drug application.
-
Plot the current-voltage (I-V) relationship.
-
For use-dependency, plot the normalized peak current against the pulse number in the train.
Ratiometric Calcium Imaging for TRPV1 Activation
This protocol is based on methods used to assess the direct activation of TRPV1 by QX-314.[10][11][12]
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to QX-314 application as an indicator of TRPV1 channel activation.
Cell Preparation:
-
Culture HEK-293 cells transiently or stably expressing TRPV1 on glass-bottom dishes.
-
Incubate the cells with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
-
Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification.
Solutions:
-
Physiological Buffer (e.g., Tyrode's solution in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Drug Solutions: Prepare stock solutions of QX-314 and a positive control (e.g., capsaicin) and dilute to final concentrations in the physiological buffer.
Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., alternating excitation at 340 nm and 380 nm for Fura-2).
-
Acquire baseline fluorescence images.
-
Apply QX-314 at various concentrations (e.g., 1 mM, 10 mM, 30 mM) using a perfusion system.
-
Continuously record fluorescence images during and after drug application.
-
At the end of the experiment, apply a known TRPV1 agonist like capsaicin as a positive control, followed by a TRPV1 antagonist like capsazepine to confirm the specificity of the response.
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380) for individual cells over time.
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Plot the time course of the fluorescence ratio to visualize the cellular response to QX-314.
-
Quantify the peak response for each concentration to generate a dose-response curve.
Conclusion
The interaction between this compound and TRPV1 channels represents a paradigm for the targeted delivery of therapeutics to specific neuronal populations. By leveraging the conditional permeability of the TRPV1 channel, QX-314 can be introduced into nociceptors to produce a long-lasting and selective analgesia. The biphasic nature of its interaction with TRPV1, acting as both an inhibitor and an activator in a concentration-dependent manner, adds a layer of complexity that warrants further investigation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon this promising therapeutic strategy. Future work may focus on optimizing the delivery of QX-314 and similar molecules, potentially in combination with other TRPV1 modulators, to achieve even greater efficacy and clinical utility in the management of pain.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 4. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
QX-314 Chloride: A Technical Review of its Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
QX-314 chloride is a quaternary ammonium derivative of lidocaine and a potent, membrane-impermeable blocker of voltage-gated sodium channels (Na+). Its unique property of being permanently charged at physiological pH prevents it from passively diffusing across cell membranes. This characteristic has been exploited in novel research avenues, particularly for achieving selective blockade of nociceptive neurons. This in-depth technical guide provides a comprehensive review of the literature on this compound, focusing on its mechanism of action, pharmacological properties, and experimental applications. Quantitative data are summarized in structured tables, key experimental protocols are detailed, and signaling pathways and experimental workflows are visualized using diagrams.
Physicochemical Properties and Formulations
This compound is a synthetic compound with the following properties:
| Property | Value | Reference |
| Molecular Weight | 298.85 g/mol | |
| Molecular Formula | C₁₆H₂₇N₂OCl | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in water | [2] |
| Storage | Room temperature | [2] |
| CAS Number | 5369-03-9 |
Mechanism of Action
Sodium Channel Blockade
As a quaternary derivative of lidocaine, QX-314 blocks voltage-gated sodium channels from the intracellular side, similar to its parent compound.[3] However, its permanent positive charge prevents it from crossing the cell membrane.[2][3][4] Therefore, when applied extracellularly, it is generally considered inactive.[5] Intracellular application of QX-314 leads to a potent, use-dependent block of sodium channels, meaning the block is more pronounced in frequently firing neurons.[5][6] This is because QX-314 can only enter and bind to the open state of the sodium channel pore.[5]
Entry into Neurons via TRP Channels
A significant breakthrough in the application of QX-314 was the discovery that it can be introduced into specific neuron populations, particularly nociceptors, through the large pores of Transient Receptor Potential (TRP) channels.[5]
-
TRPV1 (Transient Receptor Potential Vanilloid 1): The capsaicin receptor, TRPV1, is predominantly expressed in nociceptive sensory neurons.[7] When activated by agonists like capsaicin or even by acidic conditions, the TRPV1 channel pore opens and is large enough to allow the passage of QX-314 into the cell.[5][8][9] This allows for the selective blockade of pain-sensing neurons without affecting other sensory or motor neurons.[7][9]
-
TRPA1 (Transient Receptor Potential Cation Channel, Subfamily A, Member 1): Similar to TRPV1, the TRPA1 channel, which is sensitive to irritants like mustard oil and carvacrol, can also serve as a conduit for QX-314 entry.[8]
The following diagram illustrates the proposed mechanism of QX-314 entry and action:
References
- 1. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]
- 2. QX 314 bromide | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. Inhibition of brain cell excitability by lidocaine, QX314, and tetrodotoxin: a mechanism for analgesia from infused local anesthetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for QX-314 Chloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a permanently charged quaternary derivative of lidocaine, widely utilized in electrophysiological studies as a membrane-impermeable blocker of voltage-gated sodium channels (Nav).[1][2] Its positive charge prevents it from crossing the cell membrane, making it an invaluable tool for intracellular application via a patch pipette to selectively block sodium channels from the cytoplasmic side.[1][2] This property allows for the isolation of other ionic currents and the investigation of neuronal excitability in the recorded cell without affecting surrounding neurons. Furthermore, QX-314 can be introduced into specific neuronal populations, such as nociceptors, through large-pore channels like TRPV1 and TRPA1, enabling targeted silencing of these cells.[1]
This document provides detailed protocols and application notes for the use of this compound in whole-cell patch clamp experiments, including solution recipes, experimental procedures for voltage-clamp and current-clamp recordings, and troubleshooting guidelines.
Quantitative Data Summary
The effective concentration of this compound for blocking voltage-gated sodium channels can vary depending on the cell type and experimental goals. The following table summarizes commonly used concentrations and their observed effects.
| Concentration | Application | Observed Effect | Reference(s) |
| 50 µM | Intracellular | Blockade of spiking in neurons. | [3] |
| 5 mM | Intracellular | Commonly used concentration for effective blockade of sodium currents. Also shown to inhibit steady-state inward rectification. | [2][3] |
| 10 mM | Intracellular | Used for robust blockade of voltage-gated sodium channels. | [4] |
| 20 mM | Intracellular | Effective in blocking voltage-gated sodium conductances and regenerative spiking activity. | [5] |
Experimental Protocols
Preparation of Solutions
Accurate solution preparation is critical for successful patch clamp recordings. All solutions should be prepared with high-purity water and filtered through a 0.22 µm filter before use. Osmolarity and pH should be adjusted to the specified values.
Table 1: External Solution (Artificial Cerebrospinal Fluid - ACSF)
| Component | Concentration (mM) |
| NaCl | 128 |
| KCl | 3 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 24 |
| D-Glucose | 10 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| pH | 7.35 |
| Osmolarity (mOsm) | 295-300 |
Continuously bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before and during the experiment to maintain pH and oxygenation.
Table 2: Internal (Pipette) Solution
Two common types of internal solutions are used depending on the experimental aim: Potassium-based for current-clamp recordings to monitor physiological voltage changes, and Cesium-based for voltage-clamp experiments to block potassium channels and improve space clamp.
| Component | K-Gluconate Based (Current-Clamp) | Cs-Methane-sulfonate Based (Voltage-Clamp) |
| K-Gluconate | 120 | - |
| Cs-Methanesulfonate | - | 120 |
| KCl | 20 | - |
| CsCl | - | 20 |
| MgCl₂ | 2 | 2 |
| CaCl₂ | 1 | 1 |
| EGTA | 10 | 10 |
| HEPES | 10 | 10 |
| Mg-ATP | 2 | 4 |
| Na₂-GTP | 0.5 | 0.4 |
| This compound | 5-10 | 5-10 |
| pH (adjusted with KOH or CsOH) | 7.2 | 7.2 |
| Osmolarity (mOsm) | 280-290 | 280-290 |
Note: this compound should be added to the internal solution on the day of the experiment from a freshly prepared stock solution.
Whole-Cell Patch Clamp Procedure
This protocol outlines the steps for obtaining whole-cell recordings with an internal solution containing QX-314.
-
Cell Preparation: Prepare acute brain slices, dissociated neurons, or cultured cells according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Filling the Pipette: Fill the pipette with the appropriate filtered internal solution containing QX-314. Ensure no air bubbles are trapped in the tip.
-
Establishing a Giga-seal:
-
Mount the pipette in the headstage holder.
-
Apply positive pressure to the pipette.
-
Lower the pipette into the bath solution and locate a healthy cell.
-
Approach the cell and gently press the pipette tip against the membrane.
-
Release the positive pressure to allow the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
-
Achieving Whole-Cell Configuration:
-
Apply gentle suction to rupture the patch of membrane under the pipette tip.
-
Monitor the membrane test to observe the characteristic capacitive transients of the whole-cell configuration.
-
-
Equilibration: Allow 5-10 minutes for the QX-314 in the pipette solution to diffuse into the cell and block the sodium channels. The block will be use-dependent, so applying depolarizing voltage steps can expedite the process.
Voltage-Clamp Recording Protocol
This protocol is designed to isolate and record specific ion currents after blocking sodium channels with intracellular QX-314.
-
Holding Potential: Clamp the cell at a holding potential of -70 mV or -80 mV.
-
Confirmation of Sodium Channel Block:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Observe the diminishing or complete absence of fast-inactivating inward currents, confirming the block of voltage-gated sodium channels.
-
-
Recording of Other Currents: Once the sodium current is blocked, other currents (e.g., calcium or potassium currents) can be studied using appropriate voltage protocols.
Current-Clamp Recording Protocol
This protocol is used to study the effect of QX-314 on neuronal excitability.
-
Resting Membrane Potential: After establishing the whole-cell configuration, switch to current-clamp mode (I=0) and allow the cell to stabilize. Record the resting membrane potential.
-
Eliciting Action Potentials (Control): Immediately after breaking in, inject a series of depolarizing current steps (e.g., from -100 pA to +500 pA in 50 pA increments for 500 ms) to elicit action potentials before QX-314 has fully diffused.
-
Monitoring the Block: Repeat the current injection protocol every 1-2 minutes. Observe the progressive decrease in the amplitude and eventual failure of action potential generation as QX-314 blocks the sodium channels.
-
Studying Sub-threshold Events: Once action potentials are blocked, this preparation is ideal for studying synaptic potentials or other sub-threshold events without the contamination of sodium spikes.
Visualizations
Caption: Experimental workflow for a patch clamp experiment using intracellular QX-314.
Caption: Mechanism of action of intracellularly applied QX-314.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete or slow block of sodium currents | Insufficient QX-314 concentration. | Increase the concentration of QX-314 in the internal solution (e.g., to 10-20 mM). |
| Poor dialysis of the cell with the pipette solution. | Ensure a low access resistance (<20 MΩ) to facilitate diffusion. | |
| Use-dependent nature of the block. | Apply a train of depolarizing voltage steps to the cell to promote channel opening and binding of QX-314. | |
| Loss of seal or cell death after break-in | Osmolarity mismatch between internal and external solutions. | Carefully check and adjust the osmolarity of both solutions. The internal solution should typically be slightly hypo-osmotic compared to the external solution. |
| Presence of impurities in the QX-314 stock. | Use high-purity this compound and prepare fresh stock solutions. | |
| Unexpected changes in other currents | Non-specific effects of QX-314 at high concentrations. | Be aware that at high concentrations, QX-314 may have off-target effects on other channels, such as potassium or calcium channels. If necessary, perform control experiments to characterize these effects. |
| "Firing" under voltage clamp | Poor space clamp, especially in large neurons with extensive dendritic trees. | Use a cesium-based internal solution to block potassium channels, which improves space clamp. Ensure low access resistance. |
| Incomplete block of sodium channels in distal processes. | Allow for a longer equilibration time and use a depolarizing pre-pulse protocol to enhance the block throughout the neuron. |
References
- 1. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for QX-314 Chloride in Whole-Cell Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a permanently charged derivative of lidocaine, rendering it membrane-impermeant. This property makes it a valuable tool in electrophysiology, particularly for whole-cell patch-clamp recordings. When introduced into a neuron via the patch pipette, QX-314 effectively blocks voltage-gated sodium channels from the intracellular side, eliminating action potentials in the recorded cell without affecting surrounding neurons.[1] This allows for the isolation and study of synaptic events and other ionic currents without the contamination of sodium spikes. Furthermore, its ability to enter cells through large-pore channels like TRPV1 and TRPA1 has opened avenues for selective silencing of specific neuronal populations.[2][3]
These application notes provide a comprehensive guide to using this compound in whole-cell recordings, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
QX-314 is a quaternary ammonium derivative of lidocaine, carrying a permanent positive charge. This charge prevents it from crossing the cell membrane.[2] Therefore, extracellular application of QX-314 alone has minimal effect on voltage-gated sodium channels.[2][4] However, when included in the intracellular solution of a patch pipette, it gains access to the cytoplasm upon establishing the whole-cell configuration.
Once inside the cell, QX-314 blocks voltage-gated sodium channels by binding to a site within the channel pore, accessible only from the intracellular side.[2][5] This block is often use-dependent, meaning it becomes more pronounced with repeated channel activation (i.e., depolarization).[4]
A key application of QX-314 involves its entry into specific neurons through large-pore channels. Agonists of Transient Receptor Potential Vanilloid 1 (TRPV1) channels (e.g., capsaicin) or TRPA1 channels can open these channels, allowing the passage of the relatively large QX-314 molecule into the cell.[2][3] This strategy enables the selective inhibition of neurons expressing these channels, which are often nociceptive sensory neurons.
Data Presentation
The following tables summarize the quantitative effects of this compound on various ion channels as reported in the literature.
Table 1: Intracellular QX-314 Effects on Voltage-Gated Sodium Channels
| Concentration | Cell Type | Effect | Reference |
| 1 mM | Hippocampal CA1 Pyramidal Neurons | Incomplete block of Na+ currents | [6] |
| 4 mM | Mouse Brain Slice Neurons | Blockade of Na+ spikes for recording EPSCs and mEPSCs | [7] |
| 5 mM | Mouse Brain Slice Neurons | Blockade of Na+ spikes | |
| 6 mM | CA1 Pyramidal Neurons | Blockade of sodium channels for synaptic current recording | [8] |
| 10 mM | Hippocampal CA1 Pyramidal Neurons | Significant block of Na+ currents | [6] |
| 20 mM | Rat Hippocampal Slices | Blockade of voltage-gated Na+ conductances and spiking | [9] |
Table 2: Intracellular QX-314 Effects on Voltage-Gated Calcium Channels
| Concentration | Salt Form | Cell Type | Effect on High-Threshold Ca2+ Currents | Effect on Low-Threshold (T-type) Ca2+ Currents | Reference |
| 1 mM | Not Specified | Hippocampal CA1 Pyramidal Neurons | Significant reduction | Not specified | [6] |
| 10 mM | Chloride | Hippocampal CA1 Pyramidal Neurons | Not specified | Reduced to < 45% of control | [6] |
| 10 mM | Bromide | Hippocampal CA1 Pyramidal Neurons | Reduced to ~20% of control | Reduced to < 10% of control | [6] |
Table 3: Extracellular QX-314 Effects on NaV1.7 Channels
| Concentration (External) | Condition | Effect | Reference |
| 2.0 ± 0.3 mM (IC50) | - | Inhibition of NaV1.7 current | [10] |
| High Concentrations | - | Shifted voltage-dependence of activation to more depolarized potentials (ΔV50 +10.6 mV) | [10] |
Signaling Pathways and Workflows
Signaling Pathway: TRPV1-Mediated Entry of QX-314
Caption: TRPV1 activation by capsaicin allows extracellular QX-314 to enter the neuron and block sodium channels.
Experimental Workflow: Whole-Cell Recording with Intracellular QX-314
Caption: A typical workflow for whole-cell patch-clamp recording using an internal solution containing QX-314.
Experimental Protocols
Protocol 1: Preparation of QX-314 Containing Intracellular Solution for Whole-Cell Recording
This protocol provides a standard recipe for a potassium-based internal solution suitable for recording synaptic currents and potentials while blocking action potentials in the recorded neuron.
Materials:
-
This compound
-
K-Gluconate
-
KCl
-
HEPES
-
EGTA
-
MgCl2
-
Na2-ATP
-
Na-GTP
-
KOH (for pH adjustment)
-
Ultrapure water
-
0.22 µm syringe filter
-
Osmometer
-
pH meter
Procedure:
-
Prepare the base solution: In a suitable volume of ultrapure water (e.g., for 50 mL), dissolve all components except for ATP and GTP. A common composition is (in mM):
-
130 K-Gluconate
-
10 KCl
-
10 HEPES
-
0.6 EGTA
-
2 MgCl2
-
5 this compound
-
-
Adjust pH: Adjust the pH of the solution to 7.2-7.3 with KOH. It is crucial to do this before adding ATP and GTP, as they can alter the pH.[8]
-
Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution to ensure a good seal.[1] Adjust with ultrapure water if the osmolarity is too high, or with a small amount of a concentrated stock of the primary salt (e.g., K-Gluconate) if too low.
-
Aliquot and Store: Aliquot the base solution into smaller volumes (e.g., 1 mL) and store at -20°C.
-
Add ATP and GTP on the day of recording: On the day of the experiment, thaw an aliquot of the base solution. Add Na2-ATP (e.g., to a final concentration of 2-4 mM) and Na-GTP (e.g., to a final concentration of 0.3 mM). Keep the final solution on ice to prevent degradation of ATP and GTP.
-
Filter the solution: Before filling the patch pipette, filter the final intracellular solution through a 0.22 µm syringe filter to remove any precipitates.[11]
Protocol 2: Whole-Cell Voltage-Clamp Recording of Synaptic Currents
This protocol describes the general procedure for recording excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) using an intracellular solution containing QX-314.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with appropriate optics
-
Micromanipulator
-
Perfusion system
-
Faraday cage
Procedure:
-
Prepare the slice and recording chamber: Prepare brain slices according to standard protocols and place them in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare the patch pipette: Pull a borosilicate glass pipette to a resistance of 3-7 MΩ. Fill the pipette with the filtered, QX-314 containing intracellular solution as prepared in Protocol 1.
-
Approach the neuron and form a seal: Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure. Once the pipette tip is close to the cell membrane, release the positive pressure to allow the pipette to touch the cell. Apply gentle negative pressure to form a high-resistance (GΩ) seal.
-
Establish whole-cell configuration: After a stable GΩ seal is formed, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip. This establishes the whole-cell configuration.
-
Allow for dialysis: Wait for at least 5-10 minutes to allow the QX-314 in the pipette to diffuse into the cell and block the sodium channels. The block of action potentials can be monitored in current-clamp mode by injecting depolarizing current steps.
-
Record synaptic currents:
-
For EPSCs: In voltage-clamp mode, hold the membrane potential at the reversal potential for GABAergic currents (around -70 mV) to isolate glutamatergic EPSCs.
-
For IPSCs: Hold the membrane potential at the reversal potential for glutamatergic currents (around 0 mV) to isolate GABAergic IPSCs.
-
-
Data Acquisition and Analysis: Acquire data using appropriate software. Analyze the frequency, amplitude, and kinetics of the recorded synaptic currents.
Protocol 3: Selective Silencing of TRPV1-Expressing Neurons
This protocol describes a method for selectively blocking the activity of TRPV1-expressing neurons by co-application of extracellular QX-314 and a TRPV1 agonist.
Solutions:
-
Extracellular solution (aCSF): Standard aCSF.
-
Extracellular solution with agonists: aCSF containing a TRPV1 agonist (e.g., 1-10 µM capsaicin) and this compound (e.g., 1-5 mM).
-
Intracellular solution: A standard K-Gluconate or Cs-Gluconate based internal solution without QX-314.
Procedure:
-
Establish a stable whole-cell recording: Obtain a whole-cell recording from a neuron in a region known to contain TRPV1-expressing cells (e.g., dorsal root ganglion neurons).
-
Baseline recording: Record baseline neuronal activity, including action potential firing in response to depolarizing current injections and any spontaneous synaptic activity.
-
Co-apply QX-314 and capsaicin: Switch the perfusion to the aCSF containing both QX-314 and capsaicin.
-
Monitor for inhibition: Continuously monitor the neuron's activity. The entry of QX-314 through the activated TRPV1 channels will lead to a progressive, use-dependent block of sodium channels and a cessation of action potential firing. This effect should be observed over several minutes.
-
Washout: After observing the block, switch the perfusion back to standard aCSF. The block by intracellular QX-314 is not readily reversible due to the molecule being trapped inside the cell.
-
Control experiments: In separate experiments, apply either QX-314 or capsaicin alone to demonstrate that the block is dependent on the co-application of both substances.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular QX-314 inhibits calcium currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
QX-314 Chloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a quaternary ammonium derivative of lidocaine, rendering it membrane-impermeable.[1][2][3] This characteristic has traditionally led to the view that it is ineffective as a local anesthetic when applied extracellularly.[4] However, extensive in vivo research has demonstrated its potential for producing long-lasting, reversible local anesthesia, challenging these earlier notions.[4] Its unique mechanism of action, often involving co-administration with transient receptor potential (TRP) channel activators, allows for selective blockade of nociceptive neurons.[3][5][6] These application notes provide a comprehensive overview of the in vivo applications of this compound, including its mechanism of action, experimental protocols, and toxicity data.
Mechanism of Action
QX-314 is a potent blocker of voltage-gated sodium channels (NaV) from the intracellular side.[7] Due to its positive charge, it cannot passively diffuse across the cell membrane.[3][7] Therefore, its entry into neurons is a critical step for its anesthetic effect.
Entry into Neurons:
-
TRPV1 and TRPA1 Channels: The pores of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels are large enough to allow the passage of QX-314 into the cell.[5] Activation of these channels by agonists like capsaicin (for TRPV1) or in acidic conditions facilitates the intracellular accumulation of QX-314 in neurons expressing these channels, which are predominantly nociceptors.[3][5][8]
-
Co-application with Local Anesthetics: Local anesthetics like lidocaine can also facilitate the entry of QX-314, potentially through the activation of TRPV1 channels, leading to a prolonged nociceptive blockade.[6]
Once inside the neuron, QX-314 binds to the intracellular side of voltage-gated sodium channels, stabilizing them in an inactive state and thereby blocking the generation and propagation of action potentials.[3] This leads to a disruption of nerve conduction and a local anesthetic effect.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of QX-314 entry and action.
Caption: General experimental workflow for in vivo studies.
In Vivo Applications
This compound has been successfully used in various animal models to produce long-lasting local anesthesia.
Quantitative Data Summary
| Animal Model | Test | QX-314 Concentration | Comparison | Duration of Blockade (QX-314 vs. Control) | Reference |
| Guinea Pig | Intradermal Wheal Assay | 10, 30, 70 mM | 70 mM Lidocaine | Up to 6 times longer (650 ± 171 min vs. 100 ± 24 min) | [4] |
| Mouse | Tail-Flick Test | 10, 30, 70 mM | 70 mM Lidocaine | Up to 10 times longer (540 ± 134 min vs. 50 ± 11 min) | [4] |
| Mouse | Sciatic Nerve Blockade | 10, 30, 70 mM | 70 mM Lidocaine | Up to 12 times longer (282 ± 113 min vs. 23 ± 10 min) | [4] |
| Mouse | Hot Water Tail-Flick | 2.5% QX-314 | - | Onset: 23 min, Offset: 300 min | [9] |
| Mouse | Hot Water Tail-Flick | 2.5% QX-314 + 0.1% Capsaicin | - | Onset: 4 min, Offset: 360 min | [9] |
| Rat | Intraplantar Injection | 0.2% QX-314 + 1% Lidocaine | 1% Lidocaine alone | Prolonged thermal latency (reversed at 2h vs. 1h) | [8] |
| Rat | Sciatic Nerve Injection | 0.2% QX-314 + 1% Lidocaine | 1% Lidocaine alone | Nociceptive block duration: ~2 hours | [8] |
| Rat | Sciatic Nerve Injection | 0.2% QX-314 + 2% Lidocaine | 2% Lidocaine alone | Nociceptive block duration: ~9 hours | [8] |
Experimental Protocols
Protocol 1: Guinea Pig Intradermal Wheal Assay for Peripheral Nociceptive Blockade
Objective: To assess the duration of peripheral sensory blockade.
Materials:
-
This compound
-
Lidocaine hydrochloride
-
Sterile saline (0.9%)
-
Guinea pigs
-
Tuberculin syringes with 30-gauge needles
-
Electric clippers
-
Fine-tipped forceps
Procedure:
-
Animal Preparation: Acclimatize guinea pigs to the experimental setup. On the day of the experiment, shave the dorsal trunk of the animal.
-
Solution Preparation: Prepare solutions of QX-314 (e.g., 10, 30, 70 mM) and a positive control of lidocaine (e.g., 70 mM) in sterile saline. A saline-only solution should be used as a negative control.
-
Intradermal Injection: Inject 0.2 mL of the test solution intradermally to raise a skin wheal. Administer injections in a randomized and blinded manner.
-
Assessment of Blockade: At regular intervals (e.g., every 15-30 minutes), gently pinch the center of the wheal with fine-tipped forceps. The absence of the cutaneous trunci muscle reflex (a twitch of the skin) indicates a successful blockade.
-
Data Collection: Record the time of injection and the time of return of the cutaneous trunci muscle reflex. The duration of the blockade is the time from injection to the return of the reflex.
Protocol 2: Mouse Tail-Flick Test for Sensory Blockade
Objective: To evaluate the duration of sensory blockade in the tail.
Materials:
-
This compound
-
Lidocaine hydrochloride
-
Sterile saline (0.9%)
-
Mice
-
Tuberculin syringes with 30-gauge needles
-
Tail-flick apparatus (radiant heat source)
Procedure:
-
Animal Preparation: Acclimatize mice to the tail-flick apparatus.
-
Solution Preparation: Prepare solutions of QX-314 (e.g., 10, 30, 70 mM), lidocaine (e.g., 70 mM), and saline as described in Protocol 1.
-
Tail Injection: Inject a small volume (e.g., 0.1 mL) of the test solution subcutaneously into the dorsal aspect of the base of the tail.
-
Assessment of Blockade: At baseline and at regular intervals post-injection, place the mouse's tail on the radiant heat source of the tail-flick apparatus. The latency to flick the tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. An increase in tail-flick latency indicates sensory blockade.
-
Data Collection: Record the tail-flick latency at each time point. The duration of the blockade is the time until the tail-flick latency returns to baseline levels.
Protocol 3: Mouse Sciatic Nerve Blockade for Motor Blockade
Objective: To determine the duration of motor nerve blockade.
Materials:
-
This compound
-
Lidocaine hydrochloride
-
Sterile saline (0.9%)
-
Mice
-
Syringes with 30-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic.
-
Solution Preparation: Prepare solutions of QX-314 (e.g., 10, 30, 70 mM), lidocaine (e.g., 70 mM), and saline.
-
Sciatic Nerve Injection: Carefully inject a small volume (e.g., 0.1 mL) of the test solution perineurally around the sciatic nerve.
-
Assessment of Blockade: After the animal has recovered from anesthesia, assess motor function at regular intervals. This can be done by observing gait, the ability to splay the toes, and righting reflex. A common method is to score the motor deficit (e.g., on a scale of 0 to 4, where 0 is normal function and 4 is complete paralysis of the hind limb).
-
Data Collection: Record the motor function score at each time point. The duration of the motor blockade is the time until the motor score returns to baseline (0).
Toxicity Profile
While QX-314 shows promise as a long-acting local anesthetic, it is important to consider its toxicity profile.
| Toxicity Type | Animal Model | Metric | QX-314 | Lidocaine | Potency Ratio (QX-314 vs. Lidocaine) | Reference |
| CNS Toxicity | Mouse | ED50 | 10.6 mg/kg | 21.2 mg/kg | 2.0 | [10] |
| Cardiac Toxicity | Mouse | ED50 (ECG evidence) | 10.6 mg/kg | 21.2 mg/kg | 2.0 | [10] |
| General Toxicity | Rat | Lethal Dose | 20 mg/kg (induced death in 6/10 rats) | Not directly compared in this study | - | [10] |
| Cytotoxicity | In vitro (hTRPV1 expressing cells) | Cell Viability | 48 ± 5% at 30 mM | Not tested | - | [11] |
Note: The in vivo toxicity studies suggest that QX-314 has a higher systemic toxicity compared to lidocaine, with a potency ratio of 2.0 for both CNS and cardiac toxicity in mice.[10] This indicates that QX-314 is approximately twice as toxic as lidocaine on a milligram-per-kilogram basis when administered systemically.
Conclusion
This compound is a valuable tool for in vivo research, offering the ability to produce long-lasting and selective nerve blockade. Its unique mechanism of action, reliant on entry through TRP channels, opens avenues for targeted analgesia research. Researchers should carefully consider the experimental model, the need for co-administration with TRP channel activators, and the potential for systemic toxicity when designing in vivo studies with QX-314. The provided protocols and data serve as a guide for the effective and safe use of this compound in a research setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: QX-314 Chloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
QX-314 chloride is a quaternary ammonium derivative of lidocaine, which acts as a membrane-impermeant blocker of voltage-gated sodium channels.[1][2] Its positive charge prevents it from readily crossing cell membranes.[3] This property is exploited in research to selectively block sodium channels from the intracellular side.[3] A common application involves co-administration with an agonist for a channel with a pore large enough to allow QX-314 to enter the cell, such as the transient receptor potential vanilloid 1 (TRPV1) or TRPA1 channels.[4][5] This allows for the targeted inhibition of specific neuronal populations, particularly nociceptors.[3][4][5][6] QX-314 is also frequently included in the internal solution for whole-cell patch-clamp recordings to block action potentials.[2]
These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key properties and applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 298.85 g/mol (Note: Batch-specific molecular weight may vary) | |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | Up to 100 mM (30 mg/mL) | |
| Solubility in DMSO | 1 mg/mL (3.35 mM) to 5 mg/mL | [6][7] |
| Solubility in Ethanol | 10 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [6] |
| Storage (Solid) | Room Temperature | |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months | [8] |
| CAS Number | 5369-03-9 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a high-concentration aqueous stock solution of this compound, suitable for dilution into various experimental buffers.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Determine the required mass of this compound. It is crucial to use the batch-specific molecular weight found on the product's vial or Certificate of Analysis for accurate concentration calculations. For a 100 mM solution using the reference molecular weight of 298.85 g/mol :
-
Mass (g) = 0.1 mol/L * 0.29885 g/mmol * Volume (L)
-
For 10 mL of a 100 mM solution, you would need 0.29885 g (298.85 mg) of this compound.
-
-
Weigh the this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Add the appropriate volume of sterile, high-purity water to the conical tube.
-
Dissolve the powder by vortexing the tube until the solution is clear. Gentle warming or sonication can be used to aid dissolution if necessary.[7][8]
-
Sterile filter the stock solution using a 0.22 µm syringe filter to remove any potential microbial contamination and undissolved particulates.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of Intracellular Solution for Patch-Clamp Electrophysiology
This protocol details the preparation of an intracellular (pipette) solution containing this compound for blocking voltage-gated sodium channels during whole-cell recordings.
Materials:
-
Prepared 100 mM this compound stock solution (from Protocol 1)
-
Components for the desired intracellular solution (e.g., K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP, EGTA)
-
Sterile, high-purity water
-
pH meter and calibration standards
-
Osmometer
Procedure:
-
Prepare the base intracellular solution by dissolving all components except this compound in approximately 80% of the final volume of high-purity water.
-
Adjust the pH of the solution to the desired value (typically 7.2-7.4 for mammalian neurons) using a suitable acid (e.g., HCl) or base (e.g., KOH).
-
Add the required volume of the 100 mM this compound stock solution to achieve the final desired concentration (e.g., 1-10 mM). For example, to make 10 mL of a 5 mM QX-314 solution, add 500 µL of the 100 mM stock.
-
Bring the solution to the final volume with high-purity water.
-
Measure and adjust the osmolarity of the final solution using an osmometer. Adjust with sucrose or water as needed to match the extracellular solution.
-
Aliquot and store the intracellular solution at -20°C or -80°C.
Visualizations
Caption: Mechanism of QX-314 entry and action via TRPV1 channels.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound (N-Ethyllidocaine chloride) (mM/ml), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]
- 2. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Sodium Channel | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Co-application of QX-314 Chloride with Capsaicin for Targeted Nociceptor Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction
The co-application of QX-314 chloride, a membrane-impermeable quaternary derivative of lidocaine, with capsaicin, a TRPV1 receptor agonist, presents a novel strategy for achieving selective analgesia.[1][2] This combination leverages the specific expression of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on nociceptive (pain-sensing) neurons.[1][3] Capsaicin activates and opens the TRPV1 channel pore, creating an entry pathway for the otherwise cell-impermeant QX-314.[1][4][5] Once inside the neuron, QX-314 blocks voltage-gated sodium channels from the intracellular side, thereby inhibiting action potential generation and blocking the transmission of pain signals.[1][3] This targeted approach produces a long-lasting local anesthetic effect on pain-sensing neurons without the motor or tactile deficits commonly associated with traditional local anesthetics.[1][6][7]
These application notes provide a summary of the mechanism of action, quantitative data from key studies, and detailed experimental protocols for researchers investigating this promising therapeutic strategy.
Mechanism of Action
The synergistic action of QX-314 and capsaicin is based on a two-step process:
-
TRPV1 Channel Activation: Capsaicin, the pungent compound in chili peppers, selectively binds to and activates TRPV1 channels, which are predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[1][8][9]
-
QX-314 Entry and Sodium Channel Blockade: The activation of TRPV1 channels leads to the opening of a non-selective cation channel pore.[10][11] This pore is large enough to allow the passage of the positively charged QX-314 molecule into the cytoplasm of the nociceptor.[3][5][10] Once inside, QX-314 exerts its anesthetic effect by blocking voltage-gated sodium channels from their intracellular side, preventing the generation and propagation of action potentials that signal pain.[1][12]
This mechanism ensures that the anesthetic effect is largely confined to the targeted pain-sensing neurons, sparing motor and other sensory neurons that do not express TRPV1 channels.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of QX-314 and capsaicin co-application and a typical experimental workflow for in vivo studies.
References
- 1. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical & Engineering News: Latest News - New Anesthetic Avoids Common Side Effects [pubsapp.acs.org]
- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: QX-314 Chloride for Studying Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to its permanent positive charge, it is membrane-impermeant and therefore cannot readily cross the cell membrane to reach its site of action on the intracellular side of voltage-gated sodium channels.[1][2][3] This property makes QX-314 an invaluable tool for selectively blocking sodium channels, and consequently, action potentials, in specific populations of neurons. By utilizing various methods to introduce QX-314 into the cytoplasm, researchers can dissect the roles of particular neural circuits in synaptic transmission and pain signaling.
Another application involves the direct introduction of QX-314 into a neuron via the recording pipette during whole-cell patch-clamp experiments. This allows for the blockade of action potentials in the recorded neuron, enabling the isolation and study of synaptic events without contamination from voltage-gated sodium currents.[9][10]
These application notes provide a comprehensive overview of the use of this compound in studying synaptic transmission, including its mechanism of action, detailed experimental protocols for both in vitro and in vivo applications, and relevant quantitative data.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride | [2] |
| Molecular Weight | 298.85 g/mol | [1][3] |
| Molecular Formula | C₁₆H₂₇N₂OCl | [1][3] |
| CAS Number | 5369-03-9 | [1][3] |
| Purity | ≥98% | [1][2][3] |
| Solubility | Soluble to 100 mM in water | [1][3] |
| Storage | Store at room temperature | [1][3] |
Table 2: Effective Concentrations of this compound for In Vitro Applications
| Application | Concentration | Co-administered Agent(s) | Observed Effect | Reference |
| Whole-Cell Patch Clamp | 20 mM | K⁺ channel blockers | Blockade of voltage-gated Na⁺ conductances and spiking activity | [9][10] |
| Whole-Cell Patch Clamp | 5 mM | - | Selective blockade of GDNSP and Iq | [11] |
| Whole-Cell Patch Clamp | 0.2 mM | - | Blockade of inactivating Na⁺ channels with no effect on Ca²⁺ channels | [5] |
| Whole-Cell Patch Clamp | 10 mM | - | Marked reduction of ICa | [5] |
| Brain Slice Electrophysiology | 300 µM (external application) | - | Increased latency and eventual block of evoked EPSCs | [12] |
Table 3: Effective Concentrations and Formulations of this compound for In Vivo Analgesia Studies in Rodents
| Animal Model | Administration Route | QX-314 Concentration | Co-administered Agent(s) | Vehicle | Observed Effect | Reference |
| Rat | Perisciatic | 0.2% (5.8 mM) | 1% or 2% Lidocaine | 0.9% NaCl saline | Long-lasting nociceptive block (2-9 hours) | [13] |
| Rat | Perisciatic | 0.2% | 0.5 mg/ml Capsaicin | 12.5% DMSO in PBS | Increased mechanical and thermal withdrawal thresholds for ~1-2 hours | [7] |
| Rat | Intraplantar | 2% | 25 mM Capsiate | Physiological saline / DMSO | Long-lasting analgesia to noxious heat | [8] |
| Rat | Intraplantar | 2% | Anandamide | Physiological saline / DMSO | Analgesia to noxious heat | [8] |
| Mouse | Perisciatic | 0.5% | 2% Lidocaine | Not specified | >9 hours of pain-selective block | [14] |
| Rat | Sciatic Nerve Block | 0.2-1.5% | 0.03-0.5% Bupivacaine | Not specified | 5.8-23.8 hours of effective nerve block | [15] |
| Mouse | Tail-flick test | 70 mM | - | Saline | Sensory blockade up to 10 times longer than lidocaine | [16] |
| Guinea Pig | Intradermal wheal assay | 70 mM | - | Saline | Nociceptive blockade up to 6 times longer than lidocaine | [16] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with Intracellular this compound
This protocol describes the preparation and use of an intracellular solution containing QX-314 for blocking action potentials in a recorded neuron, allowing for the isolation of synaptic currents.
Materials:
-
This compound powder
-
Components for intracellular solution (e.g., K-Gluconate, NaCl, GTP-NaCl, ATP-Mg, HEPES, EGTA)
-
Milli-Q or double-distilled water
-
pH meter and osmometer
-
0.2 µm syringe filter
-
Standard patch-clamp recording setup
Procedure:
-
Prepare the base intracellular solution:
-
Accurately weigh and dissolve all components of the intracellular solution except for QX-314, ATP, and GTP in about 90% of the final volume of Milli-Q water. A common composition is (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 0.3 GTP-NaCl, 2 ATP-Mg, and 0.1 EGTA.
-
Adjust the pH to 7.2-7.4 with KOH.
-
Check the osmolarity and adjust it to be 10-20 mOsm lower than the extracellular solution (typically around 270-290 mOsm/L). You can adjust with the main salt (e.g., K-Gluconate) or water.
-
-
Add this compound:
-
Weigh the desired amount of this compound to achieve the final concentration (e.g., 5-20 mM).
-
Add the QX-314 powder to the base intracellular solution and vortex or sonicate until fully dissolved.
-
-
Final Adjustments and Storage:
-
Add ATP and GTP to the solution. It is often recommended to add these fresh from stock solutions before each experiment as they can degrade.
-
Re-check and adjust the pH and osmolarity if necessary.
-
Filter the final intracellular solution through a 0.2 µm syringe filter.
-
Aliquot the solution into small volumes and store at -20°C. Thaw a fresh aliquot for each day of recording and keep it on ice.
-
-
Patch-Clamp Recording:
-
Back-fill a borosilicate glass micropipette with the QX-314-containing intracellular solution.
-
Establish a whole-cell patch-clamp configuration on the target neuron.
-
Allow sufficient time for the QX-314 to diffuse from the pipette into the cell and block the voltage-gated sodium channels. The time required will depend on the pipette access resistance and the concentration of QX-314. The blockade can be monitored by observing the disappearance of action potentials in response to depolarizing current injections.
-
Protocol 2: In Vivo Administration of this compound and a TRP Channel Agonist for Analgesia Studies
This protocol describes the co-administration of QX-314 with capsaicin to induce selective analgesia in rodents for the study of pain pathways.
Materials:
-
This compound
-
Capsaicin
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Tween 80, physiological saline)
-
Sterile syringes and needles
-
Rodent model of pain (e.g., rats or mice)
-
Behavioral testing apparatus (e.g., von Frey filaments, Hargreaves apparatus)
Procedure:
-
Preparation of Injection Solutions:
-
QX-314 Solution: Dissolve this compound in physiological saline (0.9% NaCl) to the desired final concentration (e.g., 0.2%). Filter-sterilize the solution.
-
Capsaicin Stock Solution: Prepare a stock solution of capsaicin in DMSO.
-
Final Capsaicin Injection Solution: On the day of the experiment, dilute the capsaicin stock solution to the final concentration (e.g., 0.5 mg/ml) in a vehicle solution. A common vehicle for capsaicin consists of 10% ethanol, 10% Tween 80, and 80% normal saline.[17] Another option is 12.5% DMSO in phosphate-buffered saline (PBS).[5] Ensure the final concentration of the solvent (e.g., DMSO) is not neurotoxic.
-
-
Administration:
-
Anesthetize the animal lightly with isoflurane if necessary to reduce stress during injection.
-
For perisciatic nerve block, inject the solutions in the vicinity of the sciatic nerve.
-
For intraplantar administration, inject into the plantar surface of the hind paw.
-
Typically, the QX-314 solution is injected a few minutes (e.g., 10 minutes) before the capsaicin solution at the same site.[5]
-
-
Behavioral Testing:
-
Assess nociceptive thresholds at baseline before drug administration and at various time points after injection.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.[9][18][19][20]
-
Thermal Hyperalgesia: Use the Hargreaves test to measure the paw withdrawal latency in response to a radiant heat source.[11][12][13][21][22]
-
Mandatory Visualizations
Signaling Pathway of QX-314 Action
References
- 1. rndsystems.com [rndsystems.com]
- 2. lornajane.net [lornajane.net]
- 3. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]
- 4. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flowchart Creation [developer.mantidproject.org]
- 16. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols: Selective Nociceptor Blockade with QX-314 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a permanently charged derivative of lidocaine, rendering it membrane-impermeable. This unique property has been exploited to achieve selective blockade of nociceptors (pain-sensing neurons). When applied extracellularly alone, QX-314 has minimal effect on neuronal excitability. However, when co-administered with an agonist for large-pore transient receptor potential (TRP) channels, such as TRPV1 or TRPA1, which are predominantly expressed on nociceptors, QX-314 can enter these neurons and produce a long-lasting local anesthetic effect by blocking voltage-gated sodium channels from the intracellular side.[1][2][3][4] This strategy offers the potential for targeted pain management without the motor and sensory side effects associated with traditional, non-selective local anesthetics.[4]
These application notes provide an overview of the mechanism of action, key quantitative data from preclinical studies, and detailed protocols for the experimental use of this compound for selective nociceptor blockade.
Mechanism of Action
The selective action of QX-314 relies on its entry into nociceptors through large-pore ion channels. The most studied pathway involves the TRPV1 channel, which is activated by capsaicin, heat, and low pH.[5][6][7] Upon activation, the TRPV1 channel pore opens, allowing the passage of cations, including the relatively large QX-314 molecule.[8][9] Once inside the neuron, QX-314 acts as a classic local anesthetic, blocking voltage-gated sodium channels (Nav) from their intracellular side.[1][10] This prevents the generation and propagation of action potentials, effectively silencing the nociceptive neuron and leading to analgesia.[11] Other channels, such as TRPA1 and potentially TLR5, have also been shown to facilitate the entry of QX-314 into sensory neurons.[1][12][13]
Data Presentation
The following tables summarize quantitative data from various studies on the use of QX-314 for selective nociceptor blockade.
Table 1: In Vitro Efficacy of QX-314
| Preparation | QX-314 Concentration | Co-administered Agent (Concentration) | Effect | Reference |
| Dissociated Lamprey Neurons | 0.2 mM (intracellular) | - | Blocked inactivating Na+ channels | [10] |
| Dissociated Lamprey Neurons | 10 mM (intracellular) | - | Marked reduction of I(Ca) | [10] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 10-20 mM (external) | Capsaicin | Inward currents activated | [8][9] |
| HEK293 cells expressing Nav1.7 | IC50 2.0 ± 0.3 mM (external) | - | Inhibition of Nav1.7 current | [14] |
| Rat Vagus Nerve C-fibers | IC50 350 µM | - (30 Hz stimulation) | Use-dependent inhibition of C-spike amplitude | [15] |
Table 2: In Vivo Efficacy of QX-314 in Rodent Models
| Animal Model | Administration Route | QX-314 Formulation | Co-administered Agent (Concentration) | Duration of Analgesia/Block | Reference |
| Guinea Pig Intradermal Wheal | Intradermal | - | - | Up to 650 +/- 171 min | [16] |
| Mouse Tail-Flick Test | Subcutaneous | - | - | Up to 540 +/- 134 min | [16] |
| Mouse Sciatic Nerve | Perineural | - | - | Up to 282 +/- 113 min (motor block) | [16] |
| Rat Sciatic Nerve | Perineural | 0.2% (5.8 mM) | Lidocaine (1%) | ~2 hours (nociceptive block) | [17][18] |
| Rat Sciatic Nerve | Perineural | 0.2% (5.8 mM) | Lidocaine (2%) | ~9 hours (nociceptive block) | [17][18] |
| Rat Sciatic Nerve | Perineural | 0.9% QX-314 | Bupivacaine (0.5%) | 10.1 ± 0.8 hours | [19] |
| Rat Hind Paw | Intraplantar | - | Capsaicin | > 2 hours | [4] |
| Mouse Tail-Flick Test | Subcutaneous | 2.5% | Capsaicin (0.1%) | Onset reduced to 4 min, duration ~360 min | [20] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording of QX-314 Effects on DRG Neurons
This protocol is designed to assess the intracellular blockade of voltage-gated sodium channels by QX-314 in cultured dorsal root ganglion (DRG) neurons.
1. Cell Culture:
-
Culture primary DRG neurons from neonatal rats or mice on glass coverslips coated with poly-D-lysine and laminin.
-
Maintain cultures in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and antibiotics) for 2-7 days prior to recording.
2. Solutions:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[21]
-
Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[21]
-
QX-314 Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water and store at -20°C.
-
Working Internal Solution with QX-314: Add QX-314 stock solution to the internal solution to a final concentration of 0.2-5 mM.[10][22]
-
TRPV1 Agonist Solution: Prepare a stock solution of capsaicin (e.g., 10 mM in ethanol) and dilute in the external solution to a final working concentration of 1-10 µM.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons to a recording chamber continuously perfused with aCSF at room temperature.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (likely a nociceptor).
-
In voltage-clamp mode, hold the cell at a membrane potential of -70 mV.
-
Elicit voltage-gated sodium currents using depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
To test for selective entry, perfuse the external solution containing both the TRPV1 agonist (e.g., capsaicin) and QX-314 (at a concentration that is ineffective when applied alone externally).
-
Monitor the amplitude of the sodium current over time to observe the development of the intracellular block.
Protocol 2: In Vivo Assessment of Nociceptive Blockade in a Rodent Model
This protocol describes the assessment of thermal and mechanical analgesia following perineural injection of QX-314 in combination with a TRPV1 agonist in rats.
1. Animals:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Acclimate animals to the testing environment and procedures for several days before the experiment.
2. Drug Formulation:
-
Prepare sterile solutions of this compound and lidocaine hydrochloride in saline (0.9% NaCl).
-
Example formulation: 0.5% QX-314 with 2% lidocaine.[23]
-
Filter-sterilize all solutions before injection.
3. Perineural Injection:
-
Anesthetize the rat with isoflurane.
-
Palpate the sciatic notch and insert a 27-gauge needle perpendicular to the skin.
-
Inject a volume of 0.2-0.3 mL of the drug solution in the vicinity of the sciatic nerve.
4. Behavioral Testing:
-
Baseline Measurements: Before drug administration, measure baseline responses to thermal and mechanical stimuli.
-
Thermal Nociception (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
-
Mechanical Nociception (von Frey Test):
-
Place the rat in a chamber with a mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Motor Function Assessment:
-
Assess motor function using tests such as the extensor postural thrust test or by observing the animal's gait.[23]
-
-
Post-Injection Measurements:
-
Perform behavioral tests at regular intervals (e.g., 30 min, 1, 2, 4, 6, 8, 12, and 24 hours) after the injection to determine the onset, magnitude, and duration of the analgesic and motor effects.
-
5. Data Analysis:
-
Express withdrawal latencies and thresholds as a percentage of the maximum possible effect (%MPE) or as raw values.
-
Compare the effects of the QX-314/lidocaine combination to control groups (saline, QX-314 alone, lidocaine alone) using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Concluding Remarks
The selective blockade of nociceptors using this compound in conjunction with TRP channel activators represents a promising strategy for the development of novel analgesics with improved side-effect profiles. The protocols and data presented here provide a foundation for researchers to explore this approach further in both basic science and drug development settings. Careful consideration of drug concentrations, formulation, and appropriate experimental models is crucial for obtaining reliable and reproducible results.[19][23] Further research may focus on identifying alternative, non-irritating TRP channel agonists to enhance the clinical translatability of this targeted therapeutic approach.[5][17][18]
References
- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - UCL Discovery [discovery.ucl.ac.uk]
- 4. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 19. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats | PLOS One [journals.plos.org]
- 20. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delivery of QX-314 Chloride Through TRP Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
QX-314 chloride is a permanently charged derivative of lidocaine, which acts as a potent blocker of voltage-gated sodium channels (Nav) when present intracellularly.[1][2][3][4] Due to its charge, QX-314 is membrane-impermeable and thus cannot readily access its binding site on the intracellular side of sodium channels when applied externally.[3][5] However, research has demonstrated that certain Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, possess pores large enough to allow the passage of QX-314 into the cell.[3][5][6][7][8] This unique property allows for the targeted delivery of QX-314 to cells expressing these TRP channels, primarily nociceptive sensory neurons.[3][6][7] Co-application of QX-314 with an agonist for these TRP channels results in selective blockade of these neurons, offering a promising strategy for long-lasting, targeted analgesia without the motor and sensory disruption associated with traditional local anesthetics.[6][7][9][10]
These application notes provide a detailed overview of the principles and protocols for utilizing TRP channels to deliver this compound into target cells.
Signaling Pathways and Mechanism of Action
The fundamental principle behind the TRP-mediated delivery of QX-314 is the agonist-induced opening of the TRP channel pore, creating a conduit for QX-314 to enter the cell. Once inside, QX-314 exerts its primary effect by blocking voltage-gated sodium channels from the intracellular side, thereby inhibiting action potential generation and propagation.
QX-314 Delivery via TRPV1 Channels
TRPV1 channels are activated by various stimuli, including capsaicin, heat, and protons (low pH).[6][11] Co-administration of QX-314 with a TRPV1 agonist, such as capsaicin or even lidocaine at clinical doses, facilitates the entry of QX-314 into TRPV1-expressing neurons.[7][9][12]
Caption: Signaling pathway of QX-314 delivery via TRPV1 channels.
QX-314 Delivery via TRPA1 Channels
Similar to TRPV1, TRPA1 channels can also serve as a conduit for QX-314.[8] TRPA1 is activated by a variety of pungent compounds, such as allyl isothiocyanate (AITC) from mustard oil and carvacrol.[6][8] Studies have shown that QX-314 can permeate human TRPA1 channels to induce inhibition of sodium channels.[8][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the delivery and effects of QX-314 via TRP channels.
| Parameter | Value | Channel | Agonist | Cell Type/Model | Reference(s) |
| In Vitro Efficacy | |||||
| QX-314 concentration for Nav1.7 inhibition | 5 and 30 mM (use-dependent) | hTRPV1/hTRPA1 | Carvacrol/Capsaicin | HEK-293 cells | [8] |
| Intracellular QX-314 accumulation | 50-100 µM | TRPV1 | Capsaicin | Rat DRG neurons | [1][4][14] |
| IC₅₀ for capsaicin-evoked TRPV1 inhibition | 8.0 ± 0.6 µM | TRPV1 | - | tsA201 cells | [15] |
| QX-314 concentration for TRPV1 activation | 10, 30, and 60 mM | TRPV1 | - | tsA201 cells | [15] |
| In Vivo Analgesia | |||||
| QX-314 + Lidocaine for pain-selective block | 0.5% QX-314 + 2% Lidocaine | TRPV1 | Lidocaine | Rat sciatic nerve | [9][10] |
| Duration of pain-selective block | >9 hours | TRPV1 | Lidocaine | Rat sciatic nerve | [9][10] |
| QX-314 + Capsaicin for nociceptive block | 5.8–58 mM QX-314 + Capsaicin | TRPV1 | Capsaicin | Rodent models | [12] |
| Duration of motor blockade (70 mM QX-314) | 282 ± 113 min | - | - | Mouse sciatic nerve | [16] |
| Duration of sensory blockade (70 mM QX-314) | 540 ± 134 min | - | - | Mouse tail-flick test | [16] |
Experimental Protocols
Protocol 1: In Vitro Assessment of QX-314 Permeation using Patch-Clamp Electrophysiology
This protocol details the whole-cell patch-clamp technique to measure the inhibition of voltage-gated sodium currents by extracellularly applied QX-314 in the presence of a TRP channel agonist.
Materials:
-
HEK-293 cells co-expressing a voltage-gated sodium channel (e.g., Nav1.7) and a TRP channel (e.g., hTRPV1 or hTRPA1).
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 1 M in water).
-
TRPV1 agonist stock solution (e.g., 10 mM capsaicin in ethanol).
-
TRPA1 agonist stock solution (e.g., 100 mM carvacrol in ethanol).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Culture the co-transfected HEK-293 cells on glass coverslips.
-
Prepare external and internal solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage-step protocol (e.g., depolarizing steps from a holding potential of -100 mV).
-
Co-apply the TRP channel agonist and QX-314 to the external solution and perfuse the cell.
-
Continuously record sodium currents to observe the time-dependent, use-dependent block.
-
Wash out the drugs with the external solution to assess the reversibility of the block.
-
Analyze the reduction in sodium current amplitude over time.
References
- 1. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | TRP Channel activator | Mechanism | Concentration [selleckchem.com]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
QX-314 chloride not blocking sodium channels
Welcome to the technical support center for QX-314 chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my extracellular application of this compound not blocking voltage-gated sodium channels?
A1: QX-314 is a quaternary ammonium derivative of lidocaine, carrying a permanent positive charge. This charge makes it membrane-impermeable.[1][2][3] Unlike membrane-permeant local anesthetics, QX-314 cannot readily cross the cell membrane to reach its binding site on the intracellular side of the voltage-gated sodium channel.[1] Therefore, extracellular application alone is generally ineffective for blocking sodium channels.
Q2: How can I facilitate the entry of QX-314 into the cell?
A2: To block sodium channels, QX-314 must be introduced into the cytoplasm. This is typically achieved by one of two methods:
-
Intracellular application: Direct introduction of QX-314 into the cell via a patch pipette during whole-cell patch-clamp recordings.
-
Co-application with a channel opener: Extracellular application of QX-314 along with an agonist for a large-pore ion channel, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or Transient Receptor Potential Ankryin 1 (TRPA1) channels.[4][5][6] Agonists like capsaicin (for TRPV1) open these channels, creating a pathway for QX-314 to enter the cell.[7][8][9]
Q3: What are the roles of TRPV1 and TRPA1 channels in QX-314's action?
A3: TRPV1 and TRPA1 channels are non-selective cation channels with pores large enough to allow the passage of QX-314.[5][6] These channels are often expressed in nociceptive (pain-sensing) neurons. By co-applying QX-314 with an agonist for these channels, you can achieve a selective blockade of sodium channels in the cells that express them.[1][7]
Q4: Can QX-314 directly affect TRPV1 channels?
A4: Yes, studies have shown that QX-314 can have biphasic effects on TRPV1 channels. At micromolar concentrations, it can inhibit capsaicin-evoked TRPV1 currents. However, at higher millimolar concentrations, QX-314 can directly activate TRPV1 channels. This direct activation can also contribute to its entry into the cell.
Q5: Are there any alternatives to capsaicin for facilitating QX-314 entry?
A5: Yes, other TRPV1 agonists can be used. Interestingly, the local anesthetic lidocaine can also activate TRPV1 channels, albeit with lower potency than capsaicin.[2][3][7] Co-application of lidocaine and QX-314 has been shown to produce a long-lasting, selective nociceptive blockade.[1][2][3][7] Other substances like anandamide and capsiate have also been investigated as potential co-agents.[9]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with QX-314.
| Problem | Possible Cause | Suggested Solution |
| No observable sodium channel blockade with extracellular QX-314 application. | QX-314 is membrane impermeable and requires an entry pathway. | 1. If using patch-clamp, include QX-314 in your intracellular pipette solution.2. If applying extracellularly, co-administer with a TRPV1 or TRPA1 agonist (e.g., capsaicin).3. Confirm that your target cells express functional TRPV1 or TRPA1 channels. |
| Variability in the effectiveness of QX-314 block. | 1. Inconsistent concentration of QX-314 or co-agonist.2. Differences in the expression levels of TRPV1/TRPA1 channels across cells.3. Inadequate incubation time. | 1. Ensure accurate and consistent preparation of all solutions.2. Characterize the expression of TRPV1/TRPA1 in your cell population.3. Optimize the incubation time for co-application to allow for sufficient intracellular accumulation of QX-314. |
| Observed effects on channels other than sodium channels. | At higher concentrations, QX-314 may affect other ion channels. | 1. Use the lowest effective concentration of QX-314.2. At intracellular concentrations of 10 mM, a marked reduction in calcium currents has been observed.[10] Consider potential off-target effects in your experimental design and data interpretation. |
| Cell death or signs of cytotoxicity observed. | High concentrations of QX-314, particularly when combined with TRPV1 activation, can lead to cytotoxicity. | 1. Perform concentration-response experiments to determine the optimal, non-toxic concentration for your cell type.2. Reduce the duration of exposure to QX-314 and the co-agonist.3. Consider using a TRPV1 antagonist to mitigate cytotoxicity if it is mediated by excessive TRPV1 activation. |
Quantitative Data Summary
The following tables provide a summary of commonly used concentrations for QX-314 and related compounds in various experimental paradigms.
Table 1: In Vitro Concentrations of QX-314 and Co-agonists
| Compound | Application Method | Concentration Range | Cell Type / Preparation | Reference |
| QX-314 | Intracellular (Patch Pipette) | 0.2 mM - 20 mM | Lamprey spinal neurons, Rat hippocampal slices | [10][11] |
| QX-314 | Extracellular (Co-application) | 0.2% (≈ 5.8 mM) - 2% | Rat DRG neurons, HEK-293 cells | [2][7][9] |
| Capsaicin | Extracellular (Co-application) | 0.05% - 0.5 mg/ml | Rat models | [7][8] |
| Lidocaine | Extracellular (Co-application) | 0.5% (≈ 17.5 mM) - 2% (≈ 70 mM) | Rat and mouse models | [2][3][7] |
Table 2: In Vivo Concentrations of QX-314 and Co-agonists
| Compound | Administration Route | Concentration | Animal Model | Reference |
| QX-314 | Perisciatic nerve injection | 0.2% - 1% | Rat | [1][7] |
| Lidocaine | Perisciatic nerve injection | 1% - 2% | Rat | [1][7] |
| Capsaicin | Intraplantar injection | 0.05% | Rat | [7] |
| QX-314 + Capsaicin | Intrathecal | 0.2% QX-314, 0.5 mg/ml Capsaicin | Rat | [8] |
Experimental Protocols
Protocol: Verification of QX-314 Sodium Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure to verify the intracellular blockade of voltage-gated sodium channels by QX-314.
-
Preparation of Solutions:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Ensure the pH is 7.4 and the osmolarity is between 305-315 mOsm. Bubble with 95% O2/5% CO2.
-
Internal Pipette Solution (Control): Prepare a standard internal solution, for example (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 and osmolarity to 260-280 mOsm.
-
Internal Pipette Solution (with QX-314): Prepare the same internal solution as the control, but add this compound to the desired final concentration (e.g., 5 mM).
-
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to your standard laboratory protocol.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse with oxygenated ACSF.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron using a control pipette.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol would be to hold the cell at -80 mV and apply depolarizing steps in 10 mV increments from -60 mV to +40 mV.
-
Record the baseline sodium currents.
-
-
Verification of QX-314 Blockade:
-
Repeat the patch-clamp recording procedure on a new cell using a pipette filled with the QX-314-containing internal solution.
-
Allow sufficient time for the QX-314 to diffuse from the pipette into the cell (typically 5-10 minutes).
-
Apply the same voltage protocol as in the control recording.
-
A successful blockade will be indicated by a significant reduction or complete elimination of the inward sodium currents compared to the control recordings.
-
Visualizations
References
- 1. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 3. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing QX-314 Chloride Cell Permeability
Welcome to the technical support center for improving the cell permeability of QX-314 chloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation with this membrane-impermeable sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it membrane-impermeable?
A1: this compound is a quaternary derivative of lidocaine, meaning it possesses a permanently positive charge due to the N-ethyl group.[1] This permanent charge makes it hydrophilic and unable to passively diffuse across the lipid bilayer of cell membranes, hence its membrane impermeability.[2][3] Its primary utility lies in its ability to block voltage-gated sodium channels from the intracellular side, but this requires a method to facilitate its entry into the cell.[1][3]
Q2: What is the primary mechanism for getting QX-314 into a cell?
A2: The most effective method for introducing QX-314 into cells, particularly neurons, is by activating large-pore ion channels that are permeable to QX-314. The most commonly targeted channels are the Transient Receptor Potential (TRP) channels, specifically TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1).[4][5] When activated, these channels open a pore large enough for QX-314 to pass through and enter the cytoplasm.[6]
Q3: What are the common methods to activate TRPV1/TRPA1 channels for QX-314 delivery?
A3: Several methods can be employed to activate TRPV1 and TRPA1 channels:
-
Co-application with Capsaicin: Capsaicin is a potent agonist of TRPV1 channels and is frequently used to facilitate QX-314 entry.[2][7]
-
Co-application with Local Anesthetics: Other local anesthetics, such as lidocaine and bupivacaine, can also activate TRPV1 and TRPA1 channels at clinically relevant concentrations.[2][8]
-
Acidic Environment: Lowering the extracellular pH (e.g., to 5.0) can activate TRPV1 channels and promote QX-314 influx.[9][10]
-
Heat Application: TRPV1 is a heat-sensitive channel, and increasing the temperature can also be used as a mechanism for activation.[1]
Q4: Are there any potential side effects of using these methods?
A4: Yes, researchers should be aware of potential confounding factors and side effects. Capsaicin, while effective, can cause significant pain and potential neurotoxicity.[9][10] Co-application with other local anesthetics like lidocaine can lead to a non-selective block of both sensory and motor neurons initially.[4] Furthermore, high concentrations of QX-314 have been associated with cytotoxicity, which appears to be mediated by TRPV1 activation.[11]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving QX-314 cell permeability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of QX-314 (e.g., no sodium channel blockade) | 1. Inefficient TRPV1/TRPA1 activation: The concentration of the agonist (capsaicin, lidocaine) may be too low, or the cell type may not express sufficient levels of the target channel. 2. Incorrect pH of acidic solution: The pH may not be low enough to activate TRPV1 channels effectively. 3. Degradation of QX-314 or agonist: Improper storage or handling of reagents. | 1. Verify TRPV1/TRPA1 expression in your cell model using techniques like immunocytochemistry or Western blotting. Increase the agonist concentration incrementally (see tables below for ranges). 2. Ensure your acidic saline is freshly prepared and the pH is accurately measured to be around 5.0.[9] 3. Prepare fresh solutions of QX-314 and the agonist for each experiment. |
| High cell death or cytotoxicity | 1. QX-314 concentration is too high: High concentrations of QX-314 (e.g., 30 mM) have been shown to induce cytotoxicity, particularly in cells expressing TRPV1.[11] 2. Prolonged exposure to agonist/QX-314: Continuous activation of TRPV1 can lead to calcium overload and subsequent cell death. | 1. Perform a dose-response curve to determine the lowest effective concentration of QX-314. Consider using a TRPV1 antagonist to mitigate cytotoxicity if high concentrations are necessary.[11] 2. Reduce the incubation time with the QX-314 and agonist co-application. Perform a time-course experiment to find the optimal exposure time. |
| Short duration of QX-314 effect | 1. Insufficient intracellular concentration of QX-314: The amount of QX-314 entering the cell may be too low to produce a sustained block. 2. Rapid clearance or metabolism of QX-314 (less common in vitro). | 1. Increase the concentration of the TRPV1/TRPA1 agonist to enhance QX-314 influx.[12] Consider a triple application of lidocaine, QX-314, and a low concentration of capsaicin, which has been shown to prolong the effect.[12] |
| Variability in experimental results | 1. Inconsistent agonist or QX-314 concentration: Inaccurate dilutions or degradation of stock solutions. 2. Fluctuations in temperature or pH: These can affect the activity of TRPV1 channels. 3. Cell passage number and health: Older cell cultures may have altered channel expression or be more susceptible to stress. | 1. Prepare fresh solutions for each experiment and use calibrated pipettes. 2. Maintain stable temperature and pH throughout the experiment. Use a buffered saline solution. 3. Use cells within a consistent and low passage number range. Regularly check cell morphology and viability. |
Data Presentation
Table 1: In Vivo Concentrations for QX-314 Co-application in Rodent Models
| Agent | Co-Agent | Concentration of QX-314 | Concentration of Co-Agent | Animal Model | Key Outcome | Reference |
| QX-314 | Lidocaine | 0.2% (5.8 mM) | 0.5%, 1%, 2% (17.5, 35, 70 mM) | Rat/Mouse | Prolonged nociceptive block | [8] |
| QX-314 | Lidocaine | 0.5% | 1%, 1.5%, 2% | Rat | >9 hours of pain-selective block with 2% lidocaine | [4] |
| QX-314 | Lidocaine & Capsaicin | 0.2% | 1% Lidocaine, 0.05% Capsaicin | Rat | Differential block extended to 8 hours | [12] |
| QX-314 | Acidic Solution | 2% | pH 5.0 PBS | Mouse | Sensory-specific analgesia without motor impairment | [9] |
| QX-314 | Capsaicin | 0.2% | 0.5 mg/ml | Rat | Increased nociceptive threshold to mechanical stimulation | [7] |
Table 2: In Vitro Concentrations for QX-314 Experiments
| Agent | Co-Agent | Concentration of QX-314 | Concentration of Co-Agent | Cell/Tissue Model | Key Outcome | Reference |
| QX-314 | Capsaicin | 10-20 mM (in external solution) | 1 µM | Rat DRG neurons, N1E-115 cells | Intracellular accumulation of 50-100 µM QX-314 | [5][13] |
| QX-314 | Carvacrol (TRPA1 agonist) / Capsaicin (TRPV1 agonist) | 5 and 30 mM | Not specified | HEK-293 cells | Inhibition of Nav1.7, cytotoxicity at 30 mM | [11] |
| QX-314 | Capsaicin | 300 µM | 10 µM | Isolated mouse sciatic nerve | Blockade of C-fiber and A-fiber compound action potentials | [14] |
| QX-314 | None (intracellular application) | 0.2 mM - 10 mM | N/A | Dissociated lamprey neurons | Block of Na+ channels (0.2 mM), reduction of Ca2+ current (10 mM) | [15] |
Experimental Protocols
Protocol 1: In Vitro Loading of Adherent Cells with QX-314 via TRPV1 Activation
Objective: To introduce QX-314 into cultured cells expressing TRPV1 to study its intracellular effects (e.g., sodium channel blockade).
Materials:
-
Adherent cells expressing TRPV1 (e.g., HEK-293 cells transfected with TRPV1, or primary dorsal root ganglion neurons).
-
Standard cell culture medium.
-
Extracellular solution (e.g., Tyrode's solution or HEPES-buffered saline).
-
This compound stock solution (e.g., 100 mM in water).
-
Capsaicin stock solution (e.g., 10 mM in ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Culture: Plate cells on appropriate cultureware (e.g., glass coverslips for imaging/patch-clamping, or 96-well plates for viability assays) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solutions:
-
Prepare the extracellular solution.
-
On the day of the experiment, prepare the QX-314/Capsaicin co-application solution by diluting the stock solutions into the extracellular solution to the desired final concentrations (e.g., 5 mM QX-314 and 1 µM capsaicin). Prepare a control solution containing only the extracellular solution and another with QX-314 alone.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add the QX-314/Capsaicin co-application solution to the cells.
-
Incubate for a predetermined period (e.g., 5-15 minutes) at 37°C. This time should be optimized for your cell type and experimental goals.
-
-
Washout and Assay:
-
Aspirate the loading solution.
-
Wash the cells three times with the extracellular solution to remove external QX-314 and capsaicin.
-
The cells are now loaded with QX-314 and ready for downstream analysis (e.g., patch-clamp electrophysiology, calcium imaging, or measurement of sodium channel activity).
-
Protocol 2: Assessing QX-314 Induced Cytotoxicity using an MTT Assay
Objective: To quantify the cytotoxic effects of QX-314 and its co-application with a TRPV1 agonist.
Materials:
-
Cells cultured in a 96-well plate.
-
QX-314 and agonist solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Treatment: Treat cells with various concentrations of QX-314 with and without the TRPV1 agonist. Include untreated control wells and wells with vehicle only. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
Protocol 3: Assessing QX-314 Induced Cytotoxicity using an LDH Release Assay
Objective: To measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate.
-
QX-314 and agonist solutions.
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution).
-
Lysis buffer (often included in the kit, or 1% Triton X-100) for maximum LDH release control.
-
96-well plate reader.
Procedure:
-
Cell Plating and Treatment: Plate and treat cells as described in the MTT assay protocol. Include wells for:
-
Untreated cells (spontaneous LDH release).
-
Treated cells.
-
Maximum LDH release (treated with lysis buffer).
-
Background control (medium only).
-
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.[4][18]
-
LDH Reaction:
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.[18]
-
Absorbance Measurement:
Visualizations
Caption: Signaling pathway for QX-314 cell entry via TRPV1/TRPA1 activation.
Caption: General experimental workflow for assessing QX-314 permeability and effects.
Caption: Logical workflow for troubleshooting common QX-314 experimental issues.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Peripheral versus Central Coadministration of QX-314 and Capsaicin on Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Counting & Health Analysis [sigmaaldrich.com]
- 18. scientificlabs.ie [scientificlabs.ie]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
QX-314 chloride cytotoxicity and neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of QX-314 chloride in experimental settings. All information is presented in a clear question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: QX-314 is a membrane-impermeable quaternary derivative of lidocaine. Its cytotoxicity is primarily linked to its entry into cells through large-pore ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2][3] Once inside the cell, QX-314 blocks voltage-gated sodium channels from the intracellular side, leading to a disruption of cellular function and, at higher concentrations, cell death.[1][2][3] The influx of QX-314 and subsequent sodium channel blockade can lead to an increase in intracellular calcium, further contributing to cytotoxic effects.[1]
Q2: At what concentrations does this compound typically exhibit cytotoxic or neurotoxic effects?
A2: The cytotoxic and neurotoxic effects of QX-314 are concentration-dependent. While low millimolar concentrations are often used to achieve selective neuronal blockade, higher concentrations can lead to significant toxicity. For instance, studies have shown that 30 mM QX-314 can lead to a significant reduction in cell viability.[1][2][3] However, it is crucial to determine the optimal concentration for your specific cell type and experimental conditions to minimize off-target effects.
Q3: Can this compound be used without a permeabilizing agent like capsaicin?
A3: While often co-administered with a TRPV1 agonist like capsaicin to facilitate its entry into TRPV1-expressing neurons, QX-314 can also enter cells through other mechanisms.[4][5][6] Some studies suggest that at higher concentrations, QX-314 can directly activate and permeate TRPV1 and TRPA1 channels.[1][2][3] Additionally, other local anesthetics, such as bupivacaine, have been shown to facilitate the entry of QX-314 in a TRPV1-independent manner.[7] However, the efficiency of entry and the resulting biological effect will be significantly lower without a permeabilizing agent.
Q4: Is the cytotoxicity of QX-314 reversible?
A4: The reversibility of QX-314-induced cytotoxicity depends on the concentration and duration of exposure. At lower concentrations and for shorter durations, the effects may be reversible as the compound is washed out. However, prolonged exposure to high concentrations can induce apoptotic and necrotic pathways, leading to irreversible cell death.
Troubleshooting Guides
Problem 1: High levels of unexpected cell death in my culture after applying QX-314.
-
Possible Cause 1: QX-314 concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a low concentration and incrementally increase it to find the therapeutic window.
-
-
Possible Cause 2: The cell type is particularly sensitive to sodium channel blockade or intracellular calcium dysregulation.
-
Solution: If possible, use a cell line with known resistance to lidocaine-like compounds. Alternatively, consider using a lower concentration of QX-314 in combination with a more potent permeabilizing agent to enhance targeted delivery and reduce off-target toxicity.
-
-
Possible Cause 3: Contamination of the QX-314 stock solution.
-
Solution: Ensure the sterility of your stock solution. Filter-sterilize the solution before use and perform regular checks for microbial contamination.
-
Problem 2: Inconsistent results in my neurotoxicity assays.
-
Possible Cause 1: Variable entry of QX-314 into the cells.
-
Solution: If using a co-activator like capsaicin, ensure its concentration and application time are consistent across all experiments. The expression levels of TRPV1 or TRPA1 channels in your cells can also affect uptake, so ensure you are using a stable cell line or have a method to quantify channel expression.
-
-
Possible Cause 2: Issues with the viability assay itself.
-
Solution: Refer to the detailed experimental protocols below for the MTT, LDH, and Flow Cytometry assays to ensure proper execution. Run appropriate positive and negative controls in every experiment to validate the assay's performance.
-
-
Possible Cause 3: Fluctuation in experimental conditions.
-
Solution: Maintain consistent temperature, pH, and CO2 levels during cell culture and experimentation, as these factors can influence both cell health and the activity of ion channels.
-
Quantitative Data on this compound Cytotoxicity
| Cell Type | QX-314 Concentration | Incubation Time | Viability Assay | Observed Effect | Reference |
| HEK-293 expressing hTRPV1 | 30 mM | Not Specified | Flow Cytometry | Viable cells reduced to 48 ± 5% | [1][2][3] |
| HEK-293 expressing hTRPV1 with TRPV1 antagonist | 30 mM | Not Specified | Flow Cytometry | Viable cells 81 ± 5% | [1][2][3] |
| Rat Dorsal Root Ganglion (DRG) Neurons | 2% (approx. 68 mM) | Not Specified | In vivo observation | No observable adverse effects | [4] |
| Mice | 20 mg/kg (intravenous) | Not Specified | In vivo observation | Induced death in 6/10 rats | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess cell metabolic activity as an indicator of viability after exposure to QX-314.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with different concentrations of this compound. Include a positive control (cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the provided reagents in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Flow Cytometry for Apoptosis Detection
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells following QX-314 treatment.
Materials:
-
6-well plates or T25 flasks
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with QX-314 as desired.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells promptly using a flow cytometer.
Visualizations
Caption: Signaling pathway of QX-314 induced cytotoxicity.
Caption: General experimental workflow for assessing QX-314 cytotoxicity.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Unexpected Effects of QX-314 Chloride on Calcium Channels
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of QX-314. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the unexpected or off-target effects of QX-314 chloride on calcium channels.
Frequently Asked Questions (FAQs)
Q1: I am using intracellular QX-314 to block sodium channels, but I am also seeing a reduction in my calcium currents. Is this a known off-target effect?
A1: Yes, this is a documented effect. While QX-314 is primarily used as a membrane-impermeable sodium channel blocker when applied intracellularly, it also inhibits various types of voltage-gated calcium channels (CaV).[1] Studies have shown that intracellular QX-314 can reduce both high-threshold (L, N, P/Q-type) and low-threshold (T-type) calcium currents.[1] This inhibition is concentration-dependent; for instance, 10 mM intracellular QX-314 can cause a marked reduction in calcium currents, while lower concentrations (0.2-0.5 mM) may have minimal to no effect on them.[2]
Q2: Does the QX-314 salt form (chloride vs. bromide) matter for its effects on calcium channels?
A2: Yes, the counter-ion can have a significant impact on your results. Specifically, the bromide salt of QX-314 has been shown to shift the current-voltage (I-V) relationship of high-threshold calcium channels in a positive direction.[1] This effect was not observed when using the chloride salt of QX-314, suggesting it is an effect of the bromide ion itself.[1] Therefore, it is critical to use this compound if you wish to avoid this confounding variable in your calcium current measurements.[3]
Q3: I am working with TRPV1 channels and see conflicting results with QX-314. Can it activate and inhibit the channel?
A3: This is a key finding. QX-314 exerts biphasic effects on TRPV1 channels, which are non-selective cation channels with high calcium permeability.[4][5]
-
Inhibition: At lower, micromolar concentrations (IC₅₀ ≈ 8.0 µM), QX-314 inhibits capsaicin-evoked TRPV1 currents.[4]
-
Activation: At higher, millimolar concentrations (e.g., 10-60 mM), QX-314 can directly activate TRPV1 channels, leading to calcium influx.[4][6] This dual effect is critical to consider when designing experiments and interpreting data.
Q4: Can extracellular QX-314 affect intracellular processes? I thought it was membrane-impermeable.
A4: While QX-314 is largely membrane-impermeable on its own, it can gain intracellular access through the pores of large-pore ion channels, such as TRPV1 and TRPA1.[6][7][8][9] When these channels are opened by an agonist (e.g., capsaicin for TRPV1, AITC for TRPA1) or by high concentrations of QX-314 itself, QX-314 can permeate into the cell.[4][10][11] Once inside, it can block its primary target, voltage-gated sodium channels, and also exert its off-target effects on calcium channels.[1][12] This mechanism is the basis for achieving selective blockade of nociceptive neurons.[13][14]
Q5: Is the inhibition of high-threshold calcium channels by intracellular QX-314 selective for a specific subtype (e.g., N-type vs. L-type)?
A5: Current evidence suggests that the blockade is not selective. A study on hippocampal CA1 neurons found that the proportions of high-threshold calcium current blocked by specific antagonists (ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type, and nimodipine for L-type) were similar in control cells and cells dialyzed with QX-314.[1] This indicates that QX-314 non-selectively inhibits these major subtypes of high-threshold calcium channels.[1]
Troubleshooting Guide
Issue 1: My calcium current is unexpectedly low after introducing intracellular this compound.
| Possible Cause | Troubleshooting Step |
| Concentration-dependent block | Your concentration of QX-314 may be too high. Studies show significant inhibition at 1-10 mM.[1] Solution: Perform a dose-response curve. Try lowering the intracellular QX-314 concentration to the minimum required to block sodium currents (e.g., 0.2-1 mM) to see if the effect on calcium currents is minimized.[1][2] |
| Cell health deterioration | High concentrations of QX-314 can be cytotoxic, potentially through TRPV1 activation and subsequent calcium overload.[6] Solution: Monitor cell health throughout the recording. Check for changes in resting membrane potential, input resistance, or visual signs of poor cell condition. Consider reducing the recording time. |
| Non-selective cation channel permeation | If your cells express channels like TRPV1 or TRPA1, ambient activation could be allowing QX-314 to accumulate and affect calcium signaling.[6][10] Solution: If not the target, use antagonists for these TRP channels to ensure QX-314 is not entering through an unintended pathway. |
Issue 2: The voltage-dependence of my calcium channel activation has shifted.
| Possible Cause | Troubleshooting Step |
| Incorrect salt form used | You may be using QX-314 bromide instead of this compound. Intracellular bromide ions are known to cause a positive shift in the I-V curve for high-threshold calcium channels.[1] Solution: Verify the salt form of your compound. Always use this compound to avoid this specific artifact.[1] |
Issue 3: I am applying QX-314 extracellularly with a TRPV1 agonist, but the block of sodium channels is less than expected and I see signs of cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Biphasic effect of QX-314 on TRPV1 | The concentration of QX-314 may be high enough to directly activate TRPV1, leading to excessive calcium influx and cytotoxicity, which can confound your results.[4][6] Solution: Lower the extracellular QX-314 concentration. The goal is for it to permeate through agonist-opened channels, not to directly activate them. |
| Slow intracellular accumulation | The development of sodium channel block from extracellular application is dependent on the rate of QX-314 entry and accumulation.[7] Solution: Ensure your co-application of the TRPV1 agonist and QX-314 is maintained long enough for sufficient intracellular accumulation to occur. Monitor the use-dependent block of sodium channels as an indicator of QX-314 entry.[6] |
Quantitative Data Summary
Table 1: Inhibitory Effects of Intracellular QX-314 on Voltage-Gated Calcium Channels
| Cell Type | Channel Type | QX-314 Salt | Intracellular Conc. | Effect on Current Amplitude | Voltage-Shift | Reference |
| Rat Hippocampal CA1 | High-Threshold | Bromide | 10 mM | Reduced to ~20% of control | Positive Shift | [1] |
| Rat Hippocampal CA1 | High-Threshold | Chloride | 1-10 mM | Significant reduction | No Shift | [1] |
| Rat Hippocampal CA1 | Low-Threshold (T-type) | Chloride | 10 mM | Reduced to < 45% of control | Not specified | [1] |
| Rat Hippocampal CA1 | Low-Threshold (T-type) | Bromide | 10 mM | Reduced to < 10% of control | Not specified | [1] |
| Lamprey Spinal Neurons | I(Ca) | Bromide | 10 mM | Marked reduction | Not specified | [2] |
| Lamprey Spinal Neurons | I(Ca) | Bromide | 0.2 - 0.5 mM | No effect | Not specified | [2] |
Table 2: Biphasic Effects of Extracellular QX-314 on Human TRPV1 Channels
| Effect | QX-314 Concentration | Experimental Condition | Normalized Response | Reference |
| Inhibition | IC₅₀ ≈ 8.0 µM | Inhibition of capsaicin-evoked currents | 50% inhibition | [4] |
| Activation | 10 mM | Direct application | 0.4 ± 0.1% of peak activation | [4] |
| Activation | 30 mM | Direct application | 3.5 ± 1.3% of peak activation | [4] |
| Activation | 60 mM | Direct application | 21.5 ± 6.9% of peak activation | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure QX-314 Effects on CaV Channels
-
Cell Preparation: Acutely dissociate or culture neurons (e.g., hippocampal CA1 pyramidal neurons) on glass coverslips suitable for microscopy.
-
Solutions:
-
External Solution (in mM): e.g., 130 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. To isolate Ca²⁺ currents, replace NaCl with TEA-Cl or Choline-Cl and add a sodium channel blocker like Tetrodotoxin (TTX, ~0.5 µM).
-
Internal Pipette Solution (in mM): e.g., 120 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and This compound at the desired final concentration (e.g., 1 mM or 5 mM). Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Establish a high-resistance (>1 GΩ) seal and obtain the whole-cell configuration.
-
Allow 5-10 minutes for the internal solution containing QX-314 to dialyze into the cell.
-
Hold the cell at a negative potential (e.g., -80 mV) to ensure CaV channels are in a closed state.
-
Apply a voltage-step protocol to elicit calcium currents. For example, step from -80 mV to various test potentials (e.g., -60 mV to +50 mV in 10 mV increments) for 100-200 ms.
-
-
Data Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship curve. Compare the I-V curves before and after complete dialysis of QX-314, or between a control group of cells and a QX-314 group.
Protocol 2: Calcium Imaging to Assess QX-314 Effects on TRPV1 Activation
-
Cell Preparation: Plate HEK293 cells stably expressing human TRPV1 (or primary neurons) onto glass-bottom dishes.
-
Dye Loading: Incubate cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C according to the manufacturer's protocol.
-
Imaging Procedure:
-
Mount the dish on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Perfuse with a physiological external solution and establish a baseline fluorescence ratio (e.g., F340/F380 for Fura-2).
-
Apply QX-314 at various concentrations (e.g., 10 µM, 1 mM, 30 mM) and record the change in fluorescence ratio over time.
-
As a positive control, apply a known TRPV1 agonist like capsaicin (e.g., 1 µM) to confirm channel expression and functionality.
-
-
Data Analysis: Quantify the change in the fluorescence ratio from baseline upon application of QX-314. A significant increase indicates a rise in intracellular calcium, suggesting channel activation.
Visualizations
Caption: Troubleshooting workflow for unexpected effects of QX-314.
References
- 1. Intracellular QX-314 inhibits calcium currents in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
variability in QX-314 chloride experimental results
Welcome to the technical support center for QX-314 chloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is QX-314 and how does it work?
A: this compound is a quaternary, permanently charged derivative of lidocaine. Unlike lidocaine, its positive charge makes it membrane-impermeable, meaning it cannot passively diffuse across the cell membrane to reach its target.[1][2][3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV) from the intracellular side of the channel.[1][4] By blocking these channels, QX-314 inhibits the generation and propagation of action potentials.[3]
Q2: Why is QX-314 often used with a TRP channel agonist like capsaicin?
A: Since QX-314 is membrane-impermeable, it requires a pathway to enter the cell. This is often achieved by co-applying it with an agonist for a large-pore ion channel, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or TRPA1 channel.[1][4] Agonists like capsaicin (for TRPV1) open these channels, and their pores are large enough to allow QX-314 to pass through into the cytoplasm.[5][6] This strategy allows for the selective targeting of neurons that express these TRP channels, which are often nociceptors (pain-sensing neurons).[1][7]
Q3: What are the most common sources of experimental variability with QX-314?
A: Variability in QX-314 experiments can arise from several factors:
-
TRP Channel Expression and Function: The level of expression and functional status of the target TRP channel (e.g., TRPV1, TRPA1) in the chosen cell type or tissue is critical for QX-314 entry.
-
Agonist Concentration and Efficacy: The concentration and effectiveness of the co-applied TRP channel agonist (e.g., capsaicin, eugenol, or even lidocaine itself) directly impact the degree of channel opening and, consequently, QX-314 influx.[7][8][9]
-
QX-314 Concentration: The concentration of QX-314 itself is a key variable. Insufficient concentration may lead to a weak or absent effect, while excessively high concentrations can lead to off-target effects or even direct, low-potency external block of sodium channels.[10][11]
-
Intracellular pH: The intracellular environment can influence the binding and efficacy of QX-314 once it has entered the cell.
-
Experimental Model: Differences between in vitro, ex vivo, and in vivo models, including the use of anesthesia in animal studies, can influence TRP channel activation and QX-314 effects.[8]
Troubleshooting Guides
Issue 1: No observable effect or weak inhibition after QX-314 application.
| Possible Cause | Troubleshooting Step |
| Insufficient TRP Channel Expression | Verify the expression of the target channel (e.g., TRPV1) in your specific cell type or tissue using techniques like immunohistochemistry, Western blot, or qPCR. |
| Ineffective TRP Channel Agonist | Confirm the potency and concentration of your agonist. Test the agonist alone to ensure it elicits a response (e.g., calcium influx, membrane depolarization). Consider alternative agonists (e.g., capsiate, anandamide, lidocaine).[5][8] |
| Inadequate QX-314 Concentration | The effective concentration can be model-dependent. For intracellular applications (e.g., patch-clamp), concentrations typically range from 0.2 mM to 10 mM.[10] For extracellular co-application, concentrations may vary.[8] Perform a dose-response curve to determine the optimal concentration for your system. |
| Poor QX-314 Entry | Ensure sufficient co-application time for the agonist and QX-314 to allow for channel opening and drug entry. The onset of action can be slow without an effective agonist.[12] |
| Incorrect Application Method | For intracellular block, QX-314 must be included in the recording pipette solution. For extracellular application, it must be co-applied with an appropriate TRP channel activator. |
Issue 2: High variability between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent Agonist Application | Standardize the application method, duration, and concentration of the TRP channel agonist to ensure consistent channel activation. |
| Variable Cell Health or Passage Number | Use cells within a consistent passage number range, as ion channel expression can change over time in culture. Ensure consistent cell health and density. |
| Temperature Fluctuations | TRP channel activity is often temperature-sensitive. Maintain a stable and consistent temperature throughout the experiment. |
| Stock Solution Instability | Prepare fresh stock solutions of QX-314 and agonists. This compound is generally soluble in water. Always vortex before use. |
Issue 3: Observing off-target or unexpected effects.
| Possible Cause | Troubleshooting Step |
| High QX-314 Concentration | Very high concentrations of QX-314 (in the millimolar range) can cause a low-potency block of sodium channels from the outside, independent of TRP channels.[11][13] It may also inhibit other channels, such as calcium and potassium channels, at high concentrations.[10][14] Reduce the concentration to the lowest effective dose. |
| Agonist-Induced Effects | The TRP channel agonist itself may have effects independent of facilitating QX-314 entry. Run controls with the agonist alone to characterize these effects. |
| Cytotoxicity | Prolonged activation of TRP channels can lead to calcium overload and cytotoxicity, which may be compounded by QX-314.[15] Limit the duration of co-application and assess cell viability. |
Data and Protocols
Quantitative Data Summary
The efficacy and onset of QX-314 are highly dependent on the method of application and the co-application agent used.
Table 1: Effect of Co-Application on QX-314 Anesthetic Onset and Duration in Mice Data extracted from a study on sensory blockade in the mouse tail-flick test.
| Condition | Onset Time (Median) | Duration of Blockade (Median) |
| QX-314 (2.5%) alone | 23 minutes[12] | 300 minutes[12] |
| QX-314 (2.5%) + Capsaicin (0.1%) | 4 minutes[12] | 360 minutes[12] |
Table 2: Concentration-Dependent Effects of QX-314 Data compiled from various electrophysiological and behavioral studies.
| Application Method | QX-314 Concentration | Observed Effect | Reference |
| Intracellular (Lamprey Neurons) | 0.2 mM | Blocked inactivating Na+ channels, no effect on Ca2+ channels. | [10] |
| Intracellular (Lamprey Neurons) | 10 mM | Marked reduction of Ca2+ currents in addition to Na+ block. | [10] |
| External (NaV1.7 in HEK293 cells) | IC50 of ~2.0 mM | Low-potency inhibition of Na+ current via external site. | [11] |
| Perisciatic Nerve (in vivo, Rat) | 0.5% (~17 mM) + 2% Lidocaine | >9 hours of pain-selective block. | [16] |
Example Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol describes the intracellular application of QX-314 to block sodium channels in cultured neurons.
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Pipette Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 1-5 this compound . Adjust pH to 7.3 with KOH.
-
-
Cell Culture:
-
Plate neurons (e.g., dorsal root ganglion or hippocampal neurons) on coated coverslips and culture under standard conditions.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution containing QX-314.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration. Allow 5-10 minutes for the QX-314 to diffuse from the pipette into the cell.[17][18]
-
Apply a voltage protocol to elicit sodium currents (e.g., step depolarization from -80 mV to 0 mV).
-
Observe the progressive, use-dependent block of the sodium current as QX-314 equilibrates within the cell.[17]
-
Visualizations
Mechanism of Action
The following diagram illustrates the primary mechanism of QX-314 entry into a nociceptive neuron and its subsequent action.
Caption: Mechanism of QX-314 entry via TRPV1 channel and subsequent NaV channel blockade.
Experimental Workflow: Co-Application
This diagram outlines a typical workflow for an experiment involving the co-application of QX-314 and a TRP channel agonist.
Caption: A generalized workflow for a QX-314 co-application experiment.
Troubleshooting Logic
This flowchart provides a logical path for troubleshooting experiments where QX-314 is having no effect.
Caption: Troubleshooting flowchart for lack of QX-314 effect in co-application studies.
References
- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 2. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents. [scholars.duke.edu]
- 10. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Intracellular effects of QX-314 and Cs+ in hippocampal pyramidal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of INa, Ih, and IK(erg) by Extracellular or Intracellular QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl) triethylammonium bromide) in Pituitary Tumor Cells | MDPI [mdpi.com]
- 18. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing QX-314 Chloride for Patch Clamp Recordings: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing QX-314 chloride in patch clamp experiments.
Troubleshooting Guide
This guide addresses common issues encountered during patch clamp experiments involving QX-314.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or no block of voltage-gated sodium channels (NaV). | 1. Insufficient QX-314 Concentration: The concentration in the pipette solution may be too low for the specific cell type or channel subtype. 2. Slow Diffusion: QX-314 is delivered intracellularly via the patch pipette and requires time to diffuse throughout the cell. 3. Poor Seal Quality: A leaky seal can prevent effective dialysis of the intracellular solution. | 1. Increase QX-314 Concentration: Start with a concentration in the range of 1-5 mM and increase if necessary. Concentrations up to 20 mM have been reported for robust NaV channel blockade.[1] 2. Allow Sufficient Time for Diffusion: Wait at least 15-25 minutes after establishing the whole-cell configuration to allow for adequate diffusion of QX-314.[1] 3. Ensure a High-Quality Gigaseal: A seal resistance of >1 GΩ is crucial for stable recordings and effective intracellular perfusion.[2] |
| Variability in the degree of NaV channel block. | 1. Use-Dependent Block: The blocking effect of QX-314 on NaV channels is often use-dependent, meaning the channels need to open for the block to occur.[3][4] 2. Inconsistent Pipette Filling: Inaccurate preparation of the internal solution can lead to variability between experiments. | 1. Apply a Depolarizing Pre-pulse Protocol: A train of depolarizing pulses can enhance the blocking effect. 2. Prepare Fresh Internal Solution: Prepare QX-314 containing internal solution fresh daily and vortex thoroughly before use to ensure homogeneity.[5] |
| Unintended effects on other ion channels. | 1. Off-Target Effects: At higher concentrations, QX-314 can affect other channels, including certain potassium and calcium channels.[6][7] | 1. Titrate QX-314 Concentration: Use the lowest effective concentration to achieve the desired NaV channel block while minimizing off-target effects. 2. Pharmacological Isolation: If studying a specific current, use other blockers in your internal or external solutions to isolate the current of interest. |
| Cell health appears compromised after whole-cell break-in. | 1. Cytotoxicity at High Concentrations: Very high concentrations of QX-314 (e.g., 30 mM) have been associated with cytotoxicity, particularly when used with TRPV1 agonists.[3] | 1. Use a Moderate Concentration: For most applications, 1-5 mM is sufficient to block NaV channels without causing significant cytotoxicity. 2. Monitor Cell Health: Continuously monitor cell morphology and input resistance throughout the experiment. |
| Extracellular application of QX-314 is ineffective. | 1. Membrane Impermeability: QX-314 is a quaternary amine and is permanently charged, making it largely membrane impermeable.[4][8][9] | 1. Co-application with a Channel Permeant: For extracellular application to target specific neurons (e.g., nociceptors), co-apply QX-314 with an agonist that opens a large-pore channel, such as capsaicin (for TRPV1) or lidocaine (which can also activate TRPV1).[3][10][11] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of QX-314 in the internal solution for blocking action potentials?
For routine blocking of voltage-gated sodium channels to prevent action potential firing during voltage-clamp experiments, a starting concentration of 1-5 mM this compound in the patch pipette solution is recommended.[7][9] This concentration is generally sufficient to block NaV channels effectively without significant off-target effects.
2. How should I prepare and store QX-314 containing internal solutions?
This compound is soluble in water.[8][12] It is best practice to prepare stock solutions of QX-314 in water and store them at +4°C for short-term use or frozen for long-term storage. The final internal solution containing QX-314, ATP, and GTP should be prepared fresh daily from stocks, filtered, and kept on ice. It is recommended to vortex the final solution before use.[5]
3. How long does it take for QX-314 to block sodium channels after going whole-cell?
The onset of the block is dependent on the diffusion of QX-314 from the pipette into the cell. This can take several minutes. It is advisable to wait for at least 15-25 minutes after establishing a stable whole-cell recording before starting your experimental protocol to ensure a complete block.[1]
4. Can QX-314 affect other ion channels besides sodium channels?
Yes, at higher concentrations, QX-314 has been shown to have effects on other ion channels. For instance, it can block certain types of potassium channels and, at concentrations of 10 mM and above, may also reduce calcium currents.[6][7] It is crucial to use the lowest effective concentration to minimize these off-target effects.
5. Is QX-314 membrane permeable?
No, QX-314 is a permanently charged quaternary derivative of lidocaine and is considered membrane impermeable.[4][8][9] This property is advantageous as it allows for the selective blocking of channels in the patched cell without affecting neighboring cells when applied intracellularly.
6. Can I apply QX-314 extracellularly to block sodium channels?
Direct extracellular application of QX-314 is generally ineffective due to its membrane impermeability.[4] However, it can be introduced into specific cell types, such as nociceptive sensory neurons, by co-administering it with an agonist that opens large-pore channels like TRPV1 (e.g., capsaicin) or TRPA1.[3][10] This allows QX-314 to enter the cell through the opened channel pore and subsequently block intracellular sodium channels.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of QX-314.
Table 1: Effective Concentrations of QX-314 for Different Applications
| Application | Concentration Range | Cell Type / Preparation | Notes |
| Blocking Action Potentials | 1 - 5 mM | Rat CA1 Pyramidal Neurons | Effective for inhibiting action potential generation.[7][9] |
| Enhanced Whole-Cell Recordings | 20 mM | Rat Hippocampal Slices | Used to block Na+ conductances and improve the quality of excitatory synaptic current recordings.[1] |
| Selective Block of NaV Channels | 0.2 mM | Lamprey Spinal Neurons | At this low concentration, inactivating Na+ channels were blocked with no effect on Ca2+ channels.[6] |
| Inhibition of Nav1.7 (with TRPV1/A1 activation) | 5 - 30 mM | HEK-293 Cells | Concentration-dependent inhibition when co-applied with TRPV1 or TRPA1 agonists.[3] |
| Long-Lasting Nociceptive Blockade | 0.2% (~5.8 mM) | Rodents (in vivo) | Co-applied with lidocaine to produce a long-lasting, selective block of nociceptors.[10] |
Table 2: Effects of QX-314 on Ion Channels
| Ion Channel | Effect | QX-314 Concentration | Reference |
| Voltage-Gated Sodium Channels (NaV) | Block (Use-dependent) | 0.2 mM - 30 mM | [3][4][6] |
| Voltage-Gated Calcium Channels (CaV) | Reduction of I(Ca) | 10 mM | [6] |
| Potassium Channels (K+) | Block of various K+ channels | Not specified, but implied with internal application | [7] |
Experimental Protocols
Standard Internal Solution for Whole-Cell Patch Clamp with QX-314
This is a representative protocol for preparing an internal solution for whole-cell recordings where the goal is to block action potentials. Concentrations may need to be optimized for your specific cell type and experimental conditions.
-
Prepare Stock Solutions:
-
1 M Potassium Gluconate
-
1 M KCl
-
1 M HEPES
-
0.5 M EGTA
-
1 M MgCl₂
-
1 M CaCl₂
-
0.5 M Mg-ATP
-
0.1 M Na₂-GTP
-
100 mM this compound in ultrapure water
-
-
Prepare Final Internal Solution (for 10 mL):
-
1.2 mL of 1 M Potassium Gluconate (final: 120 mM)
-
0.2 mL of 1 M KCl (final: 20 mM)
-
0.1 mL of 1 M HEPES (final: 10 mM)
-
0.2 mL of 0.5 M EGTA (final: 10 mM)
-
20 µL of 1 M MgCl₂ (final: 2 mM)
-
10 µL of 1 M CaCl₂ (final: 1 mM)
-
40 µL of 0.5 M Mg-ATP (final: 2 mM)
-
50 µL of 0.1 M Na₂-GTP (final: 0.5 mM)
-
0.5 mL of 100 mM this compound (final: 5 mM)
-
Add ultrapure water to a final volume of 10 mL.
-
-
Adjust pH and Osmolarity:
-
Adjust the pH to 7.2 with KOH.
-
Measure and adjust the osmolarity to 280-290 mOsm with sucrose or by adjusting the water volume.
-
-
Aliquot and Store:
-
Aliquot the solution into single-use vials (e.g., 200 µL).
-
Store at -20°C or -80°C. Thaw a fresh aliquot for each day of experiments.
-
Visualizations
Caption: Workflow for using intracellular QX-314 in patch clamp.
Caption: Troubleshooting logic for incomplete NaV channel block with QX-314.
Caption: Mechanism of extracellular QX-314 action via TRPV1 channels.
References
- 1. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 5. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 6. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]
- 9. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 10. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QX 314 chloride | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
preventing off-target effects of QX-314 chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of QX-314 chloride, focusing on preventing and troubleshooting its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended use of this compound?
A1: this compound is a permanently charged derivative of lidocaine.[1][2] Its primary intended use in research is as a membrane-impermeable blocker of voltage-gated sodium channels (Nav) when introduced into the intracellular environment.[3][4] This property allows for the selective blockade of neurons from the inside, which can be achieved by co-application with agents that open large-pore channels permeable to QX-314, such as TRPV1 or TRPA1 agonists.[3][5][6]
Q2: What are the main known off-target effects of this compound?
A2: The principal off-target effects of QX-314 are mediated through its interaction with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[6][7][8][9] At high concentrations (in the millimolar range), QX-314 can directly activate TRPV1 and TRPA1 channels.[6][8][10] This activation, particularly of TRPV1, can lead to cytotoxicity.[6][7][8][9] Additionally, at very high concentrations (e.g., 10 mM), QX-314 has been shown to reduce calcium currents.[11]
Q3: How does QX-314 enter cells to block sodium channels?
A3: As a charged molecule, QX-314 is generally membrane impermeable.[1][2][4] Its entry into cells is typically facilitated by the opening of large-pore ion channels. The most commonly exploited pathway is through the TRPV1 channel, which can be opened by agonists like capsaicin, protons (low pH), or even lidocaine itself.[4][5][12][13][14][15][16][17] QX-314 can also permeate through TRPA1 channels.[6][8][9][18] Once inside the cell, it can access its binding site on the intracellular side of voltage-gated sodium channels to exert its blocking effect.[3]
Q4: Can QX-314 have any effects when applied extracellularly without a permeabilizing agent?
A4: While the canonical view is that QX-314 requires intracellular access to block sodium channels, some studies have reported effects from extracellular application alone, particularly at higher concentrations.[19][20][21][22] These effects can include a slow-onset sensory and motor block.[19] One proposed mechanism for this is a depolarizing shift in the voltage-dependence of activation of Nav1.7 channels.[20] Therefore, it should not be considered completely inactive when applied extracellularly.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
Symptoms:
-
Increased cell death in your culture after QX-314 application.
-
High levels of lactate dehydrogenase (LDH) release or positive staining with cell death markers (e.g., propidium iodide).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct activation of TRPV1 channels by high concentrations of QX-314. | 1. Reduce QX-314 Concentration: If your experimental design allows, lower the concentration of QX-314. Studies have shown that cytotoxicity is more pronounced at millimolar concentrations.[6][8] 2. Use a TRPV1 Antagonist: Co-administer a specific TRPV1 antagonist, such as capsazepine or AMG9810, to block the activation of TRPV1 channels by QX-314.[4][6][8][10] This has been shown to ameliorate QX-314-induced cytotoxicity.[6][8] 3. Control for TRPV1 Expression: If working with cell lines, use a parental cell line that does not express TRPV1 as a negative control to confirm that the observed cytotoxicity is TRPV1-dependent. |
| Non-specific membrane disruption at very high concentrations. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of QX-314 for your desired sodium channel block to minimize non-specific effects. 2. Include a Viability Control: Always include a control group treated with QX-314 alone (without a permeabilizing agent) to assess baseline cytotoxicity at the concentration used. |
Issue 2: Lack of Sodium Channel Blockade
Symptoms:
-
No reduction in action potential firing or sodium currents after applying QX-314 with a TRPV1/TRPA1 agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient entry of QX-314 into the cell. | 1. Confirm TRP Channel Expression and Function: Verify that your cells express functional TRPV1 or TRPA1 channels. This can be done using immunocytochemistry, Western blot, or by testing the response to a known agonist (e.g., capsaicin for TRPV1, AITC for TRPA1). 2. Optimize Agonist Concentration: Ensure you are using an appropriate concentration of the TRP channel agonist to effectively open the pores for QX-314 entry. 3. Consider pH of the Solution: Acidic conditions (pH < 5.9) can potentiate TRPV1 channel opening and facilitate QX-314 entry.[23] Ensure your experimental buffer does not inhibit TRP channel function. |
| Use-dependent nature of the block. | 1. Apply Repetitive Stimulation: The blocking effect of QX-314 on sodium channels is often use-dependent, meaning the channels need to open for the block to occur.[3][24] Apply a train of depolarizing pulses to your cells to facilitate the binding of QX-314 to the open state of the sodium channels. |
| Degradation of QX-314 or agonist. | 1. Prepare Fresh Solutions: Always prepare fresh solutions of QX-314 and the co-administered agonist for each experiment. |
Issue 3: Off-Target Effects on Other Ion Channels
Symptoms:
-
Unexpected changes in calcium signaling or other ionic currents that cannot be attributed to sodium channel blockade.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Block of calcium channels at high concentrations. | 1. Lower QX-314 Concentration: As reported, high concentrations (10 mM) of intracellular QX-314 can reduce calcium currents.[11] If you are observing effects on calcium signaling, try to use a lower concentration of QX-314. 2. Use Specific Channel Blockers: To isolate the effects of QX-314 on sodium channels, use specific blockers for other channels that might be contributing to the observed phenotype. |
| Activation of TRPA1 channels. | 1. Use a TRPA1 Antagonist: If you suspect off-target effects are mediated by TRPA1 activation, include a specific TRPA1 antagonist in your experimental design. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of QX-314 on TRPV1 Channels
| Concentration Range | Effect on TRPV1 Channels | Reference |
| Micromolar (e.g., IC50 of 8.0 ± 0.6 μM) | Inhibition of capsaicin-evoked currents | [10] |
| Millimolar (e.g., 10-60 mM) | Direct activation of the channel | [10] |
Table 2: Cytotoxicity of QX-314 in hTRPV1-expressing HEK-293 Cells
| Treatment | Percentage of Viable Cells | Reference |
| 30 mM QX-314 | 48 ± 5% | [6][8] |
| 30 mM QX-314 + TRPV1 antagonist | 81 ± 5% | [6][8] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess QX-314 Efficacy
-
Cell Preparation: Culture cells expressing the desired sodium channel and a TRP channel (e.g., TRPV1) on glass coverslips.
-
Internal Solution: Prepare a standard potassium-based internal solution and add this compound to the final desired concentration (e.g., 1-5 mM).
-
External Solution: Use a standard extracellular solution (e.g., Tyrode's solution).
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Allow for dialysis of the internal solution containing QX-314 into the cell for at least 5-10 minutes.
-
Record baseline sodium currents by applying a series of depolarizing voltage steps.
-
To facilitate use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz for 10 seconds).
-
Record sodium currents again after the pulse train to assess the degree of inhibition.
-
-
Control: Perform the same experiment without QX-314 in the internal solution to control for current rundown.
Protocol 2: Assessing QX-314 Cytotoxicity
-
Cell Culture: Plate cells (e.g., HEK-293) expressing the channel of interest (e.g., TRPV1) in a multi-well plate.
-
Treatment:
-
Test Group: Treat cells with the desired concentration of QX-314 (e.g., 30 mM).
-
Control Group 1 (Vehicle): Treat cells with the vehicle used to dissolve QX-314.
-
Control Group 2 (Antagonist): Pre-incubate cells with a TRPV1 antagonist for 30 minutes before adding QX-314.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as:
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture medium.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantify using fluorescence microscopy or flow cytometry.
-
MTT Assay: Measure the metabolic activity of the cells.
-
Visualizations
Caption: Signaling pathway of QX-314 action and off-target effects.
Caption: Troubleshooting workflow for common QX-314 experimental issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. QX 314 chloride | Na+ channel Blocker | Hello Bio [hellobio.com]
- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 4. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity. - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular QX-314 causes depression of membrane potential oscillations in lamprey spinal neurons during fictive locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 14. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
QX-314 chloride washout and reversibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QX-314 chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: QX-314 is a quaternary derivative of lidocaine, making it permanently charged and membrane-impermeable.[1][2] Its primary mechanism is the blockade of voltage-gated sodium channels from the intracellular side of the cell membrane.[2] To enter the cell, it typically requires a pathway such as the transient receptor potential vanilloid 1 (TRPV1) or transient receptor potential ankyrin 1 (TRPA1) channels, which can be opened by agonists like capsaicin, eugenol, or even lidocaine itself.[1][3][4]
Q2: Is the effect of QX-314 reversible?
A2: The reversibility of QX-314's effects is a complex issue and depends on the method of application and experimental conditions. When applied intracellularly, for instance through a patch pipette, its action is considered irreversible because the charged molecule cannot exit the cell.[5] However, when applied extracellularly and entering through ion channels, some studies have shown that its effects can be long-lasting but reversible, with recovery observed after washout periods ranging from minutes to several hours.[4][6]
Q3: How long should a typical washout period be for QX-314?
A3: The washout duration for QX-314 can vary significantly depending on the experimental model, the concentration of QX-314 used, and the method of application. In some in vivo animal models, a complete reversal of the anesthetic block has been observed after 2 to 12 hours.[4] In in vitro slice preparations, washout periods of 15 to 30 minutes have been utilized, though complete reversal may not always be achieved in this timeframe.[7] It is crucial to empirically determine the necessary washout period for your specific experimental setup by monitoring the functional recovery of the cells.
Q4: Can QX-314 cause cytotoxicity?
A4: Yes, there is evidence that QX-314 can induce cytotoxicity, particularly in cells expressing TRPV1 channels.[1] Co-application of QX-314 with a TRPV1 agonist can lead to a significant decrease in cell viability, which is believed to be mediated by excessive calcium influx through the activated TRPV1 channels.[1] It is important to be aware of this potential side effect, especially when using high concentrations of QX-314 or prolonged application times.
Troubleshooting Guides
Issue 1: Incomplete Washout or Irreversible Blockade
Symptoms:
-
Persistent block of voltage-gated sodium currents even after a prolonged washout period.
-
Failure of the neuron to fire action potentials in response to stimulation post-washout.
-
A sustained change in resting membrane potential or input resistance after the washout period.
Possible Causes:
-
Intracellular Trapping: Due to its permanent positive charge, QX-314 that has entered the cell cannot readily cross the membrane to be washed out.[5]
-
High Intracellular Concentration: A high concentration of QX-314 may have accumulated in the cell, making it difficult to clear.
-
Irreversible Binding: While less common for this type of blocker, strong binding to the intracellular side of the sodium channel could contribute to a very slow off-rate.
Troubleshooting Steps:
-
Verify Reversibility in Your System: Before conducting extensive experiments, perform a pilot study to determine the degree of reversibility of QX-314 in your specific preparation and under your experimental conditions.
-
Optimize Concentration and Application Time: Use the lowest effective concentration of QX-314 and the shortest possible application time to minimize intracellular accumulation.
-
Extended Washout: Attempt a significantly longer washout period (e.g., > 1 hour) while continuously monitoring the cell's electrophysiological properties.
-
Consider Experimental Design: If complete washout is essential for your experimental design, QX-314 may not be the appropriate tool if irreversibility is observed. Consider alternative, more readily reversible intracellular sodium channel blockers.
Issue 2: Suspected Cytotoxicity
Symptoms:
-
During whole-cell recording, a sudden and irreversible increase in the holding current.
-
A significant and progressive decrease in input resistance.
-
Inability to maintain a stable giga-seal.
-
Visible changes in cell morphology, such as swelling or blebbing (if using imaging).
-
For cell culture experiments, a decrease in cell viability as assessed by assays like trypan blue exclusion or MTT assays.
Possible Causes:
-
TRPV1-Mediated Calcium Influx: Co-application of QX-314 with a TRPV1 agonist can lead to excessive calcium entry and subsequent cell death.[1]
-
High Concentration of QX-314: High concentrations of QX-314 itself may have cytotoxic effects, independent of TRPV1 activation.
-
Prolonged Exposure: Long incubation times can increase the likelihood of cytotoxic effects.
Troubleshooting Steps:
-
Monitor Cell Health: During electrophysiological recordings, continuously monitor the holding current and input resistance. A stable recording is a good indicator of a healthy cell.
-
Use a TRPV1 Antagonist: If co-applying with a TRPV1 agonist, consider including a TRPV1 antagonist in a control experiment to see if it mitigates the cytotoxic effects.[1]
-
Reduce Concentration and Duration: Use the lowest effective concentration of QX-314 and the shortest application time necessary to achieve the desired block.
-
Perform Viability Assays: In cell culture experiments, perform standard cell viability assays to quantify the cytotoxic effects of your QX-314 treatment.
-
Control Experiments: Always include appropriate control groups (e.g., vehicle control, agonist-only control) to isolate the effects of QX-314.
Quantitative Data Summary
Table 1: Washout and Reversibility of QX-314 in Different Experimental Models
| Experimental Model | QX-314 Application Details | Washout/Recovery Time | Outcome | Reference |
| In vivo (Rat sciatic nerve) | 0.2% QX-314 + 1% Lidocaine | Full recovery at 2 hours | Reversible Blockade | [4] |
| In vivo (Mouse tail-flick) | 0.2% QX-314 | Full recovery at 2 hours | Reversible Blockade | [4] |
| In vitro (Rat spinal cord) | 1mM QX-314 + 10µM Capsaicin | 15 and 30 minutes | Attenuation of reflex response continued after washout | [7] |
| In vitro (Trigeminal ganglion neurons) | Eugenol + QX-314 | Washout | Irreversible Blockade | [3] |
| Intracellular perfusion (patch pipette) | 5mM QX-314 | N/A | Irreversible Action | [5] |
Experimental Protocols
Protocol 1: Assessing Reversibility of QX-314 in a Patch-Clamp Experiment
-
Establish a Stable Whole-Cell Recording: Obtain a stable whole-cell recording from the neuron of interest. Monitor baseline electrophysiological properties, including resting membrane potential, input resistance, and action potential characteristics (if in current-clamp) or sodium current amplitude (if in voltage-clamp).
-
Bath Application of QX-314: Perfuse the recording chamber with an external solution containing the desired concentration of QX-314 and any co-applied agonists (e.g., capsaicin).
-
Monitor the Block: Continuously monitor the relevant electrophysiological parameter (e.g., sodium current amplitude) until a stable block is achieved.
-
Initiate Washout: Switch the perfusion back to the control external solution (without QX-314 and agonists). Ensure a high perfusion rate to facilitate rapid exchange of the bath solution.
-
Monitor Recovery: Continue recording for a predetermined extended period (e.g., 30-60 minutes or longer), continuously monitoring the recovery of the blocked parameter.
-
Data Analysis: Compare the electrophysiological parameters after the washout period to the baseline values to quantify the degree of recovery.
Visualizations
References
- 1. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 3. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Managing QX-314 Chloride-Induced Changes in Input Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QX-314 chloride. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments, with a focus on its effects on neuronal input resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary derivative of lidocaine, meaning it is a permanently charged molecule.[1][2] Its primary mechanism of action is the blockage of voltage-gated sodium channels from the intracellular side of the neuronal membrane.[3][4][5] This blockage inhibits the generation and propagation of action potentials.[5] Due to its permanent positive charge, QX-314 is membrane impermeable and requires a pathway to enter the cell to exert its effect.[6][7]
Q2: How does QX-314 enter the cell if it is membrane impermeable?
QX-314 can be introduced into cells through several methods:
-
Intracellular dialysis via a patch pipette: This is a common method in whole-cell patch-clamp recordings where QX-314 is included in the internal solution of the pipette.[7][8]
-
Permeation through large-pore channels: QX-314 can enter neurons through the pores of certain ion channels, most notably Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[9][10] This entry is facilitated by the co-application of an agonist for these channels, such as capsaicin for TRPV1.[11][12] Acidic solutions can also activate TRPV1 channels to allow QX-314 entry.[13][14]
Q3: What is the expected effect of intracellular QX-314 on neuronal input resistance?
The effect of QX-314 on input resistance can be variable and appears to be context-dependent. Some studies report that intracellular application of QX-314 leads to a gradual increase in cell input resistance.[7][15][16] This effect is thought to contribute to the improvement of whole-cell recordings by reducing membrane conductance.[16] However, other studies have reported no significant effect of QX-314 on postsynaptic input resistance.[17] This discrepancy may be due to differences in experimental conditions, cell types, and the specific ion channels present in the recorded neurons.
Q4: Can extracellularly applied QX-314 affect neuronal properties?
While primarily considered an intracellular blocker, some studies suggest that high concentrations of extracellular QX-314 can have effects. For instance, external QX-314 has been shown to inhibit NaV1.7 channels with low potency by shifting the voltage-dependence of activation.[6] However, for its primary and potent blocking effect on sodium channels, intracellular access is required.[3][4]
Troubleshooting Guide
Issue 1: Unexpected increase in input resistance after starting a whole-cell recording with QX-314 in the pipette.
-
Possible Cause: This is a reported effect of intracellular QX-314. The blockage of certain constitutively active or leak channels by QX-314 could lead to an increase in input resistance. One study noted that excitatory synaptic current recordings were progressively improved over the first 25 minutes as input resistance increased.[16]
-
Troubleshooting Steps:
-
Allow for equilibration: Wait for a stable period (e.g., 20-30 minutes) after establishing the whole-cell configuration to allow for the diffusion of QX-314 and for the input resistance to stabilize before taking baseline measurements for your primary experiment.
-
Monitor access resistance: Ensure that the observed change is in the cell's input resistance and not an artifact of changing access resistance.
-
Control experiments: Perform control experiments without QX-314 in the internal solution to quantify the baseline stability of input resistance in your specific cell type and recording conditions.
-
Issue 2: No change or a decrease in input resistance is observed.
-
Possible Cause: The effect of QX-314 on input resistance can be minimal or absent in some cell types.[17] A decrease in input resistance is less commonly reported but could be due to cell health deterioration or activation of other conductances.
-
Troubleshooting Steps:
-
Verify QX-314 concentration and solution integrity: Ensure the correct concentration of QX-314 was used and that the stock solution is not degraded.
-
Assess cell health: Monitor the overall health of the cell (e.g., resting membrane potential, holding current). A deteriorating cell can exhibit a decrease in input resistance.
-
Consider the expression profile of your cells: The specific ion channels expressed by the neuron under investigation will determine its sensitivity to QX-314's effects on input resistance.
-
Issue 3: Inconsistent or no blockage of action potentials with intracellular QX-314.
-
Possible Cause: Incomplete dialysis of QX-314 into the neuron, insufficient concentration, or issues with the QX-314 solution.
-
Troubleshooting Steps:
-
Optimize recording parameters: Use low-resistance patch electrodes to facilitate faster and more complete dialysis of the internal solution.
-
Increase equilibration time: Allow more time for QX-314 to diffuse throughout the neuron, especially for recordings from large neurons or when targeting distal processes.
-
Check QX-314 concentration: Typical concentrations for intracellular application range from 1 mM to 20 mM.[12][16] You may need to optimize the concentration for your specific application.
-
Prepare fresh solutions: this compound is soluble in water. Prepare fresh internal solutions for each experiment to avoid potential degradation.
-
Quantitative Data Summary
| Parameter | Value | Cell Type / Condition | Reference |
| Intracellular Concentration | 1 mM - 20 mM | Patch-clamp recordings | [12][16] |
| IC50 for Capsaicin-Evoked TRPV1 Currents | 8.0 ± 0.6 µM | Sub-activating concentrations | [1] |
| Activation of TRPV1 Channels | 10, 30, 60 mM | Concentration-dependent | [1][18] |
| Effect on Input Resistance | Gradual Increase | Neurons with encapsulated QX-314 | [15] |
| Effect on Input Resistance | No significant effect | NTS neurons | [17] |
| External Application IC50 (NaV1.7) | 2.0 ± 0.3 mM (resting) | HEK cells | [6] |
| External Application IC50 (NaV1.7) | 2.3 ± 0.4 mM (open/inactivated) | HEK cells | [6] |
Experimental Protocols
Protocol 1: Intracellular Application of QX-314 via Whole-Cell Patch-Clamp
-
Prepare Internal Solution: Dissolve this compound in your standard intracellular (pipette) solution to the desired final concentration (e.g., 5 mM). Ensure the pH and osmolarity are adjusted appropriately.
-
Prepare Slices and Recording Chamber: Prepare brain slices or cultured neurons as per your standard protocol. Transfer the preparation to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Obtain Whole-Cell Configuration: Using a glass micropipette filled with the QX-314-containing internal solution, approach a target neuron and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Equilibration: Allow for a minimum of 10-15 minutes for the QX-314 to diffuse from the pipette into the cell body and proximal dendrites. For larger neurons or to ensure blockage in axons, a longer equilibration period may be necessary.
-
Monitor and Record: Continuously monitor the input resistance and access resistance. Once the parameters are stable and action potentials are blocked (as confirmed by injecting depolarizing current steps), proceed with your experimental recordings.
Protocol 2: Co-application of Extracellular QX-314 with a TRPV1 Agonist
-
Prepare External Solutions: Prepare your standard extracellular solution (e.g., aCSF). Prepare a separate stock solution of this compound and the TRPV1 agonist (e.g., capsaicin).
-
Establish Baseline: Obtain a stable recording from a neuron of interest (e.g., whole-cell patch-clamp or extracellular recording). Record baseline activity.
-
Apply Agonist and QX-314: Perfuse the preparation with the extracellular solution containing both the TRPV1 agonist and QX-314 at the desired concentrations.
-
Observe Effects: Monitor for the expected effects, such as a reduction in neuronal firing, which indicates the entry of QX-314 and subsequent blockage of voltage-gated sodium channels.
-
Washout: After the application period, perfuse with the standard extracellular solution to wash out the compounds. Note that the effects of intracellularly trapped QX-314 are expected to be long-lasting and may not be reversible with washout.[7]
Visualizations
References
- 1. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. Effects of local anesthetic QX-314 on the membrane properties of hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of INa, Ih, and IK(erg) by Extracellular or Intracellular QX-314 (N-(2,6-dimethylphenylcarbamoylmethyl) triethylammonium bromide) in Pituitary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. External QX-314 inhibits evoked cranial primary afferent synaptic transmission independent of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Sodium Channel | TargetMol [targetmol.com]
Navigating the Complexities of QX-314 Chloride and TRPA1 Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The quaternary lidocaine derivative QX-314 chloride is a valuable tool for studying neuronal function, offering the potential for selective blockade of nociceptors. Its interaction with Transient Receptor Potential Ankyrin 1 (TRPA1), a key player in pain and inflammation, is of significant interest. However, the relationship is not straightforward, presenting unique challenges in experimental design and data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during research involving QX-314 and TRPA1 activation.
Frequently Asked Questions (FAQs)
Q1: Does QX-314 directly activate TRPA1 channels?
A1: Yes, studies have shown that QX-314 can directly activate and permeate human TRPA1 channels.[1][2][3][4][5] However, the mechanism of activation is not as well-defined as its interaction with TRPV1 and appears to be independent of intracellular cysteine residues.[1][5] It's important to note that the activation of TRPA1 by QX-314 might be concentration-dependent.
Q2: What is the evidence for QX-314 permeating through TRPA1 channels?
A2: Evidence for QX-314 permeation through TRPA1 comes from several experimental approaches. Patch-clamp experiments on TRPA1-expressing cells have demonstrated inward currents carried by QX-314 when it is the sole extracellular cation.[6] Furthermore, intracellular accumulation of QX-314 has been observed in TRPA1-expressing cells upon channel activation.[6] This permeation is a key aspect of its proposed mechanism for inducing selective inhibition of sensory neurons.[1][2]
Q3: Are there conflicting findings regarding QX-314's ability to permeate TRPA1?
A3: Yes, some studies have reported that TRPA1 is less effective in transporting QX-314 compared to TRPV1.[7][8] One study using fluorescently tagged QX-314 found significant accumulation in dorsal root ganglia neurons only when co-administered with a TRPV1 agonist, but not with a TRPA1 agonist.[7][8] These discrepancies may arise from different experimental models, concentrations of QX-314 and agonists used, and the specific isoforms of TRPA1 being studied.
Q4: Can QX-314's effects be independent of TRPA1 channels?
A4: There is evidence suggesting that at high concentrations, QX-314 can enter cells through a non-selective, TRP-channel independent pathway.[6] This is an important consideration when interpreting results, as it could lead to off-target effects and a loss of selective action on nociceptors.
Q5: What are the potential off-target effects or toxicities associated with QX-314?
A5: A significant concern with QX-314 is the potential for cytotoxicity, which has been primarily linked to its activation of TRPV1 channels, leading to excessive calcium influx.[1][2] While this effect is more pronounced with TRPV1, researchers should be mindful of potential toxicity in any cell type expressing channels permeable to QX-314, especially at higher concentrations or with prolonged exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable TRPA1 activation with QX-314 application. | 1. Inappropriate QX-314 concentration: The concentration may be too low to induce activation. 2. Cell type or expression system: The specific cell line or expression system may have low or non-functional TRPA1 expression. 3. Suboptimal experimental conditions: pH, temperature, or recording solutions may not be optimal for TRPA1 function. | 1. Perform a dose-response curve: Test a range of QX-314 concentrations (e.g., 1 mM to 30 mM) to determine the activation threshold.[1] 2. Verify TRPA1 expression and function: Use a known TRPA1 agonist (e.g., AITC, carvacrol) as a positive control to confirm channel functionality.[1][6] 3. Optimize experimental parameters: Ensure physiological pH and temperature are maintained. Review literature for optimal recording solutions for TRPA1. |
| Inconsistent or variable results in TRPA1 permeation experiments. | 1. Indirect activation of other channels: QX-314 or co-applied substances might be activating other channels permeable to QX-314. 2. TRP-channel independent entry: At high concentrations, QX-314 may be entering the cell through non-selective pathways.[6] 3. Variability in TRPA1 expression levels: Inconsistent expression levels across cells can lead to variable responses. | 1. Use specific channel blockers: Employ antagonists for other potential channels to isolate the effect of TRPA1. 2. Test a range of concentrations: Compare results at lower and higher concentrations of QX-314 to assess for non-selective entry. 3. Use a stable cell line: Utilize a cell line with stable and verified TRPA1 expression. Consider single-cell analysis to account for heterogeneity. |
| Observed cytotoxicity in experimental cells. | 1. Excessive calcium influx: Prolonged activation of TRPA1 (and/or TRPV1) can lead to cytotoxic levels of intracellular calcium.[1] 2. High concentration of QX-314: Higher concentrations are more likely to induce toxicity.[1] | 1. Limit exposure time: Reduce the duration of QX-314 application. 2. Use the lowest effective concentration: Determine the minimal concentration of QX-314 required to achieve the desired effect. 3. Include viability assays: Routinely perform cell viability assays (e.g., flow cytometry) to monitor cytotoxicity.[1][2] 4. Consider TRP channel antagonists: In some experimental designs, co-application with a TRPA1 antagonist after initial permeation could mitigate ongoing activation and toxicity. |
Quantitative Data Summary
Table 1: Concentrations of QX-314 and their Observed Effects on TRP Channels
| Concentration Range | Target Channel(s) | Observed Effect | Reference |
| 8.0 ± 0.6 µM (IC₅₀) | TRPV1 | Inhibition of capsaicin-evoked currents | [9] |
| 5 mM | hTRPA1 | Activation | [1] |
| 10, 30, 60 mM | TRPV1 | Activation (0.4%, 3.5%, and 21.5% of normalized peak activation, respectively) | [9] |
| 30 mM | hTRPV1 / hTRPA1 | Activation | [1] |
| 0.5 mM | hTRPA1 | Intracellular accumulation when co-applied with 100 µM AITC | [6] |
Key Experimental Protocols
Patch-Clamp Electrophysiology for Assessing TRPA1 Activation and Permeation
-
Cell Culture: Use Human Embryonic Kidney 293 (HEK-293) cells stably or transiently expressing human TRPA1.[1][6]
-
Recording Configuration: Whole-cell patch-clamp configuration.
-
External Solution (for testing permeation): A solution containing QX-314 as the sole cation (e.g., 10 mM QX-314 hydroxide, 277 mM sucrose, 5 mM HEPES, pH adjusted to 7.4 with HCl).[6]
-
Internal Solution: A standard internal solution (e.g., 135 mM N-methyl-D-glucamine, 5 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with HCl).[6]
-
Procedure:
-
Establish a whole-cell recording.
-
Apply a voltage ramp (e.g., from +116 to -144 mV over 30 ms) to determine the current-voltage relationship before and after the application of a TRPA1 agonist (e.g., 100 µM AITC) in the presence of the QX-314 external solution.[6]
-
An inward current upon agonist application indicates that QX-314 is permeating the channel.
-
Ratiometric Calcium Imaging for Measuring TRPA1 Activation
-
Cell Culture: HEK-293 cells expressing human TRPA1.
-
Calcium Indicator: Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM).
-
Procedure:
-
Mount the coverslip with dye-loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfuse with a standard extracellular solution and establish a baseline fluorescence ratio.
-
Apply QX-314 at various concentrations and record the change in fluorescence ratio, which corresponds to changes in intracellular calcium concentration.
-
Use a known TRPA1 agonist as a positive control and a TRPA1 antagonist (e.g., capsazepine for TRPV1, which can also block TRPA1 at higher concentrations) to confirm specificity.[9]
-
Visualizing the Pathways and Processes
Caption: Proposed mechanism of QX-314 action via TRPA1 channels.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity. - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity [ag-aim.de]
- 6. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the transport of QX-314 through TRPA1, TRPM8, and TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The quaternary lidocaine derivative, QX-314, exerts biphasic effects on transient receptor potential vanilloid subtype 1 channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sodium Channel Blockade: QX-314 Chloride vs. Tetrodotoxin (TTX)
For researchers, scientists, and drug development professionals investigating the function of voltage-gated sodium channels (NaV), selecting the appropriate pharmacological tool is paramount. This guide provides an objective comparison of two widely used sodium channel blockers, QX-314 chloride and Tetrodotoxin (TTX), highlighting their distinct mechanisms of action, quantitative properties, and the experimental protocols used for their characterization.
Mechanism of Action: An Inside vs. Outside Story
The most fundamental difference between QX-314 and TTX lies in their site and mode of action on the sodium channel.
Tetrodotoxin (TTX): The Extracellular Pore Blocker
Tetrodotoxin is a potent neurotoxin renowned for its high specificity and affinity for the external pore of most voltage-gated sodium channels.[1][2] It physically occludes the channel's outer vestibule, effectively creating a plug that prevents the influx of sodium ions.[3][4] This blockade inhibits the generation and propagation of action potentials in neurons and muscle cells.[2][3] A key feature of TTX is its ability to distinguish between different sodium channel isoforms. Channels are broadly classified as either:
-
TTX-sensitive (TTX-s): These include most neuronal channels (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7), which are blocked by nanomolar concentrations of TTX.[2][5]
-
TTX-resistant (TTX-r): This group includes the cardiac channel (NaV1.5) and specific peripheral sensory neuron channels (NaV1.8, NaV1.9), which require micromolar concentrations for inhibition.[2][6]
This compound: The Intracellular Pore Blocker
In contrast, QX-314 is a permanently charged, membrane-impermeable quaternary derivative of the local anesthetic lidocaine.[7] Due to its charge and size, it cannot cross the cell membrane to access its binding site when applied externally.[8][9] Instead, QX-314 blocks the sodium channel from the intracellular side of the membrane.[8][10] This blockade is highly use-dependent , meaning the channel must open in response to depolarization for QX-314 to enter and bind within the inner pore.[8][11]
A unique application of QX-314 involves its co-application with activators of large-pore channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) or TRPA1.[9][12] These channels, often expressed in pain-sensing neurons, can act as a conduit, allowing the externally applied QX-314 to enter the cell and subsequently block the internal face of sodium channels, leading to selective silencing of these neurons.[10][13]
Figure 1: Mechanisms of NaV channel blockade by TTX and QX-314.
Quantitative Data Comparison
The table below summarizes the key quantitative and qualitative differences between this compound and Tetrodotoxin.
| Feature | This compound | Tetrodotoxin (TTX) |
| Binding Site | Intracellular, within the channel pore[8][10] | Extracellular, at the outer mouth of the pore[1][2] |
| Mode of Application | Intracellularly (e.g., via patch pipette) or extracellularly with a permeabilizing agent (e.g., TRPV1 agonist)[12] | Extracellular |
| Membrane Permeability | Impermeable[7][9] | Permeable (acts from outside) |
| Use-Dependency | Highly use-dependent; channel must open for block to occur[8][11] | Generally considered voltage-independent; physically occludes the open or closed pore[4] |
| Potency (IC₅₀) | Varies by application method and cell type; typically in the µM to mM range. | TTX-s channels: Low nM range (e.g., 1-10 nM)[2]. TTX-r channels: >1 µM[6] |
| NaV Isoform Selectivity | Generally non-selective among isoforms when applied intracellularly, though some TTX-r channels show resistance[14] | High selectivity between TTX-s (NaV1.1-1.4, 1.6, 1.7) and TTX-r (NaV1.5, 1.8, 1.9) isoforms[2][6] |
| Effect on Gating | Can affect channel gating, and block is modulated by the inactivation state[11][15] | Does not impair the channel's voltage-dependent gating mechanism[4] |
Experimental Protocols
Accurate characterization of sodium channel blockers relies on precise experimental techniques. Patch-clamp electrophysiology remains the gold standard for detailed mechanistic studies, while fluorescence-based assays are suitable for higher throughput screening.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for direct measurement of ion currents across the cell membrane, providing detailed information on channel activity and the effects of blocking compounds.
Objective: To measure the tonic and use-dependent block of NaV channels by QX-314 (intracellularly) and TTX (extracellularly).
Methodology:
-
Cell Preparation: Culture cells expressing the NaV channel of interest (e.g., HEK-293 cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For TTX experiments, the desired concentration of TTX is added to this solution.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). For QX-314 experiments, 5-20 mM this compound is added to this internal solution to block channels from the inside.[16]
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state.
-
To measure tonic block (for TTX): Apply a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current. Compare the peak current before and after application of TTX to the external solution.
-
To measure use-dependent block (for QX-314): Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV at a frequency of 10 Hz). Use-dependent block is observed as a progressive decrease in the peak sodium current with each pulse in the train.[11]
-
-
Data Analysis: Calculate the percentage of block for both tonic and use-dependent protocols. For concentration-response curves, fit the data to the Hill equation to determine the IC₅₀ value.
Fluorescence-Based Assays (Thallium Flux)
These assays are adaptable to a 96- or 384-well plate format for higher throughput screening of compounds. They rely on a surrogate ion (Thallium, Tl⁺) that passes through open sodium channels and a dye that fluoresces upon binding Tl⁺.[17]
Objective: To determine the inhibitory effect of TTX on NaV channel activity in a high-throughput format.
Methodology:
-
Cell Preparation: Plate cells expressing the NaV channel of interest in a multi-well plate.
-
Dye Loading: Load cells with a Tl⁺-sensitive fluorescent indicator (e.g., FluxOR™).
-
Compound Incubation: Add various concentrations of TTX to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a stimulus buffer containing a NaV channel activator (e.g., veratridine) and Tl⁺.
-
Measure the change in fluorescence over time as Tl⁺ enters the cells through open NaV channels.
-
-
Data Analysis: The influx of Tl⁺ results in an increase in fluorescence. The inhibitory effect of TTX is measured as a reduction in this fluorescence signal. Plot the percentage of inhibition against the TTX concentration to calculate the IC₅₀.
Figure 2: Experimental workflow for comparing NaV channel blockers.
Summary and Recommendations
The choice between this compound and Tetrodotoxin depends entirely on the experimental question.
-
Choose Tetrodotoxin (TTX) for:
-
Highly specific and potent blockade of TTX-s sodium channels from the extracellular side.
-
Functionally separating TTX-s and TTX-r currents in native tissues.
-
Silencing neuronal activity in cultures or tissue slices where intracellular access is not feasible.[2]
-
-
Choose this compound for:
-
Blocking sodium channels from the intracellular side, for example, to isolate other membrane currents during whole-cell patch-clamp experiments.[16]
-
Studying the mechanisms of use-dependent block, which is characteristic of local anesthetics.
-
Selectively blocking specific neuronal populations (e.g., nociceptors) by co-applying it with an appropriate TRP channel agonist.[12]
-
References
- 1. The Structural Basis and Functional Consequences of Interactions Between Tetrodotoxin and Voltage-Gated Sodium Channels [mdpi.com]
- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 9. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Application of Eugenol and QX-314 Elicits the Prolonged Blockade of Voltage-Gated Sodium Channels in Nociceptive Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium inactivation mechanism modulates QX-314 block of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological properties of neuronal TTX-resistant sodium channels and the role of a critical serine pore residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions between quaternary lidocaine, the sodium channel gates, and tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The local anaesthetic QX-314 enables enhanced whole-cell recordings of excitatory synaptic currents in rat hippocampal slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ionbiosciences.com [ionbiosciences.com]
A Comparative Guide to QX-314 Chloride and Other Sodium Channel Blockers for Neuron-Specific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QX-314 chloride, a quaternary derivative of lidocaine, with other notable sodium channel blockers used in neuroscience research. The objective is to offer a clear, data-driven overview of their performance, specificity, and experimental applications, enabling informed decisions for designing targeted neuronal studies.
Overview of this compound and Alternatives
QX-314 is a permanently charged sodium channel blocker, making it membrane-impermeable. This characteristic is central to its utility in achieving neuron-specific blockade. Unlike traditional local anesthetics that passively diffuse across cell membranes, QX-314 requires a port of entry, which can be experimentally manipulated. This guide compares QX-314 with its parent compound, lidocaine, a more potent analog, BW-031, and two highly potent, externally acting toxins, Tetrodotoxin (TTX) and Saxitoxin (STX).
The primary mechanism for achieving specificity with QX-314 involves its co-application with an agonist for a large-pore ion channel, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1] These channels are predominantly expressed in nociceptive (pain-sensing) sensory neurons.[2] When activated, these channels open a pathway for QX-314 to enter the cell and block voltage-gated sodium channels from the intracellular side, effectively silencing the neuron.[1][2]
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the efficacy and potency of this compound and its alternatives.
Table 1: In Vitro Potency (IC50) on Voltage-Gated Sodium Channels (Nav)
| Compound | Channel Subtype | Neuron Type / Expression System | IC50 | Citation(s) |
| This compound | Nav1.7 | HEK293 cells (intracellular application) | ~66 µM | [3][4] |
| C-fiber (high frequency) | Isolated rat vagus nerve | 350 µM | [5] | |
| C-fiber (low frequency) | Isolated rat vagus nerve | 9000 µM | [5] | |
| Lidocaine | TTX-resistant (TTXr) Nav | Rat DRG neurons | 210 µM (tonic block), 60 µM (inactivated state) | [6] |
| TTX-sensitive (TTXs) Nav | Rat DRG neurons | 42 µM | [6] | |
| BW-031 | Nav1.7 | HEK293 cells (intracellular application) | ~9.5 µM | [3][4] |
| Nav1.1 | HEK293 cells (intracellular application) | - (6-fold more potent than QX-314) | [3] | |
| Tetrodotoxin (TTX) | TTX-sensitive (TTXs) Nav | Various | 1-10 nM | [7] |
| TTX-resistant (TTXr) Nav | Rat DRG neurons | >1 µM | [7] | |
| Saxitoxin (STX) | Voltage-gated Na+ channels | Frog peripheral nerve | High affinity (nM range) | [6] |
Table 2: In Vivo Efficacy - Nerve Block Duration and Effective Dose (ED50)
| Compound / Combination | Animal Model | Neuron Type Targeted | Duration of Block | ED50 (mg/kg) | Citation(s) |
| QX-314 (0.5%) + Lidocaine (2%) | Rat Sciatic Nerve Block | Nociceptive Sensory Neurons | >9 hours (pain-selective) | - | [1] |
| Lidocaine (2%) | Rat Sciatic Nerve Block | Sensory and Motor Neurons | ~1 hour (non-selective) | - | [1] |
| QX-314 | Rat Neuropathic Pain Model | Neuromas | Long-lasting | 2.3 | [5] |
| Rat Neuropathic Pain Model | Dorsal Root Ganglia (DRG) | Long-lasting | 6.9 | [5] | |
| Rat Neuropathic Pain Model | Dorsal Horn (DH) Neurons | Minimal effect | 85.7 | [5] | |
| Lidocaine | Rat Neuropathic Pain Model | Neuromas | Shorter duration than QX-314 | 10.2 | [5] |
| Rat Neuropathic Pain Model | Dorsal Root Ganglia (DRG) | Shorter duration than QX-314 | 1.4 | [5] | |
| Rat Neuropathic Pain Model | Dorsal Horn (DH) Neurons | Effective block | 0.9 | [5] | |
| BW-031 | Mouse UV Burn Model | Inflammatory Pain Neurons | Longer-lasting than QX-314 | - | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for QX-314 Entry via TRPV1
The targeted action of QX-314 on nociceptive neurons is achieved through the activation of TRPV1 channels. The following diagram illustrates this pathway.
Caption: QX-314 entry via activated TRPV1 channels.
Experimental Workflow for Assessing Nerve Block in Animal Models
A common in vivo application for testing these compounds is the sciatic nerve block model in rodents. The general workflow is depicted below.
Caption: Workflow for in vivo nerve block assessment.
Detailed Experimental Protocols
Sciatic Nerve Block in Rats
This protocol is adapted from studies evaluating the local anesthetic effects of QX-314 and its combinations.[1][8]
Objective: To assess the duration and selectivity of sensory and motor nerve blockade.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compounds: this compound, Lidocaine HCl, TRPV1 agonist (e.g., capsaicin)
-
Vehicle (e.g., sterile saline)
-
Isoflurane for anesthesia
-
27-30 gauge needles and 1 mL syringes
-
Behavioral testing equipment: von Frey filaments (for mechanical sensitivity), radiant heat source (for thermal sensitivity), grip strength meter (for motor function).
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity of the femur. The injection site is located just posterior to the midpoint between these two landmarks.
-
Injection: Inject a total volume of 0.1-0.2 mL of the test solution perineurally to the sciatic nerve. For combinations, agents can be co-injected.
-
Behavioral Testing:
-
Baseline: Before injection, establish baseline responses for mechanical withdrawal threshold, thermal withdrawal latency, and grip strength.
-
Post-injection: At predetermined time points (e.g., 15, 30, 60 minutes, and then hourly), repeat the behavioral tests.
-
Sensory Block Assessment: An increase in the withdrawal threshold to mechanical or thermal stimuli indicates a sensory block.
-
Motor Block Assessment: A decrease in grip strength or observation of limb dragging indicates a motor block.
-
-
Data Analysis: Plot the time course of the sensory and motor block for each compound. The duration of the block is the time until the responses return to baseline.
Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is a generalized procedure based on studies investigating the effects of sodium channel blockers on isolated neurons.[3][6]
Objective: To measure the effect of intracellularly or extracellularly applied compounds on voltage-gated sodium currents.
Materials:
-
Acutely dissociated DRG neurons from rats or mice.
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). For intracellular application, add the test compound (e.g., 1-10 mM this compound) to this solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (resistance 2-5 MΩ).
Procedure:
-
Cell Preparation: Isolate DRG neurons using standard enzymatic and mechanical dissociation methods. Plate the cells on coated coverslips and allow them to adhere.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Positioning and Sealing: Under visual guidance, bring the patch pipette into contact with the membrane of a target neuron. Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows the pipette solution to dialyze into the cell.
-
Voltage-Clamp Recordings:
-
Hold the neuron at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.
-
For extracellular drug application, perfuse the external solution containing the test compound over the cell.
-
For intracellular application, allow sufficient time (5-10 minutes) for the compound in the pipette solution to diffuse into the cell.
-
-
Data Analysis: Measure the peak amplitude of the sodium currents before and after drug application. Construct dose-response curves to determine the IC50 value.
Comparison of Alternatives
-
Lidocaine: As a membrane-permeable local anesthetic, lidocaine non-selectively blocks sodium channels in all neuron types it encounters, leading to a blockade of both sensory and motor functions.[1] Its effects are generally of shorter duration compared to the targeted application of QX-314.[8]
-
BW-031: This novel, permanently charged sodium channel blocker is reported to be approximately 6-fold more potent than QX-314 in blocking Nav1.7 and Nav1.1 channels when applied intracellularly.[3] Like QX-314, it requires a means of entry into the cell, and its higher potency suggests that lower concentrations may be needed to achieve a similar level of blockade, potentially reducing off-target effects.
-
Tetrodotoxin (TTX) and Saxitoxin (STX): These are highly potent, naturally occurring neurotoxins that block the outer pore of most voltage-gated sodium channels.[7] Their action is external and does not require cell entry. They are highly selective for TTX-sensitive sodium channel subtypes. A key difference from QX-314 is their lack of inherent neuron-type specificity based on expression of channels like TRPV1. Their high potency and toxicity necessitate careful handling and dosage control.
Conclusion
This compound offers a powerful tool for achieving neuron-specific blockade, particularly of nociceptive sensory neurons, through its co-application with TRPV1 or TRPA1 agonists. This approach provides a significant advantage over traditional, non-selective local anesthetics like lidocaine by enabling prolonged, pain-selective analgesia without motor impairment. The novel alternative, BW-031, shows promise with its increased potency. In contrast, TTX and STX, while highly potent, act externally and lack the intrinsic neuron-type selectivity mechanism offered by the QX-314/TRPV1 co-application strategy. The choice of sodium channel blocker will ultimately depend on the specific experimental goals, the desired level of selectivity, and the neuron types under investigation. This guide provides the foundational data and protocols to aid researchers in making these critical decisions.
References
- 1. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed Reality for Veterinary Medicine: Case Study of a Canine Femoral Nerve Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QX-314 inhibits ectopic nerve activity associated with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketamine blockage of both tetrodotoxin (TTX)-sensitive and TTX-resistant sodium channels of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to QX-314 Chloride and Saxitoxin (STX) for Researchers
For researchers and drug development professionals exploring advanced neural blockade agents, QX-314 chloride and saxitoxin (STX) represent two compelling, albeit mechanistically distinct, options. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform strategic research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Saxitoxin (STX) |
| Mechanism of Action | Intracellular, use-dependent sodium channel blocker. Requires a pathway for cell entry (e.g., TRPV1 or TRPA1 channels). | Extracellular, potent and reversible voltage-gated sodium channel blocker at Site 1. |
| Potency | Lower intrinsic potency compared to STX. Efficacy is dependent on the presence of channel activators. | Extremely high potency as a neurotoxin. |
| Selectivity | Can be targeted to specific neuron populations (e.g., nociceptors) by co-administration with channel activators. | Broadly acts on most voltage-gated sodium channels. |
| Toxicity | Can induce myotoxicity and cytotoxicity, particularly at higher concentrations.[1][2] | High systemic toxicity, with a low lethal dose.[3][4] Can cause paralytic shellfish poisoning (PSP).[3][5] |
| Clinical Potential | Investigated for long-lasting, targeted local anesthesia with reduced systemic side effects. | Potential for prolonged local anesthesia, but systemic toxicity is a major hurdle. |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Nerve Blockade Duration
| Agent(s) | Concentration | Animal Model | Nerve Block Duration (mean ± SD) | Fold Increase vs. Single Agent | Reference |
| QX-314 | 25 mM | Rat Sciatic Nerve | ~100 min | N/A | [1] |
| STX | 12.5 µM | Rat Sciatic Nerve | ~50 min | N/A | [1] |
| QX-314 + STX | 25 mM + 12.5 µM | Rat Sciatic Nerve | ~500 min | 5-fold vs. QX-314 alone, 10-fold vs. STX alone | [1][2] |
| QX-314 | 70 mM | Mouse Sciatic Nerve | 282 ± 113 min | N/A | [6] |
| Lidocaine | 70 mM | Mouse Sciatic Nerve | 23 ± 10 min | N/A | [6] |
| QX-314 + Lidocaine (2%) | 0.2% | Rat Sciatic Nerve | ~9 hours (nociceptive block) | Significantly longer than lidocaine alone | [7][8] |
Toxicity Data
| Agent | Metric | Value | Species | Reference |
| Saxitoxin (STX) | LD50 (oral) | 5.7 µg/kg | Human | [3] |
| Saxitoxin (STX) | LD50 (intravenous) | 3.4 µg/kg | Mouse | [4] |
| Saxitoxin (STX) | LD50 (intraperitoneal) | 10 µg/kg | Mouse | [4] |
| QX-314 | CNS Toxicity (ED50) | 10.7 mg/kg (intravenous) | Mouse | [9] |
| QX-314 | Cardiac Toxicity (ED50) | 10.6 mg/kg (intravenous) | Mouse | [9] |
| Lidocaine | CNS Toxicity (ED50) | 19.5 mg/kg (intravenous) | Mouse | [9] |
| Lidocaine | Cardiac Toxicity (ED50) | 21.2 mg/kg (intravenous) | Mouse | [9] |
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between QX-314 and STX lies in their interaction with voltage-gated sodium channels.
Saxitoxin (STX) acts as a potent, reversible blocker of the outer pore of the sodium channel at a location known as Site 1.[3][5] This extracellular binding physically occludes the channel, preventing the influx of sodium ions and thereby inhibiting the propagation of action potentials.[3][5] This direct blockade is responsible for its high potency and rapid onset of action.
This compound , a quaternary derivative of lidocaine, is permanently charged and therefore membrane-impermeant.[10] It blocks sodium channels from the intracellular side.[10][11] For QX-314 to be effective, it must first enter the neuron. This can be achieved by co-administration with an agonist that opens large-pored channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) or Transient Receptor Potential Ankyrin 1 (TRPA1), which are often expressed in nociceptive (pain-sensing) neurons.[10][12] This unique entry requirement allows for a targeted blockade of specific neuronal populations.
Experimental Protocols
In Vivo Sciatic Nerve Blockade in Rats
This protocol is adapted from studies evaluating the duration and toxicity of nerve blockade.[1][2]
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane anesthesia is induced and maintained throughout the injection procedure.
-
Injection: A 27-gauge needle is inserted perpendicular to the skin, just posterior to the greater trochanter. The needle is advanced until it contacts the femur. A volume of 0.2 mL of the test solution (e.g., QX-314, STX, or a combination) is injected.
-
Behavioral Testing:
-
Thermal Nociception: Assessed using a modified hot plate test. The latency to hind paw withdrawal from a 52°C surface is measured. A cutoff time of 15 seconds is used to prevent tissue damage.
-
Motor Function: Evaluated using a weight-bearing test. The ability of the animal to bear weight on the injected limb is scored.
-
-
Data Analysis: The duration of the sensory and motor block is determined as the time until the return to baseline responses.
-
Histological Assessment: At the end of the experiment, tissue from the injection site is harvested, fixed in formalin, and stained with hematoxylin and eosin to assess for myotoxicity and inflammation.
Conclusion
This compound and saxitoxin offer distinct advantages and disadvantages for neural blockade research. STX is a powerful tool for studying sodium channel function due to its high potency, but its toxicity limits its therapeutic potential. QX-314, on the other hand, presents a novel strategy for targeted, long-lasting local anesthesia. The ability to selectively deliver QX-314 to nociceptors by co-administration with TRPV1 or TRPA1 agonists is a significant advantage for developing pain therapeutics with fewer motor and systemic side effects. However, the potential for local tissue toxicity with QX-314 requires careful consideration and further investigation. The synergistic effect observed when QX-314 is combined with traditional local anesthetics or low doses of toxins like STX highlights a promising avenue for future research, potentially leading to anesthetic formulations with enhanced efficacy and improved safety profiles.
References
- 1. Duration and local toxicity of sciatic nerve blockade with co-injected site 1 sodium channel blockers and quaternary lidocaine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duration and local toxicity of sciatic nerve blockade with coinjected site 1 sodium-channel blockers and quaternary lidocaine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saxitoxin - Wikipedia [en.wikipedia.org]
- 4. Effects of long-term low dose saxitoxin exposure on nerve damage in mice | Aging [aging-us.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coapplication of lidocaine and the permanently charged sodium channel blocker QX-314 produces a long-lasting nociceptive blockade in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TRPV1 in QX-314 Chloride Entry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms governing the entry of the membrane-impermeant local anesthetic QX-314 chloride into neurons, with a primary focus on the validated role of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We will explore supporting experimental data, delve into alternative entry pathways, and present detailed methodologies for key experiments in this field.
I. TRPV1-Mediated Entry of QX-314: The Primary Pathway
The prevailing mechanism for the targeted delivery of QX-314 into nociceptive (pain-sensing) neurons is through the pore of the TRPV1 channel. QX-314, a permanently charged quaternary derivative of lidocaine, is otherwise unable to cross the lipid bilayer of the cell membrane.[1] Activation of the TRPV1 channel, which is highly expressed on nociceptors, by agonists such as capsaicin, creates a transient pore large enough for QX-314 to permeate.[1][2] Once inside the cell, QX-314 blocks voltage-gated sodium channels from the intracellular side, leading to a selective and long-lasting analgesia in the targeted neurons.[1][3]
Experimental Evidence:
Studies have conclusively demonstrated that the co-application of QX-314 with a TRPV1 agonist leads to a significant and prolonged block of sodium currents in TRPV1-expressing neurons.[1] This effect is absent in neurons that do not express TRPV1, highlighting the specificity of this entry pathway.[1] Furthermore, inward currents carried by QX-314 can be directly measured in cells expressing TRPV1 channels when QX-314 is the only external cation, providing direct evidence of its permeation.[3][4][5] Research has also shown that this entry does not require the previously hypothesized "pore dilation" of the TRPV1 channel.[3][4][5]
II. Alternative and Complementary Entry Mechanisms
While TRPV1 is the most well-characterized gateway for QX-314, research has uncovered alternative pathways that contribute to its cellular entry.
-
TRPA1 Channels: The Transient Receptor Potential Ankryin 1 (TRPA1) channel, another ion channel expressed on nociceptors, has also been shown to be permeable to QX-314 upon activation.[2][6] Local anesthetics like bupivacaine can activate TRPA1 channels, suggesting a potential synergistic mechanism for enhancing QX-314 entry.[6]
-
TRPV1- and TRPA1-Independent Entry: Interestingly, studies using knockout mice have revealed that high concentrations of certain local anesthetics, such as bupivacaine, can promote the cellular uptake of QX-314 even in the absence of both TRPV1 and TRPA1 channels.[6] This suggests a non-selective, TRP-channel independent entry mechanism at higher drug concentrations.[6]
-
Cytotoxicity Considerations: It is important to note that the entry of QX-314, particularly through TRPV1 channels, can be associated with cytotoxicity.[2] This effect is thought to be mediated by calcium influx through the activated TRPV1 channel and can be ameliorated by TRPV1 antagonists.[2]
III. Quantitative Data Comparison
The following tables summarize key quantitative data from various studies, comparing the efficacy and characteristics of QX-314 entry through different pathways.
| Experiment | Condition | Key Finding | Reference |
| Sodium Current Inhibition in DRG Neurons | 10 mM QX-314 + 1 µM Capsaicin | ~75% reduction in sodium current after 30s application | Binshtok et al., 2007 |
| 10 mM QX-314 alone | Minimal reduction in sodium current | Binshtok et al., 2007 | |
| 1 µM Capsaicin alone | Minimal reduction in sodium current | Binshtok et al., 2007 | |
| Intracellular QX-314 Accumulation | Maintained co-application with capsaicin | Accumulation to 50-100 µM | Puopolo et al., 2013[3][4][5] |
| In Vivo Analgesia (Rat Sciatic Nerve Block) | QX-314 + Capsaicin | Prolonged sensory block ( > 3 hours) with no motor deficit | Binshtok et al., 2007[1] |
| QX-314 alone | No significant analgesic effect | Binshtok et al., 2007[1] | |
| Lidocaine alone | Short-lasting sensory and motor block | Binshtok et al., 2007[1] | |
| Cytotoxicity (HEK293 cells expressing hTRPV1) | 30 mM QX-314 | 48 ± 5% viable cells | Stueber et al., 2016[2] |
| 30 mM QX-314 + TRPV1 antagonist | 81 ± 5% viable cells | Stueber et al., 2016[2] |
| Parameter | TRPV1-Mediated Entry | TRPA1-Mediated Entry | TRP-Independent Entry (with Bupivacaine) |
| Specificity | High for TRPV1-expressing neurons | High for TRPA1-expressing neurons | Low, potentially affecting various cell types at high concentrations |
| Efficiency | High with TRPV1 agonist | Moderate with TRPA1 agonist | Dependent on the concentration of the facilitating agent |
| Associated Cytotoxicity | Yes, linked to TRPV1 activation and calcium influx | Not fully characterized | Potentially lower, but requires further investigation |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of TRPV1 in QX-314 entry.
A. Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of extracellularly applied QX-314 on voltage-gated sodium currents in dorsal root ganglion (DRG) neurons, with and without TRPV1 activation.
Cell Preparation:
-
Isolate DRG neurons from rats or mice according to standard protocols.
-
Plate the dissociated neurons on glass coverslips coated with poly-D-lysine and laminin.
-
Culture the neurons for 24-48 hours before recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH).
-
Drug Solutions: Prepare stock solutions of this compound and capsaicin in the external solution at the desired final concentrations (e.g., 10 mM QX-314 and 1 µM capsaicin).
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the neuron at a holding potential of -80 mV.
-
Elicit sodium currents by applying a depolarizing voltage step to 0 mV for 50 ms.
-
Record baseline sodium currents in the control external solution.
-
Perfuse the cell with the external solution containing QX-314 alone and record sodium currents.
-
Perfuse the cell with the external solution containing both QX-314 and capsaicin and record the time course of sodium current inhibition.
-
Wash out the drugs with the control external solution to assess the reversibility of the block.
B. In Vivo Sciatic Nerve Block in Rodents
Objective: To assess the analgesic and motor effects of QX-314 when co-administered with a TRPV1 agonist near the sciatic nerve.
Animal Preparation:
-
Anesthetize adult rats or mice using isoflurane.
-
Shave the fur over the hip and thigh of one hind limb.
Drug Administration:
-
Prepare sterile solutions of QX-314, a TRPV1 agonist (e.g., capsaicin or a less pungent alternative like olvanil), and a vehicle control in saline.
-
Using a 30-gauge needle, inject a small volume (e.g., 50-100 µL) of the test solution in close proximity to the sciatic nerve.
Behavioral Testing:
-
Nociceptive Threshold: At various time points post-injection, assess the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or the withdrawal latency to a thermal stimulus (e.g., radiant heat source). A significant increase in threshold or latency indicates analgesia.
-
Motor Function: At the same time points, assess motor function using a standardized scoring system (e.g., observing gait, righting reflex, and limb mobility).
C. Cytotoxicity Assay via Flow Cytometry
Objective: To quantify the cytotoxic effects of QX-314 on cells expressing TRPV1.
Cell Culture:
-
Use a cell line that stably expresses TRPV1 (e.g., HEK293-TRPV1) and a corresponding control cell line without TRPV1 expression.
-
Plate the cells in 24-well plates and allow them to adhere overnight.
Treatment:
-
Treat the cells with varying concentrations of QX-314, with and without a TRPV1 agonist, for a defined period (e.g., 24 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
Staining and Analysis:
-
Harvest the cells by trypsinization.
-
Stain the cells with a viability dye (e.g., Propidium Iodide, PI) and an apoptosis marker (e.g., Annexin V-FITC).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells in each treatment group.
V. Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid Solution Is a Suitable Medium for Introducing QX-314 into Nociceptors through TRPV1 Channels to Produce Sensory-Specific Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of QX-314 Chloride with Various TRP Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the quaternary lidocaine derivative, QX-314 chloride, when co-administered with different Transient Receptor Potential (TRP) channel activators. The data presented herein is collated from multiple studies to facilitate an informed understanding of this targeted local anesthetic approach.
The membrane-impermeable nature of QX-314 allows for a novel strategy in achieving selective nociceptor blockade. By co-administering QX-314 with an activator of a TRP channel, which is predominantly expressed on sensory neurons, a pathway is created for QX-314 to enter the cell and exert its anesthetic effect by blocking voltage-gated sodium channels from the inside.[1][2] This approach promises prolonged analgesia with minimal motor and autonomic side effects.[1]
Comparative Efficacy of QX-314 with TRP Channel Activators
The following tables summarize the quantitative data on the efficacy of QX-314 when combined with various TRP channel activators.
Table 1: In Vitro Efficacy of QX-314 with TRP Channel Activators
| TRP Channel Activator | TRP Channel Target | Cell Type | QX-314 Concentration | Activator Concentration | Key Finding |
| Capsaicin | TRPV1 | Rat Dorsal Root Ganglion (DRG) Neurons | External application | Not specified | Almost total suppression of sodium currents in capsaicin-responsive neurons.[1] |
| Capsaicin | hTRPV1 | HEK-293 cells | 5 and 30 mM | Not specified | Concentration-dependent, use-dependent inhibition of Nav1.7.[3] |
| Carvacrol | hTRPA1 | HEK-293 cells | Not specified | Not specified | Permeation of QX-314 through hTRPA1 evident by inhibition of Nav1.7.[3] |
| Eugenol | TRPV1/TRPA1 | Trigeminal Ganglion (TG) Neurons | Not specified | 2 mM | Co-application with QX-314 elicits prolonged blockade of voltage-gated sodium channels.[2] |
| Lidocaine | TRPV1 | Not specified | Not specified | Clinically relevant concentrations | Can act as a non-irritating activator of TRPV1 to facilitate QX-314 entry.[4] |
Table 2: In Vivo Efficacy of QX-314 with TRP Channel Activators
| TRP Channel Activator | TRP Channel Target | Animal Model | QX-314 Concentration | Activator Concentration | Key Finding | Duration of Effect |
| Capsaicin | TRPV1 | Mouse (tail-flick test) | 2.5% | 0.1% | Reduced onset time of local anesthesia by over 75%.[5] | Onset: 4 min (vs. 23 min with QX-314 alone).[5] Duration: No significant effect on offset time.[5] |
| Capsaicin | TRPV1 | Rat (sciatic nerve block) | Not specified | Not specified | Blocked sensation to noxious thermal and mechanical stimuli without affecting motor function.[1] | ~3 hours for mechanical nociception.[1] |
| Capsiate (CST) | TRPV1 | Not specified | Not specified | 25 mM | More effective in inducing long-lasting sensory nerve block than Capsaicin/QX-314.[6] | Analgesia between 60 and 240 minutes.[6] |
| Anandamide (AEA) | TRPV1 | Not specified | Not specified | Not specified | Induced long-lasting sensory nerve block.[6] | Analgesia between 60 and 240 minutes.[6] |
| Allyl isothiocyanate (AITC) | TRPA1 | Not specified | Not specified | High concentration (2mM) | Ineffective in transporting QX-314 compared to capsaicin.[6] | Not specified |
| Menthol | TRPM8 | Not specified | Not specified | Not specified | Ineffective in transporting QX-314 compared to capsaicin.[6] | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating the efficacy of QX-314 with TRP channel activators.
Caption: Signaling pathway of QX-314 entry via an activated TRP channel.
Caption: General in vivo experimental workflow for efficacy testing.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
In Vitro Patch-Clamp Electrophysiology
-
Objective: To measure the effect of QX-314 and a TRP channel activator on ion channel currents (e.g., sodium currents) in isolated neurons or cell lines.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are harvested from rodents and cultured, or HEK-293 cells are transfected to express the TRP channel of interest and a voltage-gated sodium channel (e.g., Nav1.7).[3]
-
Recording: Whole-cell patch-clamp recordings are performed. The intracellular solution (pipette solution) contains ions to measure specific currents, and the extracellular solution (bath solution) can be rapidly exchanged.
-
Procedure:
-
A baseline current is established.
-
The TRP channel activator (e.g., capsaicin for TRPV1) is applied to the extracellular solution to activate the TRP channels.[7]
-
QX-314 is then co-applied with the activator in the extracellular solution.[7]
-
Changes in the amplitude and kinetics of the targeted ion channel current (e.g., voltage-gated sodium channel current) are recorded over time to determine the blocking effect of QX-314.[7]
-
-
Controls: Experiments are repeated with QX-314 alone, the activator alone, and a vehicle control to ensure the observed effect is due to the synergistic action of both compounds.
In Vivo Behavioral Testing for Nociception
-
Objective: To assess the analgesic effect of co-administered QX-314 and a TRP channel activator in live animal models.
-
Animal Models: Commonly used models include rats and mice.[8][9]
-
Procedure:
-
Baseline Measurement: The animal's baseline sensitivity to noxious stimuli is measured. This can include:
-
Mechanical Nociception: Using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Nociception: Using a radiant heat source (e.g., Hargreaves test) or hot water bath (e.g., tail-flick test) to measure withdrawal latency.[5]
-
-
Drug Administration: A solution containing QX-314 and the TRP channel activator (or control solutions) is injected locally, for example, into the plantar surface of the hind paw or near the sciatic nerve.[1][8]
-
Post-Injection Measurement: Nociceptive thresholds are measured at multiple time points after the injection to determine the onset, magnitude, and duration of the analgesic effect.[8]
-
-
Controls: Separate groups of animals are tested with vehicle, QX-314 alone, and the TRP channel activator alone to isolate the effect of the combined treatment.[8] Motor function is also often assessed to confirm the selectivity of the sensory block.[1]
Conclusion
The co-application of QX-314 with TRP channel activators, particularly TRPV1 agonists, presents a promising strategy for achieving long-lasting and selective local anesthesia. The data indicates that capsaicin is a potent facilitator of QX-314 entry, significantly reducing the onset time of the anesthetic block.[5] However, the pungent nature of capsaicin may limit its clinical utility.[6] Research into non-pungent TRPV1 agonists like capsiate, or leveraging other TRP channels such as TRPA1, is ongoing.[6] The efficacy of this approach appears to be highly dependent on the specific TRP channel activator used, with some activators for TRPA1 and TRPM8 showing less effectiveness in transporting QX-314 compared to TRPV1 activators.[6] Further investigation and development of novel, non-irritating TRP channel activators are crucial for translating this targeted anesthetic strategy to clinical practice.
References
- 1. | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QX-314 produces long-lasting local anesthesia modulated by transient receptor potential vanilloid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of QX-314 Chloride Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profile of QX-314 chloride against common local anesthetics, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these compounds in their studies.
Executive Summary
QX-314, a permanently charged derivative of lidocaine, offers the potential for prolonged and targeted analgesia. However, its unique properties also present a distinct toxicity profile compared to traditional local anesthetics. While its membrane impermeability was initially thought to confer a safety advantage by reducing systemic toxicity, studies have revealed a more complex picture. This guide delves into a comparative analysis of the cytotoxicity, neurotoxicity, and cardiotoxicity of this compound, lidocaine, and bupivacaine, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the key toxicity data for this compound and its alternatives.
| Compound | Toxicity Endpoint | Model | ED50 (mg/kg) [95% CI] | Potency Ratio (vs. Lidocaine) | Reference |
| This compound | CNS Toxicity | Mouse | 10.7 [9.1 to 12.3] | 1.8 | [1] |
| Lidocaine | CNS Toxicity | Mouse | 19.5 [17.7 to 21.3] | 1.0 | [1] |
| This compound | Cardiac Toxicity | Mouse | 10.6 [8.4 to 12.8] | 2.0 | [1] |
| Lidocaine | Cardiac Toxicity | Mouse | 21.2 [19.0 to 23.4] | 1.0 | [1] |
Table 1: In Vivo Systemic Toxicity of this compound and Lidocaine. Data from a study using the "up-and-down" method to determine the median effective dose (ED50) for central nervous system (CNS) and cardiac toxicity in mice. A lower ED50 indicates higher toxicity.
| Compound | Cell Type | Assay | IC50 | Reference |
| Bupivacaine | Human Chondrocytes | MTT Assay | ≈ 2.8 mM | [2] |
| Levobupivacaine | Human Chondrocytes | MTT Assay | ≈ 3.2 mM | [2] |
| Ropivacaine | Human Chondrocytes | MTT Assay | ≈ 5 mM | [2] |
| Lidocaine | Human Chondrocytes | MTT Assay | ≈ 8 mM | [2] |
| Bupivacaine | Human Neuronal Cells | MTT Assay | Most toxic | [3] |
| Ropivacaine | Human Neuronal Cells | MTT Assay | Intermediate toxicity | [3] |
| Lidocaine | Human Neuronal Cells | MTT Assay | Less toxic than Bupivacaine | [3] |
| Mepivacaine | Human Neuronal Cells | MTT Assay | Less toxic than Lidocaine | [3] |
| Procaine | Human Neuronal Cells | MTT Assay | Least toxic | [3] |
Table 2: In Vitro Cytotoxicity of Various Local Anesthetics. Data from studies using the MTT assay to determine the half-maximal inhibitory concentration (IC50) in human chondrocytes and a qualitative comparison in human neuronal cells. A lower IC50 indicates higher cytotoxicity.
Experimental Protocols
In Vivo Systemic Toxicity Assessment (Up-and-Down Method)
This protocol outlines the methodology used to determine the ED50 for CNS and cardiac toxicity of intravenously administered local anesthetics in mice.[1]
Objective: To determine the dose of a substance that will produce a specific effect in 50% of the animals.
Materials:
-
Adult CD-1 mice (20-35 g)
-
This compound and Lidocaine solutions of varying concentrations
-
Intravenous injection apparatus
-
Electrocardiogram (ECG) monitoring equipment
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment. On the day of the experiment, weigh each mouse to determine the precise dose volume.
-
Drug Administration: Administer a single intravenous dose of the test compound (QX-314 or lidocaine) to the first mouse.
-
Observation for CNS Toxicity: Immediately after injection, observe the mouse for signs of CNS toxicity, including convulsions, ataxia, and loss of the righting reflex.
-
ECG Monitoring for Cardiac Toxicity: Concurrently, monitor the mouse's ECG for evidence of cardiac toxicity, such as arrhythmias, conduction blocks, and significant changes in heart rate.
-
Dose Adjustment for Subsequent Animals:
-
If the first mouse shows signs of toxicity, the dose for the next mouse is decreased by a predetermined interval.
-
If the first mouse does not show signs of toxicity, the dose for the next mouse is increased by the same interval.
-
-
Data Analysis: Continue this process for a series of animals. The ED50 is calculated from the pattern of positive and negative responses using the Dixon and Mood method.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds on cultured cells.[2][3]
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells, primary chondrocytes)
-
Cell culture medium and supplements
-
This compound and other local anesthetics at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Exposure: Remove the culture medium and replace it with a medium containing various concentrations of the local anesthetic. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of QX-314-Induced Cytotoxicity
dot
References
- 1. A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Intracellular Block of Sodium Channels by QX-314 Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QX-314 chloride, a quaternary lidocaine derivative, with other intracellular sodium channel blockers. By examining experimental data, we aim to offer an objective analysis of its performance and utility in research and drug development.
Introduction to Intracellular Sodium Channel Blockade
Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells. Blocking these channels from the intracellular side offers a powerful tool for studying neuronal function and for the development of novel therapeutics, particularly in the field of analgesia. QX-314 is a permanently charged molecule, rendering it membrane-impermeant.[1][2][3][4] This characteristic is key to its experimental utility, as it can be introduced directly into the cell's interior, for instance via a patch pipette, to ensure a targeted intracellular blockade.
A significant feature of QX-314's mechanism is its use-dependent or phasic block .[5] This means that the molecule preferentially binds to and blocks NaV channels when they are in the open or inactivated state, a characteristic that is enhanced with repetitive stimulation.[5] This property allows for the selective inhibition of highly active neurons.
Comparative Analysis of Intracellular Sodium Channel Blockers
To provide a clear performance comparison, this guide focuses on this compound and other notable intracellularly acting sodium channel blockers for which quantitative data is available. A key competitor that has emerged is BW-031 , a novel cationic compound designed for improved potency. Another compound, QLS-81 , a derivative of ralfinamide, also demonstrates potent intracellular sodium channel inhibition.
Below is a summary of the half-maximal inhibitory concentrations (IC50) for these compounds against various NaV channel isoforms. This data has been collected from whole-cell patch-clamp experiments where the blockers were applied intracellularly.
| Compound | NaV Isoform | IC50 (µM) | Species | Notes |
| This compound | Nav1.7 | 66 | Human | Use-dependent block.[6] |
| Nav1.1 | ~6x less potent than BW-031 | Human | ||
| BW-031 | Nav1.7 | 9.5 | Human | Approximately 6-fold more potent than QX-314.[6][7] |
| Nav1.1 | Similar potency to Nav1.7 | Human | [8] | |
| QLS-81 | Nav1.7 | 3.5 ± 1.5 | Human | Use-dependent; ~10-fold more potent than its parent compound, ralfinamide.[9] |
| Nav1.4 | 37.3 ± 7.3 | Human | [9] | |
| Nav1.5 | 15.4 ± 1.6 | Human | [9] |
Key Observations:
-
Potency: BW-031 and QLS-81 demonstrate significantly higher potency for Nav1.7 channels compared to QX-314.[6][7][9] Nav1.7 is a key target in pain pathways, making these compounds of particular interest for analgesic research.
-
Selectivity: While comprehensive isoform screening data is limited, the available information suggests that these intracellular blockers exhibit some degree of selectivity. For instance, QLS-81 is approximately 10-fold more potent against Nav1.7 than Nav1.4.[9]
-
Use-Dependency: All three compounds exhibit a use-dependent block, indicating a common mechanistic feature of binding to non-resting channel states.
Mechanism of Action: The Guarded Receptor
The use-dependent nature of intracellular sodium channel blockers like QX-314 is explained by the "guarded receptor" or "modulated receptor" hypothesis. In this model, the binding site for the blocker is located within the channel pore and is only accessible when the channel is in the open state. Once the blocker enters and binds, it can become trapped as the channel deactivates and closes. Repetitive stimulation increases the cumulative time the channels spend in the open state, thus enhancing the opportunity for the blocker to access its binding site and exert its inhibitory effect.
Caption: Mechanism of use-dependent block by intracellular QX-314.
Experimental Protocols
The gold-standard method for studying the effects of intracellular ion channel blockers is the whole-cell patch-clamp technique . This method allows for the direct introduction of the blocker into the cell's cytoplasm via the recording pipette.
1. Preparation of Solutions:
-
External (Extracellular) Solution (aCSF):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose.
-
Continuously bubble with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
-
Internal (Pipette) Solution:
-
Composition (in mM): 135 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 this compound.
-
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
The use of a cesium-based internal solution helps to block potassium channels, thereby isolating the sodium currents.
-
2. Cell Preparation:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
3. Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ using a micropipette puller.
-
Fill the pipette with the filtered internal solution containing this compound. Ensure no air bubbles are trapped in the tip.
4. Establishing a Whole-Cell Recording:
-
Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the contents of the pipette, including QX-314, to diffuse into the cell.
5. Data Acquisition:
-
Allow several minutes for the intracellular solution to equilibrate with the cytoplasm.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) to keep the sodium channels in a resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents. To study use-dependency, apply repetitive depolarizing pulses at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the resulting currents using an appropriate amplifier and data acquisition software.
6. Data Analysis:
-
Measure the peak amplitude of the sodium currents in response to the voltage steps.
-
To quantify use-dependent block, compare the peak current of the first pulse in a train to subsequent pulses.
-
Construct dose-response curves by applying different concentrations of the blocker in the internal solution to determine the IC50 value.
Conclusion
This compound remains a valuable tool for the intracellular blockade of sodium channels, particularly for studies investigating the mechanisms of neuronal excitability and for the selective silencing of neurons. Its membrane-impermeability and use-dependent properties are key to its utility. However, for applications requiring higher potency, particularly in the context of Nav1.7-mediated pain signaling, newer compounds such as BW-031 and QLS-81 present compelling alternatives. The choice of blocker will ultimately depend on the specific experimental goals, including the desired potency, isoform selectivity, and the specific cellular context being investigated. The detailed experimental protocol provided in this guide offers a standardized approach for the characterization and comparison of these and other intracellularly acting sodium channel modulators.
References
- 1. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (N-Ethyllidocaine chloride), Na+ channel blocker (CAS 5369-03-9) | Abcam [abcam.com]
- 4. Low potency inhibition of NaV1.7 by externally applied QX-314 via a depolarizing shift in the voltage-dependence of activation - UCL Discovery [discovery.ucl.ac.uk]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. BW-031 chloride | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Inhibition of inflammatory pain and cough by a novel charged sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of QX-314 Chloride and Bupivacaine for Prolonged Nerve Block
This guide provides a detailed comparison between the investigational compound QX-314 chloride and the clinically established local anesthetic bupivacaine, with a focus on their application for prolonged nerve blockade. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on preclinical experimental data.
Introduction and Overview
Achieving long-duration peripheral nerve blockade is a significant goal in postoperative pain management, aiming to reduce reliance on systemic opioids. Bupivacaine is a long-acting amide local anesthetic widely used for this purpose.[1][2] this compound, a quaternary derivative of lidocaine, is a membrane-impermeant molecule being explored for its potential to produce ultra-long-lasting and sensory-selective nerve blocks when combined with a permeabilizing agent.[3][4][5][6]
Bupivacaine operates by diffusing across the neuronal membrane and blocking voltage-gated sodium channels from the inside, thereby preventing nerve impulse propagation.[1][2][7][8] Its action is not selective and affects all types of nerve fibers, leading to a blockade of sensory, motor, and autonomic signals.[7]
This compound , due to its permanent positive charge, cannot passively cross the cell membrane.[6][9] Its anesthetic effect is contingent on its entry into the neuron through large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is predominantly expressed on nociceptive (pain-sensing) neurons.[3][4][10][11] This entry can be facilitated by co-administration with a TRPV1 agonist like capsaicin or, as recent studies have shown, with local anesthetics themselves, including bupivacaine, which can activate TRP channels or promote uptake through other pathways.[12][13] This unique mechanism offers the potential for a targeted, long-lasting analgesia with reduced motor deficits.[3]
Mechanism of Action
The fundamental difference in how these two agents access their target—the intracellular side of the voltage-gated sodium channel—dictates their distinct pharmacological profiles.
Bupivacaine Signaling Pathway
Bupivacaine, being lipophilic, passively diffuses across the neuronal membrane. Once inside the cytoplasm, it binds to and blocks the voltage-gated sodium channel, inhibiting the influx of sodium ions required for action potential generation and conduction.[1][2][8]
This compound Co-Administration Signaling Pathway
QX-314 requires assistance to enter the neuron. When co-administered with bupivacaine, bupivacaine can activate large-pore channels like TRPA1, allowing the membrane-impermeant QX-314 to enter the cell.[13] Once inside, QX-314 exerts a potent, use-dependent block on voltage-gated sodium channels.[4]
Comparative Efficacy: Preclinical Data
A key study investigated the efficacy and safety of co-administering QX-314 and bupivacaine for sciatic nerve block in rats. The results demonstrate a significant prolongation of both sensory and motor blockade compared to bupivacaine alone.[12][14]
Table 1: Duration of Nerve Blockade (Rat Sciatic Nerve)
Data summarized from a study by Zhang et al., which evaluated various combinations of QX-314 and bupivacaine.[12]
| Treatment Group | Concentration (%) | Duration of Sensory Block (hours) | Duration of Motor Block (hours) |
| Bupivacaine (Control) | 0.5% | 3.6 ± 1.3 | 4.0 ± 1.2 |
| QX-314 + Bupivacaine | 0.5% QX-314 + 0.3% Bupi | 7.9 ± 1.3 | 8.1 ± 1.3 |
| QX-314 + Bupivacaine | 0.9% QX-314 + 0.3% Bupi | 10.1 ± 0.8 | 10.1 ± 0.8 |
| QX-314 + Bupivacaine | 1.2% QX-314 + 0.3% Bupi | 14.1 ± 3.4 | 14.3 ± 3.4 |
| QX-314 + Bupivacaine | 0.9% QX-314 + 0.5% Bupi | 10.1 ± 0.8 | 10.1 ± 0.8 |
Values are presented as mean ± standard deviation.
The study concluded that the combination of QX-314 and bupivacaine significantly prolongs the duration of the nerve block.[12][14] The optimal formulation identified in the study, balancing efficacy and safety, was 0.9% QX-314 plus 0.5% bupivacaine, which resulted in a nerve block approximately 2.5 times longer than 0.5% bupivacaine alone.[12] QX-314 was identified as the primary active ingredient for duration, with bupivacaine acting as a synergist.[14][15]
Experimental Protocols
The data presented above were generated using a standard preclinical model for evaluating local anesthetic efficacy.
Rat Sciatic Nerve Block Model
The protocol involves injecting the anesthetic solution in close proximity to the sciatic nerve to induce a temporary sensory and motor block in the corresponding hind limb.[10][12][16][17]
Methodology Details:
-
Animal Model : Adult Sprague-Dawley rats are commonly used.[16][18][19]
-
Anesthesia & Injection : Rats are lightly anesthetized, and a volume of the test solution (e.g., 0.2 mL) is injected adjacent to the sciatic nerve using anatomical landmarks or ultrasound guidance.[10][17][19]
-
Sensory Blockade Assessment : The duration of sensory block is often measured using a hot plate test, where an increased latency to withdraw the paw from a thermal stimulus indicates analgesia.[16][17] Mechanical sensitivity can be assessed with von Frey filaments.[17]
-
Motor Blockade Assessment : Motor function is evaluated using a paw extension reflex or by observing for paralysis of the hind limb.[10][17]
-
Toxicity Evaluation : After a recovery period (e.g., 14 days), the sciatic nerve and surrounding tissues are harvested for histological analysis to assess for signs of neurotoxicity or inflammation.[12][16]
Safety and Toxicity
Bupivacaine : Known potential side effects, particularly if absorbed systemically, include central nervous system (CNS) excitation or depression and cardiovascular toxicity (hypotension, arrhythmias).[2][8]
This compound + Bupivacaine : In the preclinical rat study, no systemic side effects were observed with the combined formulations.[12][14] Local tissue reactions were found to be comparable to those caused by 0.5% bupivacaine, provided the concentration of QX-314 was kept below 1.2%.[12][15] This suggests a satisfactory safety profile for the combination at effective concentrations.[12][14]
Summary and Conclusion
This comparison guide highlights the distinct mechanisms and performance characteristics of this compound and bupivacaine for prolonged nerve blockade.
Table 2: Feature Comparison
| Feature | Bupivacaine | This compound (with Bupivacaine) |
| Mechanism | Intracellular Nav channel block via passive diffusion.[7][8] | Intracellular Nav channel block via facilitated entry through large-pore channels (e.g., TRPV1/TRPA1).[4][13] |
| Membrane Permeability | Permeable.[8] | Impermeable; requires a facilitator.[6] |
| Block Duration | Long-acting (e.g., ~4 hours in rats).[12][14] | Ultra-long-acting (e.g., >10 hours in rats).[12][14] |
| Nerve Fiber Selectivity | Non-selective (affects sensory and motor fibers).[7] | Potentially sensory-selective, though motor block is also prolonged in combination with bupivacaine.[3][12] |
| Clinical Status | Clinically approved and widely used.[1][2] | Investigational. |
References
- 1. Bupivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 2. Bupivacaine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 5. | BioWorld [bioworld.com]
- 6. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bupivacaine-induced cellular entry of QX-314 and its contribution to differential nerve block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The quaternary lidocaine derivative QX-314 in combination with bupivacaine for long-lasting nerve block: Efficacy, toxicity, and the optimal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Addition of dexmedetomidine to QX-314 enhances the onset and duration of sciatic nerve block in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Investigations into QX-314 Chloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of QX-314 chloride's performance against traditional local anesthetics, supported by data from multiple independent studies. The following sections detail experimental findings, methodologies, and the underlying signaling pathways of QX-314's unique mechanism of action.
QX-314, a quaternary derivative of lidocaine, has garnered significant interest for its potential to provide long-lasting local anesthesia. Unlike traditional local anesthetics that block voltage-gated sodium channels from the extracellular side, QX-314 is membrane impermeable and acts from within the neuron.[1] This property has led to novel strategies for targeted analgesia, primarily through co-administration with agents that can facilitate its entry into nociceptive neurons. This guide synthesizes findings from several independent research groups to provide a comprehensive overview of the efficacy, safety, and mechanism of this compound.
Performance Comparison: this compound vs. Lidocaine
Multiple independent studies have consistently demonstrated that this compound, when administered appropriately, can produce a significantly longer duration of local anesthesia compared to lidocaine.
One of the foundational studies demonstrated that QX-314, at concentrations equivalent to clinically relevant doses of lidocaine, produced a much longer-lasting anesthetic effect in several animal models.[2] For instance, in a guinea pig intradermal wheal assay, QX-314 produced a nociceptive blockade up to six times longer than lidocaine.[2] In the mouse tail-flick test, the sensory blockade from QX-314 was up to ten times longer, and in a mouse sciatic nerve model, the motor blockade was up to twelve times longer than that of lidocaine.[2] However, the onset of QX-314's anesthetic effect was consistently slower than lidocaine.[2]
Subsequent research has corroborated these findings. For example, in a rat model of intravenous regional anesthesia (IVRA), 0.5% QX-314 resulted in a sensory and motor block duration that was significantly longer than that of 0.5% lidocaine.[3][4] Another study focusing on perineural injections near the sciatic nerve found that a combination of QX-314 and lidocaine produced a prolonged nociceptive-selective blockade that outlasted the effects of lidocaine alone.[5][6]
The following table summarizes the comparative duration of anesthetic effects from various independent studies.
| Experimental Model | Agent(s) | Duration of Anesthesia (QX-314) | Duration of Anesthesia (Lidocaine) | Key Findings | Reference |
| Guinea Pig Intradermal Wheal Assay | 70 mM QX-314 vs. 70 mM Lidocaine | 650 +/- 171 min | 100 +/- 24 min | QX-314 produced a 6-fold longer nociceptive blockade. | [2] |
| Mouse Tail-Flick Test | 70 mM QX-314 vs. 70 mM Lidocaine | 540 +/- 134 min | 50 +/- 11 min | QX-314 produced a 10-fold longer sensory blockade. | [2] |
| Mouse Sciatic Nerve Block | 70 mM QX-314 vs. 70 mM Lidocaine | 282 +/- 113 min | 23 +/- 10 min | QX-314 produced a 12-fold longer motor blockade. | [2] |
| Rat Intravenous Regional Anesthesia | 0.5% QX-314 vs. 0.5% Lidocaine | 2.5 +/- 0.7 hours | 0.3 +/- 0.2 hours | QX-314 produced a significantly longer duration of IVRA. | [3][4] |
| Rat Perisciatic Nerve Injection | 0.2% QX-314 + 1% Lidocaine vs. 1% Lidocaine | > 2 hours (differential nociceptive block) | ~30 minutes | Co-administration significantly prolonged the nociceptive block. | [5] |
Systemic Toxicity Profile
While the prolonged anesthetic effect of QX-314 is a significant advantage, its systemic toxicity has also been a subject of investigation. Contrary to the initial hypothesis that its quaternary structure would limit systemic side effects, studies have shown that QX-314 exhibits significant systemic toxicity.
A key study directly comparing the systemic toxicity of intravenously administered QX-314 and lidocaine in mice found that QX-314 had a higher potency for both central nervous system (CNS) and cardiac toxicity.[7] The median effective dose (ED50) for CNS toxicity was 10.7 mg/kg for QX-314 compared to 19.5 mg/kg for lidocaine.[7] Similarly, the ED50 for cardiac toxicity was 10.6 mg/kg for QX-314 and 21.2 mg/kg for lidocaine.[7] These findings suggest that QX-314 is not a safer alternative to lidocaine in terms of systemic toxicity and may even be more potent in producing adverse systemic effects.[7][8]
Another study in rats evaluated the toxicity of QX-314 in the context of IVRA. While low doses (5 or 10 mg/kg) did not induce serious complications, a dose of 20 mg/kg was lethal in a significant number of animals.[3]
| Toxicity Endpoint | QX-314 (ED50) | Lidocaine (ED50) | Potency Ratio (Lidocaine/QX-314) | Key Findings | Reference |
| CNS Toxicity (mice) | 10.7 mg/kg | 19.5 mg/kg | 1.8 | QX-314 was more potent in inducing CNS toxicity. | [7] |
| Cardiac Toxicity (mice) | 10.6 mg/kg | 21.2 mg/kg | 2.0 | QX-314 was more potent in inducing cardiac toxicity. | [7] |
Mechanism of Action: The Role of TRP Channels
The primary mechanism by which the membrane-impermeable QX-314 enters neurons to block sodium channels is through large-pore ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[9] These channels are predominantly expressed in nociceptive sensory neurons.
Studies have shown that co-application of QX-314 with a TRPV1 agonist, such as capsaicin or even lidocaine itself at higher concentrations, facilitates the entry of QX-314 into neurons, leading to a long-lasting block of nociceptive signaling.[5][10][11] The effect of prolonging the nociceptive block through co-application with lidocaine is attenuated in TRPV1 knockout mice, confirming the crucial role of this channel.[5][10]
Research has also demonstrated that QX-314 can directly permeate through open TRPV1 channels without the need for "pore dilation".[12][13][14] Furthermore, studies have investigated the potential for QX-314 to enter through TRPA1 channels as well.[9]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited independent studies.
In Vivo Anesthesia Models
-
Guinea Pig Intradermal Wheal Assay: QX-314 (10, 30, and 70 mM) or lidocaine (70 mM) was injected intradermally. The anesthetic effect was assessed by testing the cutaneous trunci muscle reflex in response to a pinprick. The duration of the block was measured as the time until the reflex returned to baseline.[2]
-
Mouse Tail-Flick Test: Mice received subcutaneous injections of QX-314 or lidocaine into the tail. Sensory blockade was evaluated by measuring the latency of the tail-flick response to a noxious thermal stimulus.[2]
-
Mouse Sciatic Nerve Blockade: QX-314 or lidocaine was injected perineurally around the sciatic nerve. Motor blockade was assessed by observing the loss of motor function in the hind limb.[2]
-
Rat Intravenous Regional Anesthesia (IVRA): A tourniquet was applied to the base of the rat's tail, and QX-314 or lidocaine was injected intravenously distal to the tourniquet. Anesthetic efficacy was determined by tail-flick and tail-clamping tests.[3][4]
Systemic Toxicity Assessment
-
"Up-and-Down" Method for ED50 Determination: Adult CD-1 mice were administered intravenous lidocaine or QX-314 at varying doses. The dose for each subsequent animal was adjusted based on the outcome (presence or absence of toxicity signs) in the previous animal. Signs of CNS toxicity (convulsions, ataxia, loss of righting reflex) and cardiac toxicity (electrocardiographic abnormalities) were monitored to determine the ED50.[7]
In Vitro Mechanistic Studies
-
Patch-Clamp Electrophysiology: Human embryonic kidney 293 (HEK-293) cells expressing human TRPV1 or TRPA1 channels and Nav1.7 sodium channels were used. Whole-cell patch-clamp recordings were performed to measure ion channel currents in response to the application of QX-314 and other compounds. This technique allows for the direct assessment of channel activation, permeation, and blockade.[9]
-
Calcium Imaging: Ratiometric calcium imaging was used in HEK-293 cells to measure changes in intracellular calcium concentrations upon application of QX-314, providing evidence for the activation of calcium-permeable channels like TRPV1.[9]
Conclusion
Independent research consistently supports the finding that this compound can produce a significantly longer-lasting local anesthetic effect compared to lidocaine. This prolonged action is, however, coupled with a slower onset of action. The unique mechanism of action, requiring entry into neurons through TRP channels, offers the potential for targeted nociceptive blockade. However, the systemic toxicity of QX-314 appears to be greater than that of lidocaine, a critical consideration for its potential clinical development. Further research is warranted to explore strategies that can optimize the therapeutic window of QX-314, maximizing its long-lasting analgesic properties while minimizing systemic risks. These studies collectively provide a robust foundation for future investigations into the clinical utility of QX-314 and related compounds.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. The quaternary lidocaine derivative, QX-314, produces long-lasting local anesthesia in animal models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quaternary Lidocaine Derivative QX-314 Produces Long-Lasting Intravenous Regional Anesthesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quaternary Lidocaine Derivative QX-314 Produces Long-Lasting Intravenous Regional Anesthesia in Rats | PLOS One [journals.plos.org]
- 5. Co-application of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quaternary Lidocaine Derivative QX-314 Activates and Permeates Human TRPV1 and TRPA1 to Produce Inhibition of Sodium Channels and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coapplication of Lidocaine and the Permanently Charged Sodium Channel Blocker QX-314 Produces a Long-lasting Nociceptive Blockade in Rodents - ELSC | Edmond & Lily Safra Center for Brain Sciences [elsc.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeation and block of TRPV1 channels by the cationic lidocaine derivative QX-314 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling QX-314 Chloride
Essential guidance for the safe handling, storage, and disposal of QX-314 chloride, ensuring the protection of laboratory personnel and the integrity of your research.
For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of safety protocols is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Understanding the Risks
This compound is classified as a hazardous substance and should be handled with care. It is harmful if swallowed and can cause irritation to the eyes and skin.[1] Systemic effects may occur following absorption through the skin.[1] Animal studies suggest that ingestion of significant quantities could be fatal.[1] Therefore, adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established, the following table summarizes key quantitative data from various suppliers. This information is crucial for accurate experimental planning and risk assessment.
| Property | Value | Source(s) |
| Molecular Weight | 298.8 g/mol - 298.9 g/mol | [2] |
| Purity | >98% or >99% | [2] |
| Solubility (in water) | Soluble to 100 mM | [2] |
| Appearance | White crystalline solid | [1] |
| Storage Temperature | Room temperature, +4°C, or -20°C | [2][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following recommendations are based on the potential routes of exposure in a laboratory setting.
Eye Protection:
-
Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1]
-
A face shield may be required for supplementary protection during procedures with a high risk of splashing.[1]
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves.[4] It is important to inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
Protective Clothing: For larger quantities or situations with a higher risk of exposure, consider disposable coveralls.[1] Open cuts or irritated skin should not be exposed to this material.[1]
Respiratory Protection:
-
Dust Respirator: When handling the solid form, especially when generating dust, a dust respirator is essential to prevent inhalation.[1]
-
Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory.
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust.[1] Prevent the formation of dust when working with the solid material. Use dry clean-up procedures for minor spills, such as vacuuming or sweeping, and dampen with water to prevent dusting before sweeping.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[4] Different suppliers recommend varying storage temperatures, including room temperature, +4°C, and -20°C; always refer to the supplier's specific instructions.[2][3] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Disposal Plan:
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]
-
Collect Waste: Place all contaminated materials, including empty containers, disposable gloves, and absorbent pads, into a designated and clearly labeled hazardous waste container.
-
Container Management: Puncture empty containers to prevent reuse.[1]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
